2,6-Dimethoxy-4-propylphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethoxy-4-propylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-4-5-8-6-9(13-2)11(12)10(7-8)14-3/h6-7,12H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEWWEXPVKCVFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C(=C1)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075067 | |
| Record name | Phenol, 2,6-dimethoxy-4-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Water white liquid | |
| Record name | 4-Propyl-2,6-dimethoxyphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/707/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in fat, miscible (in ethanol) | |
| Record name | 4-Propyl-2,6-dimethoxyphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/707/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.071-1.076 | |
| Record name | 4-Propyl-2,6-dimethoxyphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/707/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
6766-82-1 | |
| Record name | 2,6-Dimethoxy-4-propylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6766-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Propyl-2,6-dimethoxyphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006766821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,6-dimethoxy-4-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethoxy-4-propylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PROPYL-2,6-DIMETHOXYPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GM73K8R20X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,6-Dimethoxy-4-propylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036226 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,6-Dimethoxy-4-propylphenol
This technical guide provides a comprehensive overview of the core properties of 2,6-dimethoxy-4-propylphenol, tailored for researchers, scientists, and professionals in drug development. This document collates essential data on its chemical and physical characteristics, potential biological activities, and its role in organic synthesis.
Chemical and Physical Properties
This compound, also known as 4-propylsyringol, is a phenolic compound characterized by a propyl group and two methoxy (B1213986) groups attached to the benzene (B151609) ring.[1][2] These structural features impart specific physical and chemical properties that are valuable in various applications, including as a flavoring agent and a synthetic intermediate.[1][3]
Identifiers and Nomenclature
Proper identification of a chemical substance is crucial for research and regulatory purposes. The following table summarizes the key identifiers for this compound.
| Identifier | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 6766-82-1[1] |
| Molecular Formula | C₁₁H₁₆O₃[1] |
| Molecular Weight | 196.24 g/mol [1] |
| InChI Key | YHEWWEXPVKCVFY-UHFFFAOYSA-N[2] |
| SMILES | CCCC1=CC(=C(C(=C1)OC)O)OC[2] |
| Synonyms | 4-Propylsyringol, Phenol (B47542), 2,6-dimethoxy-4-propyl-, 4-Propyl-2,6-dimethoxyphenol, Syringylpropane[2] |
Physicochemical Data
The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in experimental settings.
| Property | Value | Reference |
| Appearance | Water white liquid | [3] |
| Density | 1.06 - 1.076 g/cm³ | [1][3] |
| Boiling Point | 115 °C at 0.38 mmHg | [4] |
| Refractive Index | 1.529 - 1.530 | [3] |
| Solubility | Insoluble in water; soluble in fat and miscible in ethanol. | [3] |
| pKa (Strongest Acidic) | 9.7 (Predicted) | [5] |
| LogP | 2.75 (Predicted) | [5] |
| Polar Surface Area | 38.69 Ų | [5] |
Synthesis and Manufacturing
While specific, detailed industrial synthesis protocols for this compound are not extensively published in readily available literature, its synthesis can be inferred from established organic chemistry principles and published methods for structurally related compounds. A likely synthetic route would involve the alkylation of 2,6-dimethoxyphenol (B48157) (syringol).
Potential Synthetic Pathway: Friedel-Crafts Alkylation
A plausible method for the synthesis of this compound is the Friedel-Crafts alkylation of 2,6-dimethoxyphenol. This electrophilic aromatic substitution would introduce the propyl group onto the benzene ring, primarily at the para position due to the directing effects of the hydroxyl and methoxy groups.
A general experimental protocol for a similar synthesis, the isopropylation of phenol to produce propofol, involves reacting the phenol with an alkylating agent (e.g., isopropyl alcohol) in the presence of an acid catalyst like H-beta or H-mordenite under controlled temperature and pressure.[6] A similar approach could be adapted for the propylation of 2,6-dimethoxyphenol.
Caption: Potential Synthetic Pathway for this compound.
Applications in Research and Development
This compound serves as a valuable building block in organic synthesis and has applications in the pharmaceutical and agrochemical industries.[1] Its phenolic structure makes it a candidate for antioxidant research and a precursor for more complex molecules.[7]
Intermediate in Pharmaceutical and Agrochemical Synthesis
This compound is utilized as an intermediate in the synthesis of various biologically active molecules.[7] While specific drug examples are not prominently documented, its parent compound, 2,6-dimethoxyphenol, is a key starting material for the synthesis of 3,4,5-trimethoxybenzaldehyde, a crucial intermediate in the production of the antibacterial drug trimethoprim.[3] This highlights the potential of substituted dimethoxyphenols in medicinal chemistry.
Biological Activity and Potential Signaling Pathways
Direct experimental studies on the biological activity and signaling pathway modulation of this compound are limited in publicly available literature. However, based on the well-documented activities of structurally similar phenolic compounds, its potential biological effects can be inferred.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The antioxidant capacity of phenolic compounds can be evaluated using various in vitro assays.
Experimental Protocols for Antioxidant Activity Assessment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay involves the generation of the ABTS radical cation, which is then reduced by the antioxidant, leading to a loss of color that is measured spectrophotometrically.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This method is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants, which results in an intense blue color that can be measured at 593 nm.
Caption: General Experimental Workflow for Antioxidant Activity Assessment.
Potential Anti-inflammatory Activity and Signaling Pathways
Structurally related compounds, such as 2-methoxy-4-vinylphenol, have been shown to possess anti-inflammatory properties. These effects are often mediated through the modulation of key inflammatory signaling pathways. It is plausible that this compound could exhibit similar activities.
Potential Signaling Pathways:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This is a crucial signaling pathway involved in inflammation. Anti-inflammatory compounds can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes like iNOS and COX-2.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK signaling cascade plays a significant role in cellular responses to external stimuli and is involved in inflammation. Inhibition of MAPK phosphorylation can lead to a reduction in the production of inflammatory mediators.
-
Nrf2 (Nuclear factor erythroid 2-related factor 2)/ARE (Antioxidant Response Element) Pathway: This pathway is a primary cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes.
Caption: Potential Anti-inflammatory Signaling Pathways Modulated by Phenolic Compounds.
Safety and Handling
Based on available safety data, this compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2] However, as with any chemical, appropriate laboratory safety precautions should be taken, including the use of personal protective equipment such as gloves and safety glasses. It is recommended to handle the compound in a well-ventilated area.
Conclusion
This compound is a versatile phenolic compound with established use as a flavoring agent and significant potential as an intermediate in the synthesis of pharmaceuticals and agrochemicals. While direct experimental evidence for its biological activity is emerging, the known properties of structurally related compounds strongly suggest potential antioxidant and anti-inflammatory effects. Further research is warranted to fully elucidate its pharmacological profile and to explore its applications in drug discovery and development. This guide provides a foundational understanding of its core properties to support such research endeavors.
References
- 1. This compound | 6766-82-1 | GAA76682 [biosynth.com]
- 2. 4-Propyl-2,6-dimethoxyphenol | C11H16O3 | CID 524975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. hmdb.ca [hmdb.ca]
- 5. Showing Compound this compound (FDB015084) - FooDB [foodb.ca]
- 6. Continuous Flow Synthesis of Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
"2,6-Dimethoxy-4-propylphenol" chemical structure and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, formula, and key properties of 2,6-Dimethoxy-4-propylphenol. It includes detailed experimental protocols for its synthesis and analysis, quantitative data, and a visualization of a relevant biological signaling pathway.
Chemical Structure and Formula
This compound, also known as 4-propylsyringol, is an organic compound belonging to the class of methoxyphenols. It is characterized by a phenol (B47542) ring substituted with two methoxy (B1213986) groups at positions 2 and 6, and a propyl group at position 4.
Chemical Formula: C₁₁H₁₆O₃[1]
Molecular Weight: 196.24 g/mol [1]
CAS Number: 6766-82-1[1]
Synonyms: 4-Propylsyringol, Syringylpropane, 4-Propyl-2,6-dimethoxyphenol[1]
Chemical Structure Diagram
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Data
The following tables summarize key physicochemical and spectroscopic properties of this compound and its close analogue, 2-Methoxy-4-propylphenol, for comparative purposes.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₆O₃ |
| Molecular Weight | 196.24 g/mol [1] |
| CAS Number | 6766-82-1[1] |
| Appearance | Not specified; likely a liquid or low-melting solid |
| IUPAC Name | This compound[1] |
Table 2: Spectroscopic Data (Reference data for 2-Methoxy-4-propylphenol)
| Spectroscopy | Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/z |
| ¹H NMR (400 MHz, CDCl₃) | 6.83 (d, J=7.8 Hz, 1H), 6.68 (d, J=7.4 Hz, 2H), 5.47 (s, 1H, OH), 3.79 (s, 3H, OCH₃), 2.52 (t, J=7.6 Hz, 2H, Ar-CH₂), 1.61 (sext, J=7.5 Hz, 2H, -CH₂-), 0.94 (t, J=7.3 Hz, 3H, -CH₃)[2] |
| ¹³C NMR (100 MHz, CDCl₃) | 146.4, 143.6, 134.7, 121.0, 114.2, 111.1, 55.9, 37.8, 24.9, 13.8[2] |
| Mass Spectrometry (GC-MS) | Predicted GC-MS data is available, with a prominent molecular ion peak expected at m/z 196. |
| FTIR | Expected characteristic peaks for O-H stretching (around 3300-3500 cm⁻¹), C-H stretching of aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and C-O stretching of the methoxy and phenol groups (around 1000-1300 cm⁻¹). |
Experimental Protocols
Synthesis via Catalytic Hydrogenation of 2,6-Dimethoxy-4-allylphenol
A plausible and efficient method for the synthesis of this compound is the catalytic hydrogenation of the readily available starting material, 2,6-dimethoxy-4-allylphenol (a derivative of eugenol).
Materials:
-
2,6-dimethoxy-4-allylphenol
-
Palladium on carbon (Pd/C, 10 wt%) catalyst
-
Ethanol (or other suitable solvent like ethyl acetate)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus (e.g., balloon hydrogenation or Parr hydrogenator)
-
Filtration setup (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2,6-dimethoxy-4-allylphenol in a suitable solvent such as ethanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution (typically 5-10 mol% of the substrate).
-
The flask is then connected to a hydrogenation apparatus. The air inside the flask is evacuated and replaced with hydrogen gas. This process is repeated three times to ensure an inert atmosphere.
-
The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere (a balloon filled with hydrogen is sufficient for small-scale reactions).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is completely consumed.
-
Upon completion, the hydrogen source is removed, and the reaction mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst.
-
The filter cake is washed with a small amount of the solvent to ensure complete recovery of the product.
-
The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude this compound.
-
If necessary, the product can be further purified by flash column chromatography on silica (B1680970) gel.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This protocol outlines a common method to evaluate the antioxidant capacity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol
-
UV-Vis spectrophotometer
-
Micropipettes and 96-well microplate (or cuvettes)
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
Prepare a series of dilutions of this compound in methanol to obtain different concentrations.
-
In a 96-well microplate, add a fixed volume of the DPPH stock solution to each well.
-
Add an equal volume of the different concentrations of the this compound solution to the wells. A control well should contain the DPPH solution and methanol only. A blank well should contain methanol only.
-
The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
After incubation, the absorbance of each well is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.[3]
-
The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the compound.[3][4]
Biological Activity and Signaling Pathways
Phenolic compounds, including those structurally similar to this compound, are known to possess significant antioxidant and anti-inflammatory properties. These effects are often mediated through the modulation of key cellular signaling pathways.
Anti-inflammatory Effects via NF-κB Signaling Pathway
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as those for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Phenolic compounds can exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.[5][6][7]
Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.
Antioxidant Effects via Nrf2 Signaling Pathway
The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or certain phytochemicals, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). Activation of the Nrf2 pathway by phenolic compounds can enhance the cellular defense against oxidative stress.[8][9][10][11][12]
Caption: Proposed antioxidant mechanism of this compound via activation of the Nrf2 signaling pathway.
References
- 1. 4-Propyl-2,6-dimethoxyphenol | C11H16O3 | CID 524975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: 2-Methoxy-4-propylphenol [orgspectroscopyint.blogspot.com]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeting NF-κB signaling pathway in cancer by dietary polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of the Nrf2 Cell Defense Pathway by Ancient Foods: Disease Prevention by Important Molecules and Microbes Lost from the Modern Western Diet | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Identification of novel Nrf2 activators from Cinnamomum chartophyllum H.W. Li and their potential application of preventing oxidative insults in human lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2,6-Dimethoxy-4-propylphenol (CAS: 6766-82-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-Dimethoxy-4-propylphenol (CAS: 6766-82-1), a naturally occurring phenolic compound. Also known by synonyms such as 4-Propylsyringol and Syringylpropane, this molecule is found in various natural sources, including dried bonito fish, natural smoked flavors, and cured meats. It serves as a versatile building block in the synthesis of pharmaceuticals and other organic compounds and has applications in the flavor and fragrance industry. This document details its physicochemical properties, potential synthesis and purification methods, analytical procedures, and known biological activities, with a focus on its antioxidant and antibacterial properties. While specific mechanistic pathways for this compound are not extensively documented, this guide explores related signaling pathways influenced by structurally similar phenolic compounds.
Chemical and Physical Properties
This compound is a member of the methoxyphenol class of organic compounds.[1] Its structure consists of a phenol (B47542) ring substituted with two methoxy (B1213986) groups at positions 2 and 6, and a propyl group at position 4.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6766-82-1 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₆O₃ | [3] |
| Molecular Weight | 196.24 g/mol | [2][3] |
| Appearance | Colorless clear liquid (est.) | [5] |
| Boiling Point | 300.8 °C at 760 mmHg | |
| Density | 1.059 g/cm³ | |
| Refractive Index | 1.513 | |
| Flash Point | 135.7 °C | |
| Solubility | Insoluble in water; soluble in alcohol and fat. | [2] |
| Vapor Pressure | 0.000613 mmHg at 25°C | |
| logP (o/w) | 2.878 (est.) | [5] |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-Propylsyringol, Syringylpropane, 4-Propyl-2,6-dimethoxyphenol | [1][2] |
Synthesis and Purification
Potential Synthesis Routes
A probable synthetic pathway involves the catalytic hydrogenation of eugenol (B1671780) (4-allyl-2-methoxyphenol) to yield 2-methoxy-4-propylphenol (B1219966) (4-propylguaiacol), followed by a subsequent methoxylation step. The hydrogenation of eugenol to 2-methoxy-4-propylphenol has been reported using a Pd/Y zeolite catalyst.[6]
Another potential starting material is syringaldehyde (B56468) (4-hydroxy-3,5-dimethoxybenzaldehyde). A possible, though unconfirmed, multi-step synthesis could involve a Wittig reaction or a similar olefination to introduce a propyl group, followed by reduction of the aldehyde and subsequent deoxygenation.
Purification
Purification of this compound can be achieved through standard laboratory techniques. Given its liquid nature at room temperature and relatively high boiling point, vacuum distillation would be a suitable method for purification. For smaller scales or for achieving high purity, chromatographic methods are recommended.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Purification (General Method)
A general reverse-phase HPLC method can be adapted for the purification of this compound.
-
Column: A C18 reverse-phase column is appropriate for separating non-polar to moderately polar compounds.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, both typically containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape.
-
Gradient: A typical gradient might start with a lower concentration of the organic solvent and ramp up to a higher concentration to elute the compound. The exact gradient profile would need to be optimized.
-
Detection: UV detection at a wavelength where the phenol ring absorbs, typically around 270-280 nm.
-
Fraction Collection: Fractions are collected as the peak corresponding to this compound elutes.
-
Post-Purification: The collected fractions are then evaporated to remove the mobile phase, yielding the purified compound.
Analytical Methods
Accurate identification and quantification of this compound are crucial for research and quality control. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis (General Method)
-
Sample Preparation: The sample should be dissolved in a volatile organic solvent such as dichloromethane (B109758) or hexane (B92381) to a concentration of approximately 10 µg/mL.[7] The sample must be free of particulate matter.[7]
-
GC Column: A non-polar capillary column, such as one with a poly(dimethylsiloxane) stationary phase (e.g., DB-5 or HP-5ms), is suitable for separating phenolic compounds.
-
Injector: The injector temperature should be set to a temperature that ensures volatilization without degradation, typically around 250 °C. A splitless injection mode is often used for trace analysis.
-
Oven Temperature Program: A temperature ramp is used to separate compounds based on their boiling points. A typical program might start at a lower temperature (e.g., 80 °C), hold for a few minutes, and then ramp up to a final temperature (e.g., 250 °C) at a rate of 10-15 °C/min.[8][9]
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass range is scanned to detect the molecular ion and characteristic fragment ions of this compound.
Biological Activities
While extensive biological data for this compound is limited, its structural similarity to other phenolic compounds suggests potential antioxidant and antimicrobial properties. The following protocols are based on methods used for evaluating similar compounds and can be adapted for this compound.
Antioxidant Activity
The antioxidant activity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals.
Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a solution of DPPH in the same solvent.
-
-
Assay Procedure:
-
Add a small volume of the test compound solution at various concentrations to the DPPH solution.[10]
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[10]
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
Table 2: Antioxidant Activity Data for Structurally Related Compounds
| Compound | Assay | IC50 (µg/mL) | Reference |
| Syringaldehyde | DPPH | >1000 | [10] |
| Schiff base of Syringaldehyde (I) | DPPH | >1000 | [10] |
| Schiff base of Syringaldehyde (II) | DPPH | >1000 | [10] |
Note: The provided data is for derivatives of syringaldehyde, a structurally related compound. Specific IC50 values for this compound were not found in the reviewed literature.
Antibacterial Activity
Phenolic compounds are known to exhibit antibacterial properties by disrupting bacterial cell membranes and interfering with cellular functions.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the target bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Assay Procedure (Broth Microdilution Method):
-
Serially dilute the test compound in a 96-well microtiter plate containing the broth medium.
-
Inoculate each well with the standardized bacterial suspension.[10]
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at an appropriate temperature (e.g., 37 °C) for a specified period (e.g., 24 hours).[10]
-
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Table 3: Antibacterial Activity Data for a Structurally Related Compound
| Compound | Bacterium | MIC (µg/mL) | Reference |
| Schiff base of Syringaldehyde (II) | P. aeruginosa | More effective than ampicillin | [10] |
Note: The provided data is for a derivative of syringaldehyde. Specific MIC values for this compound were not found in the reviewed literature.
Potential Mechanisms of Action and Signaling Pathways
Direct evidence for the mechanism of action of this compound is not available in the current literature. However, based on the activities of structurally similar phenolic compounds, it is plausible that it may influence inflammatory signaling pathways. For instance, 2-methoxy-4-vinylphenol (B128420), a related compound, has been shown to exert anti-inflammatory effects by suppressing the activation of NF-κB and MAPK signaling pathways.[11][12]
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs) are a family of protein kinases that are involved in directing cellular responses to a diverse array of stimuli. The MAPK signaling cascade plays a crucial role in inflammation.
Safety and Toxicology
There is limited specific toxicological data available for this compound. However, it is listed with the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). For the related compound 2,6-dimethoxyphenol, a NOAEL (No Observed Adverse Effect Level) for developmental toxicity and fertility in rats was determined to be 160 mg/kg/day.[13] Acute oral LD50 values for the structurally similar 2,6-dimethylphenol (B121312) in rats range from 296 to 1750 mg/kg body weight.[14]
Conclusion
This compound is a phenolic compound with established applications in various industries and potential for further investigation in pharmaceutical and life sciences research. While detailed biological and mechanistic data for this specific molecule are not abundant, its structural similarity to other bioactive phenols suggests promising avenues for research, particularly in the areas of antioxidant and antimicrobial activities. This guide provides a foundational understanding of its properties and outlines experimental approaches for its synthesis, purification, analysis, and biological evaluation, thereby serving as a valuable resource for researchers and drug development professionals. Further studies are warranted to fully elucidate its biological activities, mechanisms of action, and safety profile.
References
- 1. lookchem.com [lookchem.com]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. [PDF] SYNTHESIS OF 2-METHOXY-4,6-DI(PROP-1-ENYL)PHENOL FROM EUGENOL AND ITS ACTIVITY AS AN ANTIOXIDANT | Semantic Scholar [semanticscholar.org]
- 4. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]
- 5. Isolation and purification of 4-propylguaiacol and 4-propylsyringol by extraction and crystallization from the products of reductive catalytic fractionation processes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. uoguelph.ca [uoguelph.ca]
- 8. rsc.org [rsc.org]
- 9. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchtrend.net [researchtrend.net]
- 11. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 14. bgrci.de [bgrci.de]
An In-depth Technical Guide to 2,6-Dimethoxy-4-propylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, potential experimental evaluation, and context of 2,6-Dimethoxy-4-propylphenol. Given the limited specific research on this molecule, this document also outlines generalized experimental protocols relevant to its chemical class and suggests a potential workflow for its investigation.
Core Molecular Data
This compound, also known as 4-Propylsyringol, is a phenolic compound belonging to the class of methoxyphenols.[1] Its fundamental molecular and physical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O₃ | [2][3] |
| Molecular Weight | 196.24 g/mol | [2][3][4] |
| CAS Number | 6766-82-1 | [2][4] |
| IUPAC Name | This compound | |
| Synonyms | 4-Propyl-2,6-dimethoxyphenol, 4-Propylsyringol | [5] |
| Physical Form | Liquid | |
| Density | 1.06 g/cm³ | [2] |
Context and Potential Applications
While specific research on this compound is limited, its structural relatives and general classifications provide context for its potential applications:
-
Flavoring Agent : It is recognized as a flavor enhancer for oral administration.[5]
-
Precursor and Synthesis : The compound is noted as an organic solvent used in the synthesis of pharmaceuticals and agricultural chemicals and is a precursor for lignin.[2]
-
Potential Biomarker : this compound has been detected in fishes, suggesting it could be a potential biomarker for the consumption of these foods.[1]
-
Antioxidant Potential : Phenolic compounds, particularly those with methoxy (B1213986) groups like syringaldehyde (B56468) derivatives, are known for their antioxidant properties.[6] This suggests that this compound may exhibit similar activities.
Suggested Experimental Protocols
Given its structure as a phenolic compound, a primary area of investigation would be its antioxidant capacity. The following are detailed, generalized protocols for common antioxidant assays that would be suitable for evaluating this compound.
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
Methodology:
-
Preparation of DPPH Solution : Prepare a working solution of DPPH in methanol (B129727) or ethanol (B145695). The concentration should be adjusted to obtain an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).
-
Preparation of Test Compound : Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Perform serial dilutions to obtain a range of concentrations to be tested.
-
Assay Performance :
-
In a 96-well plate, add a specific volume of the DPPH working solution to each well.
-
Add an equal volume of the diluted test compound or a standard antioxidant (like Ascorbic Acid or Trolox) to the corresponding wells.
-
For the blank, add the solvent used for the test compound instead of the compound itself.
-
-
Incubation : Incubate the plate in the dark at room temperature for 30 minutes. The reaction time can be optimized.
-
Measurement : Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the compound concentration.[6]
This assay is based on the ability of antioxidants to quench the long-lived ABTS radical cation (ABTS•+).
Methodology:
-
Preparation of ABTS•+ Stock Solution : Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.
-
Preparation of ABTS•+ Working Solution : Before use, dilute the stock solution with ethanol or PBS to an absorbance of 0.700 ± 0.02 at 734 nm.[7]
-
Preparation of Test Compounds : Prepare serial dilutions of this compound and a standard antioxidant.
-
Assay Performance :
-
Add a large volume (e.g., 190 µL) of the ABTS•+ working solution to each well of a 96-well plate.
-
Add a small volume (e.g., 10 µL) of the diluted test compound or standard.[7]
-
-
Incubation : Incubate the plate in the dark at room temperature for approximately 6-10 minutes.[7]
-
Measurement : Measure the absorbance at 734 nm.
-
Calculation : Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.
Visualized Workflows and Pathways
The following diagrams illustrate a potential research workflow for investigating this compound and the general mechanism of action for phenolic antioxidants.
Caption: Proposed research workflow for this compound.
Caption: General mechanism of a phenolic antioxidant neutralizing a free radical.
References
- 1. Showing Compound this compound (FDB015084) - FooDB [foodb.ca]
- 2. This compound | 6766-82-1 | GAA76682 [biosynth.com]
- 3. clearsynth.com [clearsynth.com]
- 4. 4-Propyl-2,6-dimethoxyphenol | C11H16O3 | CID 524975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Temporary title [webprod.hc-sc.gc.ca]
- 6. researchtrend.net [researchtrend.net]
- 7. benchchem.com [benchchem.com]
"2,6-Dimethoxy-4-propylphenol" synonyms and alternative names
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-Dimethoxy-4-propylphenol, a phenolic compound of interest for its biological activities. This document outlines its chemical identity, physicochemical properties, experimental protocols, and known signaling pathway interactions, presented in a format tailored for research and development professionals.
Chemical Identity: Synonyms and Alternative Names
This compound is known by a variety of names in scientific literature and chemical databases. Establishing a clear understanding of its nomenclature is crucial for accurate literature searches and unambiguous communication.
The primary IUPAC name for this compound is This compound . However, it is frequently referred to by several synonyms and alternative names, including:
-
4-Propylsyringol : This is a common trivial name, often used in literature related to natural products and lignin (B12514952) chemistry.
-
4-Propyl-2,6-dimethoxyphenol : A systematically derived name that is also frequently used.[1][2][3][4][5]
-
Phenol, 2,6-dimethoxy-4-propyl- : A common indexing name found in chemical databases.[1][2][3]
-
Syringylpropane : This name is also used, highlighting its relationship to syringol.[1][5]
-
Dihydroconiferyl alcohol : While structurally related, this is a distinct compound (4-(3-hydroxypropyl)-2-methoxyphenol) and should not be used as a direct synonym.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 6766-82-1 |
| PubChem CID | 524975 |
| ChEBI ID | 169375 |
| FEMA Number | 3729 |
| Molecular Formula | C₁₁H₁₆O₃ |
| Molecular Weight | 196.24 g/mol |
| InChI | InChI=1S/C11H16O3/c1-4-5-8-6-9(13-2)11(12)10(7-8)14-3/h6-7,12H,4-5H2,1-3H3 |
| InChIKey | YHEWWEXPVKCVFY-UHFFFAOYSA-N |
| SMILES | CCCc1cc(OC)c(O)c(OC)c1 |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings.
Table 2: Physicochemical Data
| Property | Value | Source |
| Physical State | Liquid | Sigma-Aldrich |
| Appearance | Colorless to pale yellow | The Good Scents Company |
| Boiling Point | 300.8 °C at 760 mmHg | LookChem |
| Flash Point | 135.7 °C | LookChem |
| Density | 1.059 g/cm³ | LookChem |
| Refractive Index | 1.513 | LookChem |
| Water Solubility | 0.98 g/L (predicted) | FooDB |
| logP | 2.75 (predicted) | FooDB |
| pKa (Strongest Acidic) | 9.7 (predicted) | FooDB |
Experimental Protocols
This section details methodologies for the synthesis, purification, and analysis of this compound, compiled from various sources.
3.1. Synthesis
A common synthetic route to this compound and related compounds involves the reductive catalytic fractionation of lignin from biomass, such as poplar wood.
-
Protocol: Reductive Catalytic Fractionation of Lignin
-
Depolymerization: Lignin is depolymerized in a suitable solvent system.
-
Catalysis: A catalyst, often a noble metal such as platinum on a support (e.g., Pt/C), is used to facilitate the hydrogenation and cleavage of ether linkages within the lignin polymer.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures and pressures in a hydrogen atmosphere.
-
Product Mixture: The resulting product is a complex mixture of phenolic compounds, including 4-propylsyringol and 4-propylguaiacol.
-
3.2. Purification
The purification of this compound from a reaction mixture can be achieved through extraction and crystallization.[1]
-
Protocol: Purification by Extraction and Crystallization [1]
-
Liquid-Liquid Extraction: The crude product mixture is dissolved in an appropriate organic solvent and washed with aqueous solutions to remove impurities. The choice of solvents will depend on the specific impurities present.
-
Crystallization: The extracted product is then purified by crystallization. This may involve dissolving the compound in a hot solvent and allowing it to cool slowly, leading to the formation of crystals of the purified compound. The purity of the isolated 4-propylsyringol can reach up to 98.3% using this method.[1]
-
3.3. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer. Typical chemical shifts for related methoxyphenols can be used as a reference for signal assignment. For example, in a related compound, 2-Methoxy-4-propylphenol, the aromatic protons appear between δ 6.68-6.83 ppm, the methoxy (B1213986) protons at δ 3.79 ppm, and the propyl chain protons between δ 0.94-2.52 ppm in CDCl₃.[6]
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: The IR spectrum can be obtained from a thin film of the liquid sample between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).
-
Acquisition: The spectrum is recorded using an FTIR spectrometer. Expected characteristic absorption bands include a broad O-H stretch around 3300-3500 cm⁻¹, C-H stretches just below 3000 cm⁻¹, aromatic C=C stretches around 1500-1600 cm⁻¹, and C-O stretches in the 1000-1300 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are determined. For GC-MS analysis, characteristic ions can be monitored for quantification.[7]
-
Signaling Pathways and Biological Activity
This compound and structurally related phenolic compounds have been reported to possess antioxidant and anti-inflammatory properties. These effects are often mediated through the modulation of key cellular signaling pathways.
4.1. Antioxidant Activity and the Nrf2/ARE Pathway
Phenolic compounds are well-known for their ability to scavenge free radicals and reduce oxidative stress. One of the key mechanisms by which cells respond to oxidative stress is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. While direct studies on this compound are limited, related compounds have been shown to activate this pathway.
Workflow for Assessing Antioxidant Activity:
References
- 1. Isolation and purification of 4-propylguaiacol and 4-propylsyringol by extraction and crystallization from the products of reductive catalytic fractionation processes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. This compound | 6766-82-1 [sigmaaldrich.com]
- 3. lookchem.com [lookchem.com]
- 4. Antioxidative and antimutagenic activities of 4-vinyl-2,6-dimethoxyphenol (canolol) isolated from canola oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: 2-Methoxy-4-propylphenol [orgspectroscopyint.blogspot.com]
- 7. Postmortem identification and quantitation of 2,5-dimethoxy-4-n-propylthiophenethylamine using GC-MSD and GC-NPD - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Occurrence and Technical Profile of 2,6-Dimethoxy-4-propylphenol
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
2,6-Dimethoxy-4-propylphenol, also known as 4-propylsyringol, is a phenolic compound with a molecular formula of C₁₁H₁₆O₃ and a molecular weight of 196.24 g/mol .[1][2] As a derivative of syringol, it belongs to the class of methoxyphenols.[3] This technical guide provides a comprehensive overview of the natural sources, occurrence, and relevant experimental methodologies for the study of this compound, tailored for researchers, scientists, and professionals in drug development. While quantitative data on its concentration in natural sources is limited in publicly available literature, this document summarizes its known occurrences and provides detailed procedural insights for its extraction, isolation, and characterization.
Natural Sources and Occurrence
This compound has been identified in a variety of natural and processed sources, primarily as a product of lignin (B12514952) pyrolysis and as a constituent of certain plants.
Smoked and Cured Products:
Phenolic compounds are significant contributors to the flavor and aroma of smoked foods, arising from the thermal degradation of lignin in wood. While direct quantification of this compound is not widely reported, studies on smoked and cured meats have identified a wide array of related phenolic compounds. For instance, analyses of smoked dry-cured ham have revealed the presence of numerous phenols, which constitute a major portion of the volatile aroma compounds.[4] The most abundant of these include 4-methylphenol, 3-methylphenol, and 2,6-dimethoxyphenol.[4][5] The presence of this compound in such products is plausible, originating from the syringylpropane units within the lignin of the wood used for smoking. It has been noted as a flavoring agent and is associated with the characteristic smoky off-flavors in foods like fermented cocoa when exposed to wood smoke.
Plant Sources:
While the direct isolation of this compound from plants is not extensively documented, a closely related compound, 2,6-dimethoxy-4-(2-propenyl)-phenol , has been identified in orchids of the Dendrobium genus. Specifically, it has been detected in the protocorms of Dendrobium amoenum and in the stems of Dendrobium crepidatum .[6][7][8] These findings suggest that species within the Dendrobium genus are a potential natural source of similar syringol derivatives.
Other Occurrences:
The compound has also been associated with natural smoked flavors and has been detected in dried bonito fish and cured pork.[1]
Quantitative Data
Currently, there is a notable lack of specific quantitative data in peer-reviewed literature detailing the concentration of this compound in its natural or processed sources. The following table summarizes the qualitative occurrence of this compound and its close derivatives.
| Compound | Source | Type of Occurrence |
| This compound | Natural Smoked Flavors | Qualitative Identification |
| Cured Pork | Qualitative Identification | |
| Dried Bonito Fish | Qualitative Identification | |
| Smoked Dry-Cured Ham | Implied Presence (related phenols identified)[4][5] | |
| 2,6-dimethoxy-4-(2-propenyl)-phenol | Dendrobium amoenum (protocorms) | Qualitative Identification[6][8] |
| Dendrobium crepidatum (stems) | Qualitative Identification[7] |
Experimental Protocols
The following sections detail the methodologies for the extraction, isolation, and analysis of this compound and its analogs from natural sources, based on established scientific literature.
Extraction and Isolation from Plant Material (e.g., Dendrobium species)
This protocol is adapted from the methodology used for the isolation of 2,6-dimethoxy-4-(2-propenyl)-phenol from Dendrobium amoenum protocorms.[6][8]
1. Extraction:
-
Sample Preparation: Air-dry the plant material (e.g., protocorms, stems) at room temperature and grind into a fine powder.
-
Solvent Extraction: Macerate the powdered plant material in methanol (B129727) at room temperature for an extended period (e.g., 72 hours), with periodic shaking.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
2. Fractionation:
-
Column Chromatography: Subject the crude methanol extract to column chromatography on a Sephadex LH-20 column.
-
Elution: Elute the column with a suitable solvent system, such as methanol, to separate the extract into different fractions based on molecular size.
-
Fraction Collection: Collect the fractions and monitor the separation using thin-layer chromatography (TLC).
3. Isolation:
-
Further Purification: The fractions containing the target compound can be further purified using techniques like preparative TLC or high-performance liquid chromatography (HPLC).
Analysis of Volatile Phenolic Compounds from Smoked Products
This protocol is based on the headspace solid-phase microextraction (HS-SPME) method used for analyzing volatile compounds in smoked dry-cured ham.[4]
1. Sample Preparation:
-
Finely chop the sample (e.g., smoked ham) and weigh a specific amount (e.g., 5 g) into a headspace vial.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Fiber: Use a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber.
-
Extraction: Place the vial in a water bath at a controlled temperature (e.g., 60°C) and expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorption: Thermally desorb the trapped volatile compounds from the SPME fiber in the injector of the gas chromatograph.
-
GC Separation: Use a capillary column suitable for separating phenolic compounds (e.g., DB-624). The oven temperature program should be optimized to achieve good separation. An example program: start at 40°C for 10 min, ramp to 200°C at 5°C/min, then to 250°C at 20°C/min, and hold for 5 min.[4]
-
MS Detection: Operate the mass spectrometer in electron impact (EI) mode. Identify the compounds by comparing their mass spectra with reference spectra in a library (e.g., NIST, Wiley) and by their calculated retention indices.
Potential Signaling Pathways and Biological Activity
While direct studies on the signaling pathways of this compound are scarce, research on the closely related compound, syringol, and its derivatives like syringic acid provides valuable insights into its potential biological activities.[9][10]
Anti-inflammatory Activity:
Syringol and its derivatives have demonstrated significant anti-inflammatory properties.[11] The proposed mechanism involves the downregulation of key inflammatory mediators. Studies on syringol isolated from Eleusine coracana (finger millet) bran have shown that it can suppress the inflammatory response by downregulating the signaling of cytosolic phospholipase A2 (cPLA2), cyclooxygenase-2 (COX-2), inhibitor of kappa B alpha (IκBα), p38 mitogen-activated protein kinase (p38), and myeloperoxidase (MPO).[12]
The following diagram illustrates the potential anti-inflammatory signaling pathway influenced by syringol derivatives.
Antioxidant Activity:
As a phenolic compound, this compound is expected to possess antioxidant properties. Its ability to scavenge free radicals is a key mechanism of action.[9] This is a common characteristic of phenolic compounds, which can donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby mitigating oxidative stress.[9]
Cytotoxicity:
Studies on various substituted phenols have investigated their cytotoxic effects. The cytotoxicity of these compounds can be related to their radical-scavenging activity.[13][14] For instance, the cytotoxic properties of extracts from Dendrobium species containing related phenolic compounds have been evaluated against various cancer cell lines.[6][7][15]
Conclusion
This compound is a naturally occurring phenolic compound found in smoked and cured products and potentially in certain plant species, notably within the Dendrobium genus. While quantitative data on its abundance remains elusive, established analytical techniques such as GC-MS coupled with appropriate extraction and separation methods can be effectively employed for its identification and future quantification. The demonstrated anti-inflammatory and antioxidant activities of closely related syringol derivatives suggest that this compound holds promise for further investigation in the fields of pharmacology and drug development. Future research should focus on the quantitative analysis of this compound in its natural sources and a more detailed exploration of its specific biological mechanisms and signaling pathways.
References
- 1. This compound | 6766-82-1 | GAA76682 [biosynth.com]
- 2. 4-Propyl-2,6-dimethoxyphenol | C11H16O3 | CID 524975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. Characterization of volatile compounds, physico-chemical and sensory characteristics of smoked dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antioxidant and cytotoxic properties of protocorm-derived phenol-rich fractions of Dendrobium amoenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Antioxidant and Cytotoxic Activities of Extracts of Dendrobium crepidatum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant and cytotoxic properties of protocorm-derived phenol-rich fractions of Dendrobium amoenum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unlocking the Potential of Syringol: Innovations in Pharmaceutical Applications [univook.com]
- 10. Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Total Syntheses and Anti-inflammatory Activities of Syringin and Its Natural Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of cytotoxicity of 2- or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dendrobium: Sources of Active Ingredients to Treat Age-Related Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
2,6-Dimethoxy-4-propylphenol: A Technical Guide to its Biological Activity and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dimethoxy-4-propylphenol, also known as 4-propylsyringol, is a phenolic compound found in various natural sources. This technical guide provides a comprehensive overview of its biological activities, with a focus on its antioxidant, anti-inflammatory, and neuroprotective properties. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and drug development efforts.
Introduction
This compound is a syringyl-type phenolic compound that has garnered scientific interest due to its potential therapeutic applications. Its structure, characterized by a phenol (B47542) ring with two methoxy (B1213986) groups and a propyl side chain, contributes to its biological activities. This guide will delve into the current understanding of its functions and the experimental basis for these findings.
Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals, a key factor in mitigating oxidative stress implicated in numerous chronic diseases. Theoretical and in vitro studies have begun to quantify this potential.
Quantitative Antioxidant Data
While specific IC50 values for this compound are not extensively reported in publicly available literature, studies on the broader class of syringol and its derivatives provide strong evidence of their antioxidant capacity. For instance, syringol itself demonstrates potent radical scavenging activity.
| Assay | Compound | IC50/EC50 Value | Reference |
| DPPH Radical Scavenging | Syringol | 41.8 µM (EC50) | [1] |
Note: Data for this compound is limited; the table includes data for the closely related parent compound, syringol, for comparative purposes.
Experimental Protocols for Antioxidant Assays
This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions from the stock solution to be tested.
-
Reaction: In a 96-well plate, add 100 µL of each sample dilution to a well. Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can then be determined from a plot of inhibition percentage against concentration.
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tri(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be warmed to 37°C before use.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions.
-
Reaction: Add 180 µL of the FRAP reagent to wells of a 96-well plate. Add 20 µL of the sample dilutions to the wells.
-
Incubation: Incubate the plate at 37°C for 10 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: A standard curve is generated using a known antioxidant, such as Trolox. The antioxidant capacity of the sample is expressed as Trolox equivalents (TE).
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•⁺).
Protocol:
-
Preparation of ABTS Radical Cation: Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Working Solution: Dilute the ABTS•⁺ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.
-
Reaction: Add 190 µL of the ABTS•⁺ working solution to wells of a 96-well plate. Add 10 µL of the sample dilutions.
-
Incubation: Incubate the plate in the dark at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as in the DPPH assay and determine the IC50 value.
Anti-inflammatory Activity
Emerging evidence suggests that this compound possesses anti-inflammatory properties, likely through the modulation of key inflammatory pathways.
Quantitative Anti-inflammatory Data
Direct quantitative data on the anti-inflammatory activity of this compound is limited. However, studies on plant extracts containing this compound have shown inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 246.7 macrophage cells.
Experimental Protocols for Anti-inflammatory Assays
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in LPS-stimulated macrophages.
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS and incubate for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid).
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
-
Calculation: A standard curve is prepared using sodium nitrite. The concentration of nitrite in the samples is determined from the standard curve, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.
This protocol is for measuring the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant of stimulated cells.
Protocol:
-
Cell Culture and Treatment: Follow the same procedure as in the NO inhibition assay.
-
Supernatant Collection: After the 24-hour incubation with LPS and the test compound, collect the cell culture supernatant.
-
ELISA: Perform a sandwich ELISA for the specific cytokine of interest (e.g., TNF-α, IL-6) according to the manufacturer's instructions for the ELISA kit.
-
Data Analysis: Generate a standard curve using the provided recombinant cytokine standards. Determine the concentration of the cytokine in the samples from the standard curve.
Signaling Pathway Modulation
The biological effects of this compound are likely mediated through its interaction with key cellular signaling pathways. While direct evidence is still emerging, studies on structurally similar compounds suggest potential involvement of the NF-κB, MAPK, and Nrf2 pathways.
NF-κB and MAPK Signaling Pathways in Inflammation
The NF-κB and MAPK signaling cascades are central to the inflammatory response. Their inhibition is a key mechanism for many anti-inflammatory compounds.
References
2,6-Dimethoxy-4-propylphenol: A Potential Biomarker on the Horizon
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
2,6-Dimethoxy-4-propylphenol, a methoxyphenolic compound detected in certain foods, presents an intriguing yet underexplored candidate as a potential biomarker. While direct research on its specific biomarker utility is limited, its structural relationship to other well-studied phenolic compounds suggests a range of possible biological activities and analytical tractability. This technical guide synthesizes the available information on this compound and draws logical inferences from related molecules to provide a comprehensive overview of its biomarker potential. This document covers its physicochemical properties, prospective biomarker applications, detailed hypothetical experimental protocols for its analysis, and potential metabolic and signaling pathways. All quantitative data from analogous compounds are presented in structured tables, and key processes are visualized through diagrams to facilitate understanding and future research.
Introduction to this compound
This compound is an organic compound belonging to the class of methoxyphenols. These are compounds containing a methoxy (B1213986) group attached to the benzene (B151609) ring of a phenol (B47542) moiety. It has been detected in, but not quantified in, fishes, which has led to the hypothesis that it could serve as a potential biomarker for the consumption of these foods.[1] Due to a limited number of publications directly investigating this compound, much of its biological role and biomarker potential remains to be elucidated. Its chemical structure suggests potential antioxidant properties, a common feature of phenolic compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O₃ | [2] |
| Molar Mass | 196.24 g/mol | [2] |
| IUPAC Name | This compound | --- |
| Synonyms | 4-Propylsyringol | --- |
| Appearance | Colorless solid (typical samples may be brown due to oxidation) | Inferred from Syringol[3] |
| Solubility in water | Slightly soluble | Inferred from Syringol[3] |
Potential as a Biomarker
The primary proposition for this compound as a biomarker stems from its exogenous origin, specifically from the consumption of certain types of fish.[1] Food-derived biomarkers are valuable tools in nutritional science and epidemiology for objectively assessing dietary intake. Beyond being a dietary marker, its structural similarity to other bioactive phenolic compounds suggests it may have roles in various physiological processes, including oxidative stress and inflammation.
Biomarker of Fish Consumption
The detection of this compound in fish suggests a direct correlation between its presence in biological fluids (e.g., urine, plasma) and the intake of such seafood. Further research is required to validate this relationship, which would involve quantitative analysis in human samples following controlled fish consumption studies.
Figure 1: Logical workflow for establishing this compound as a dietary biomarker.
Potential as a Marker of Biological Activity
Phenolic compounds are known to exert a variety of biological effects, primarily due to their antioxidant and anti-inflammatory properties.[4] It is plausible that this compound shares these characteristics. If so, its levels could correlate with states of oxidative stress or inflammation, making it a candidate for a biomarker of effect.
Analytical Methodologies
Sample Preparation
A generic workflow for the extraction of this compound from biological samples like plasma or urine would involve protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
Figure 2: A generalized experimental workflow for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For phenolic compounds, derivatization is often employed to improve chromatographic behavior and sensitivity.
Table 2: Hypothetical GC-MS Protocol for this compound
| Parameter | Description |
| Sample Type | Human Plasma or Urine |
| Extraction | Liquid-liquid extraction with ethyl acetate (B1210297) or solid-phase extraction (SPE) with a C18 cartridge. |
| Derivatization | Silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to increase volatility. |
| GC Column | 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5ms). |
| Injector | Splitless mode. |
| Oven Program | Start at 80°C, ramp to 280°C. |
| MS Detection | Electron ionization (EI) source, selective ion monitoring (SIM) for quantification. |
| Quantitative Ions (hypothetical) | m/z of derivatized molecular ion and major fragments. |
| Internal Standard | Isotopically labeled this compound or a structurally similar compound. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is highly sensitive and specific, and it is often preferred for the analysis of less volatile or thermally labile compounds without the need for derivatization.[8][9]
Table 3: Hypothetical LC-MS/MS Protocol for this compound
| Parameter | Description |
| Sample Type | Human Plasma or Urine |
| Extraction | Protein precipitation with methanol (B129727) or acetonitrile, followed by SPE for cleanup. |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). |
| Mobile Phase | Gradient elution with water and methanol/acetonitrile containing a small amount of formic acid or ammonium (B1175870) acetate. |
| Ionization | Electrospray ionization (ESI) in negative or positive mode. |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions. |
| MRM Transitions (hypothetical) | To be determined by infusion of a pure standard. |
| Internal Standard | Isotopically labeled this compound. |
Table 4: Performance Characteristics of a Representative LC-MS/MS Method for Phenolic Compounds in Human Plasma
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Linearity (r²) | >0.99 |
| Recovery | 85 - 115% |
| Precision (RSD) | <15% |
| Note: These values are typical for the analysis of phenolic compounds and would need to be determined specifically for this compound. |
Metabolism and Biological Activity
Hypothetical Metabolic Pathway
This compound is structurally related to syringol, a pyrolysis product of lignin.[3] The metabolism of such phenolic compounds in mammals generally involves Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.[10] Phase I metabolism could involve hydroxylation of the propyl side chain or demethylation of the methoxy groups. Phase II metabolism would likely involve glucuronidation or sulfation of the phenolic hydroxyl group to increase water solubility and facilitate excretion.
Figure 3: A hypothetical metabolic pathway for this compound.
Potential Signaling Pathways
Phenolic compounds are known to modulate a variety of intracellular signaling pathways, often exerting anti-inflammatory and antioxidant effects.[4] These pathways include:
-
Nuclear Factor-kappa B (NF-κB) Pathway: Many phenolic compounds can inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response.[11]
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: Phenols can modulate MAPK signaling, which is involved in cellular processes like proliferation, differentiation, and apoptosis.[12]
-
Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: Some phenols can activate the Nrf2 pathway, leading to the expression of antioxidant and cytoprotective genes.[11]
Figure 4: Potential signaling pathways modulated by this compound.
Future Directions and Conclusion
The potential of this compound as a biomarker is currently in a nascent, exploratory stage. To advance its candidacy, several key research areas must be addressed:
-
Quantitative Analysis: Development and validation of sensitive and specific analytical methods for its quantification in human biological fluids.
-
Dietary Correlation Studies: Controlled intervention studies to establish a definitive link between the consumption of specific foods (e.g., fish) and the levels of this compound in the body.
-
Metabolic Profiling: In vitro and in vivo studies to elucidate its metabolic fate in humans.
-
Bioactivity Studies: Investigation of its antioxidant, anti-inflammatory, and other biological activities to determine its potential as a biomarker of effect.
References
- 1. Unlocking the Potential of Syringol: Innovations in Pharmaceutical Applications [univook.com]
- 2. Syringol, a wildfire residual methoxyphenol causes cytotoxicity and teratogenicity in zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Syringol - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. LC/MS/MS Analysis of Alkylphenol Ethoxylates (APEO) and Alkylphenols (AP) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. shimadzu.com [shimadzu.com]
- 8. LC/MS/MS: Analysis of Alkylphenol Ethoxylates (APEO) And Alkylphenols (AP) In Textiles [perkinelmer.com]
- 9. Trace Level Detection of Bisphenol A Analogues and Parabens by LC-MS/MS in Human Plasma from Malaysians - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
"2,6-Dimethoxy-4-propylphenol" role in food and flavor chemistry
An In-depth Technical Guide to 2,6-Dimethoxy-4-propylphenol in Food and Flavor Chemistry
Introduction
This compound, also known by synonyms such as 4-Propylsyringol and FEMA number 3729, is a phenolic organic compound with the chemical formula C11H16O3.[1][2] It belongs to the class of methoxyphenols, which are characterized by a methoxy (B1213986) group attached to the benzene (B151609) ring of a phenol (B47542) moiety.[3] This compound is a significant contributor to the flavor and aroma profiles of various foods, particularly those that undergo smoking or aging processes. Its characteristic smoky, phenolic, and spicy notes make it a valuable ingredient in the flavor and fragrance industry.[1][4] This guide provides a comprehensive overview of the chemical properties, natural occurrence, analytical methodologies, and sensory aspects of this compound for researchers and professionals in food science and drug development.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its extraction, analysis, and application in various food matrices.
| Property | Value | Source |
| Molecular Formula | C11H16O3 | [1][5] |
| Molecular Weight | 196.24 g/mol | [2][5] |
| CAS Number | 6766-82-1 | [1][2] |
| Appearance | Water white liquid | [6][7] |
| Boiling Point | 300.8°C at 760 mmHg | [1] |
| Density | 1.059 - 1.076 g/cm³ | [1][2] |
| Refractive Index | 1.513 - 1.530 | [1][2] |
| Solubility | Insoluble in water; soluble in fat and ethanol | [2][6] |
| Vapor Pressure | 0.000613 mmHg at 25°C | [1] |
Natural Occurrence and Formation Pathway
This compound is a naturally occurring compound found in a variety of food products. It has been identified in smoked foods such as cured pork and fatty fish, as well as in dried bonito fish.[1] Its presence is also noted in alcoholic beverages like grape brandy, rum, and whiskey, and in tea and mate.[4]
The primary formation pathway of this compound and other related phenolic flavor compounds is the thermal degradation of lignin (B12514952).[8][9][10] Lignin, a complex polymer rich in aromatic subunits, is a major component of wood. During the smoking of food, the controlled combustion of wood at high temperatures breaks down the lignin structure into a myriad of smaller, volatile compounds, including methoxyphenols. Specifically, the syringyl units within the lignin polymer are precursors to syringol derivatives like this compound.
Role in Food and Flavor Chemistry
The distinct organoleptic properties of this compound make it a key contributor to the sensory profile of many foods. It is primarily associated with smoky and phenolic aromas.
Organoleptic Profile
The flavor profile of this compound is complex, with multiple descriptors identified by sensory panels. The table below summarizes its sensory characteristics and those of closely related compounds that are often found alongside it in food systems.
| Compound | Odor/Flavor Descriptors | Source |
| This compound | Phenolic, smoky, spicy, woody, burnt | [11][12][13] |
| 2,6-Dimethoxyphenol (Syringol) | Smoky, sweet, clove-like | [14][15] |
| 2-Methoxy-4-propylphenol (Dihydroeugenol) | Clove, spicy, phenolic, sweet | [4] |
| 4-Allyl-2,6-dimethoxyphenol | Smoky, meaty, phenolic, sweet, ham, woody | [16] |
Applications in the Flavor Industry
Due to its desirable sensory attributes, this compound is utilized as a flavoring agent in the food industry.[1][2] It is particularly effective in enhancing the profiles of:
-
Smoke flavors: It imparts a realistic and deep smoke character, especially reminiscent of oak smoke.[15]
-
Savory products: It contributes to the flavor of ham, bacon, and various seafoods.[15]
-
Spicy and sweet flavors: It can add complexity to clove, cinnamon, and vanilla profiles.[4]
-
Fruit and beverage flavors: It has been noted to add depth to cranberry, banana, and pineapple flavors.[15]
Experimental Protocols
Accurate identification and quantification of this compound in food matrices, as well as the characterization of its sensory impact, require specific analytical methodologies.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the standard technique for the analysis of volatile and semi-volatile compounds like this compound in complex food samples.
Objective: To identify and quantify this compound in a liquid smoke or smoked food sample.
Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
DB-5MS capillary column (or equivalent non-polar column)
-
Dichloromethane (DCM) or diethyl ether (analytical grade)
-
Anhydrous sodium sulfate
-
Sample vials, micropipettes, and a rotary evaporator
-
This compound standard
-
Internal standard (e.g., a deuterated analog or a compound with similar properties not present in the sample)
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
For liquid samples (e.g., liquid smoke, whiskey), take a known volume (e.g., 10 mL) and dilute with deionized water.
-
For solid samples (e.g., smoked fish), homogenize a known weight (e.g., 5 g) with deionized water.
-
Spike the sample with a known amount of the internal standard.
-
Perform a liquid-liquid extraction by adding 20 mL of DCM and shaking vigorously for 2 minutes. Allow the layers to separate.
-
Collect the organic (DCM) layer. Repeat the extraction two more times with fresh DCM.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.
-
-
GC-MS Analysis:
-
Inject 1 µL of the concentrated extract into the GC-MS system.
-
Use the parameters outlined in the table below (these are typical starting parameters and may require optimization).
-
| Parameter | Setting |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (or split 10:1) |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | Start at 50 °C (hold 2 min), ramp to 250 °C at 8 °C/min, hold for 10 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 35 - 350 amu |
-
Data Analysis:
-
Identify the peak for this compound by comparing its retention time and mass spectrum to that of the pure standard. The mass spectrum will show a characteristic fragmentation pattern, including the molecular ion peak.
-
Quantify the compound by creating a calibration curve using the peak area ratio of the analyte to the internal standard at different concentrations.
-
Sensory Evaluation Protocol
Descriptive sensory analysis is used to characterize the specific aroma and flavor attributes of this compound.
Objective: To develop a descriptive sensory profile of this compound.
Panelists: A panel of 8-12 trained individuals with demonstrated experience in descriptive analysis of food flavors.
Materials:
-
This compound diluted in a neutral medium (e.g., deodorized oil or propylene (B89431) glycol) at various concentrations (e.g., 1, 10, 100 ppm).
-
A set of reference standards for aroma attributes (e.g., clove oil for "spicy," liquid smoke for "smoky," guaiacol (B22219) for "phenolic").
-
Sensory evaluation booths with controlled lighting and ventilation.
-
Unsalted crackers and purified water for palate cleansing.
-
Computerized data collection system or paper ballots.
Procedure:
-
Panel Training and Lexicon Development:
-
In initial sessions, present the panelists with the reference standards and different concentrations of the target compound.
-
Through open discussion, the panel agrees on a set of descriptive terms (a lexicon) that accurately describe the aroma and flavor of this compound (e.g., smoky, phenolic, spicy, woody, sweet).
-
Panelists are trained to use these terms consistently and to rate their intensity on a standardized scale (e.g., a 15-point scale where 0 = not perceptible and 15 = extremely intense).
-
-
Formal Evaluation:
-
Samples are prepared and coded with random three-digit numbers.
-
Samples are presented to the panelists in a randomized and balanced order to minimize carry-over effects.
-
Panelists evaluate each sample individually in the sensory booths. They first assess the aroma by sniffing, then the flavor by tasting.
-
For each sample, panelists rate the intensity of each attribute from the developed lexicon on the 15-point scale.
-
Panelists cleanse their palates with water and crackers between samples.
-
-
Data Analysis:
-
The intensity ratings from all panelists are collected and averaged for each attribute and each sample.
-
Statistical analysis (e.g., ANOVA) is used to determine if there are significant differences in the perceived intensities between different concentrations of the compound.
-
The results are often visualized using a spider plot or bar chart to represent the sensory profile.
-
Conclusion
This compound is a pivotal compound in the realm of food and flavor chemistry. Its formation from the thermal degradation of lignin directly links it to the characteristic flavors of smoked and grilled foods. With a distinct sensory profile described as smoky, phenolic, and spicy, it serves as both a key natural flavor component and a valuable tool for flavorists seeking to create or enhance specific flavor profiles in a wide array of products. The analytical and sensory protocols detailed in this guide provide a framework for the accurate assessment and characterization of this important flavor molecule, enabling further research into its role in food systems and its application in the development of new and innovative food products.
References
- 1. lookchem.com [lookchem.com]
- 2. 4-Propyl-2,6-dimethoxyphenol | C11H16O3 | CID 524975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound this compound (FDB015084) - FooDB [foodb.ca]
- 4. 2-Methoxy-4-propylphenol = 99 , FG 2785-87-7 [sigmaaldrich.com]
- 5. This compound | 6766-82-1 | GAA76682 [biosynth.com]
- 6. Food safety and quality: details [fao.org]
- 7. 4-propyl syringol, 6766-82-1 [thegoodscentscompany.com]
- 8. researchgate.net [researchgate.net]
- 9. THERMAL DEGRADATION OF LIGNIN - A REVIEW | Semantic Scholar [semanticscholar.org]
- 10. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 11. scent.vn [scent.vn]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Sensory Characteristics of Various Concentrations of Phenolic Compounds Potentially Associated with Smoked Aroma in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 16. 4-allyl-2,6-dimethoxyphenol, 6627-88-9 [thegoodscentscompany.com]
2,6-Dimethoxy-4-propylphenol: A Technical Guide to its Antioxidant Properties and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dimethoxy-4-propylphenol, also known as 4-propylsyringol, is a phenolic compound found in various natural sources, including medicinal plants and as a product of lignin (B12514952) depolymerization. Its molecular structure, characterized by a phenol (B47542) ring with two methoxy (B1213986) groups and a propyl group, suggests significant antioxidant potential. This technical guide provides an in-depth overview of the antioxidant properties and underlying mechanisms of this compound, drawing from theoretical studies and experimental data on related compounds and extracts. The document covers its free radical scavenging activity, potential modulation of cellular antioxidant pathways such as the Nrf2 signaling cascade, and detailed experimental protocols for its evaluation.
Introduction
This compound is a syringol derivative that has garnered scientific interest due to its presence in biologically active plant extracts and its potential as a value-added chemical from lignin biomass.[1][2] Its structure is analogous to other well-known phenolic antioxidants, positioning it as a candidate for applications in pharmaceuticals, cosmetics, and food preservation.[3][4] Understanding its antioxidant efficacy and mechanism of action is crucial for harnessing its therapeutic and commercial potential. This guide synthesizes the current knowledge on this compound's antioxidant profile.
Antioxidant Properties and Mechanisms
The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[5] The presence of electron-donating groups on the aromatic ring, such as methoxy groups, can enhance this activity by stabilizing the resulting phenoxyl radical.[6]
Free Radical Scavenging Mechanisms
Theoretical studies utilizing Density Functional Theory (DFT) have provided significant insights into the radical scavenging mechanisms of this compound. The primary mechanism is believed to be Hydrogen Atom Transfer (HAT) , where the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby quenching its reactivity.[1][7][8]
The structure-activity relationship of syringol derivatives indicates that the alkyl substituent at the para-position (the propyl group in this case) enhances the antioxidant capacity compared to the parent compound, syringol.[1][9] This is attributed to the electron-donating nature of the alkyl group, which further stabilizes the phenoxyl radical formed after hydrogen donation.[1]
Quantitative Antioxidant Activity Data
Table 1: Theoretical Radical Scavenging Rate Constants of Syringol Derivatives (Data from theoretical DFT studies)
| Compound | Scavenged Radical | Rate Constant (k in M⁻¹ s⁻¹) (in lipid media) | Reference |
| 4-propylsyringol | Hydroperoxyl (HOO•) | 1.75 x 10⁸ | [1] |
| 4-allylsyringol | Hydroperoxyl (HOO•) | Not specified | [1] |
| 4-propenylsyringol | Hydroperoxyl (HOO•) | Not specified | [1] |
| Syringol | Hydroperoxyl (HOO•) | Lower than derivatives | [1] |
Table 2: Experimental Antioxidant Activity of Extracts Containing this compound (Note: These values represent the activity of the total extract and not the pure compound.)
| Source of Extract | Assay | Result | Reference |
| Tamarix nilotica methanolic fractions | DPPH | IC50 ≤ 8 µg/mL | [10] |
| Pyroligneous acid from Rhizophora apiculata | DPPH, ABTS, Phosphomolybdenum, FRAP | Showed very good antioxidant activities | [9][10] |
| Cannabis sativa L. vr. Kompolti water infusion | DPPH | Greater effectiveness than hydroalcoholic extract | [11] |
Cellular Antioxidant Mechanisms: The Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes.[12] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
While direct experimental evidence for this compound activating the Nrf2 pathway is pending, its phenolic structure suggests a likely interaction. Phenolic compounds can act as Nrf2 activators by modifying cysteine residues in Keap1, which leads to the release of Nrf2. Extracts containing this compound have been associated with the modulation of the Nrf2 pathway.[9]
Experimental Protocols
The following are detailed methodologies for common in vitro antioxidant assays that can be used to evaluate this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in an amber bottle at 4°C.[1]
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Trolox or ascorbic acid).
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume (e.g., 20 µL) of the sample or standard solutions to the wells.[1]
-
Add the DPPH solution (e.g., 180 µL) to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[1]
-
Dilute the ABTS•+ stock solution with methanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution of this compound and a standard (e.g., Trolox) in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add a small volume (e.g., 10 µL) of the sample or standard solutions to the wells.
-
Add the diluted ABTS•+ solution (e.g., 190 µL) to each well.
-
Incubate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a Trolox standard curve.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-Propylcatechol (CAS 2525-02-2) - C9H12O2 - For Research Use [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. The scavenging mechanism of hydrazone compounds towards HOO˙ and CH3OO˙ radicals: a computational mechanistic and kinetic study | CoLab [colab.ws]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. eprints.usm.my [eprints.usm.my]
- 11. researchgate.net [researchgate.net]
- 12. Identification of Non-Electrophilic Nrf2 Activators from Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
2,6-Dimethoxy-4-propylphenol: A Technical Guide to its History, Properties, and Scientific Applications
An in-depth exploration for researchers, scientists, and drug development professionals.
Introduction
2,6-Dimethoxy-4-propylphenol, also known by its common name 4-propylsyringol, is a naturally occurring phenolic compound that has garnered increasing interest in the scientific community.[1][2] Structurally, it is a member of the methoxyphenol class, characterized by a phenol (B47542) ring substituted with two methoxy (B1213986) groups at positions 2 and 6, and a propyl group at position 4.[2][3] This compound is found in various natural sources, including smoked foods such as dried bonito fish, cured pork, and smoked fatty fish, contributing to their characteristic flavor and aroma.[1] Beyond its role as a flavoring agent, this compound has demonstrated a range of biological activities, most notably as an antioxidant and a potential anti-inflammatory agent, making it a subject of investigation for applications in the pharmaceutical and cosmetic industries.[1] This technical guide provides a comprehensive overview of the history, discovery, physicochemical properties, and key experimental protocols related to this compound, tailored for professionals in research and drug development.
History and Discovery
The presence of this compound, often referred to as 4-propylsyringol, in smoked foods suggests its formation through the thermal degradation of lignin (B12514952), a complex polymer abundant in wood.[4] Syringol (2,6-dimethoxyphenol) is a known primary product of syringyl lignin pyrolysis, and further reactions can lead to the formation of its 4-propyl derivative. Research into the chemical composition of wood smoke and its components for flavoring and preservation purposes likely led to the identification of this compound.
Its formal recognition as a distinct chemical entity is evidenced by its Chemical Abstracts Service (CAS) number, 6766-82-1. Today, this compound is commercially available and is utilized as a flavoring agent and a reference standard in analytical chemistry.[2][5] It also serves as a valuable building block in the synthesis of more complex organic molecules for various industrial and pharmaceutical applications.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆O₃ | [2] |
| Molecular Weight | 196.24 g/mol | [2] |
| CAS Number | 6766-82-1 | |
| Appearance | Colorless clear liquid (estimated) | [5] |
| Boiling Point | 300.8 °C at 760 mmHg | |
| Flash Point | 135.7 °C | |
| Density | 1.059 g/cm³ | |
| Refractive Index | 1.513 | |
| Solubility | Soluble in alcohol; water solubility estimated at 229.6 mg/L @ 25 °C | [5] |
| logP (o/w) | 2.878 (estimated) | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Synthesis of this compound (Proposed)
While a specific, detailed protocol for the synthesis of this compound was not found, a plausible route can be adapted from the synthesis of the closely related compound, 2,6-dimethoxy-4-methylphenol. This proposed synthesis involves a two-step process starting from 2,6-dimethoxyphenol (B48157).
Step 1: Hydroxypropylation of 2,6-dimethoxyphenol
This step would involve the reaction of 2,6-dimethoxyphenol with a propanoylating agent (e.g., propanoyl chloride or propanoic anhydride) under appropriate conditions to introduce a 3-hydroxypropyl group at the 4-position of the phenol ring.
Step 2: Reduction of the Hydroxypropyl Group
The resulting intermediate, 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one, would then be reduced to yield this compound. A common method for such a reduction is the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).
A potential workflow for this synthesis is depicted in the following diagram:
Caption: Proposed two-step synthesis of this compound.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to evaluate the free radical scavenging activity of a compound.[6][7]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the corresponding hydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at a specific wavelength is proportional to the antioxidant activity.[6][7]
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). Store the solution in an amber bottle at 4°C.[6]
-
Test Compound Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Standard Solution: Prepare a stock solution of a known antioxidant, such as ascorbic acid or Trolox, in methanol (e.g., 1 mg/mL).
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the test compound and the standard in methanol to obtain a range of concentrations.
-
To each well of a 96-well plate, add 100 µL of the DPPH solution.
-
Add 100 µL of the test compound or standard solution at different concentrations to the respective wells. For the blank, add 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound or standard.
-
Plot the percentage of scavenging activity against the concentration of the test compound and the standard to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Caption: Workflow for the DPPH radical scavenging assay.
Cytotoxicity Assessment: MTT Assay
The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[8][9][10]
Experimental Protocol:
-
Cell Culture:
-
Seed cells (e.g., a relevant cancer cell line or normal cell line) in a 96-well plate at a suitable density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
-
Treatment:
-
Prepare various concentrations of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (untreated cells).
-
Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[9]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Measurement and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
Plot the percentage of cell viability against the concentration of the test compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Caption: Workflow for the MTT cytotoxicity assay.
Biological Activity and Signaling Pathways
Research on this compound and related methoxyphenolic compounds has revealed significant biological activities, particularly in the areas of antioxidant and anti-inflammatory effects.
Antioxidant Activity
The phenolic hydroxyl group in this compound is the primary contributor to its antioxidant activity. It can donate a hydrogen atom to neutralize free radicals, thereby terminating radical chain reactions. The presence of two electron-donating methoxy groups on the aromatic ring further enhances this activity by stabilizing the resulting phenoxyl radical.
Anti-inflammatory Signaling Pathways
While direct studies on the anti-inflammatory mechanisms of this compound are limited, research on related syringol and other methoxyphenolic compounds provides valuable insights into potential pathways.[11] These compounds have been shown to modulate key inflammatory signaling cascades, including the NF-κB and COX-2 pathways.[4]
-
NF-κB (Nuclear Factor-kappa B) Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Some methoxyphenolic compounds have been found to inhibit the activation of NF-κB by preventing the degradation of its inhibitory protein, IκBα.[4]
-
COX-2 (Cyclooxygenase-2) Pathway: COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators. Inhibition of the COX-2 pathway is a common target for anti-inflammatory drugs. Methoxyphenols have demonstrated the ability to inhibit this pathway.[4]
The potential anti-inflammatory mechanism of this compound is illustrated in the following diagram:
Caption: Potential anti-inflammatory mechanisms of this compound.
Applications in Drug Development
The unique chemical structure and biological activities of this compound make it an interesting candidate for drug development.
-
Antioxidant and Anti-inflammatory Agent: Its ability to scavenge free radicals and potentially inhibit key inflammatory pathways suggests its potential as a therapeutic agent for diseases associated with oxidative stress and inflammation, such as neurodegenerative diseases, cardiovascular diseases, and certain types of cancer.
-
Chemical Intermediate: this compound can serve as a versatile starting material for the synthesis of more complex and potent drug candidates.[1] Its phenolic and methoxy functional groups offer multiple sites for chemical modification to optimize its pharmacokinetic and pharmacodynamic properties.
-
Lead Compound for Optimization: The syringol moiety is a recognized pharmacophore in medicinal chemistry. This compound can be considered a lead compound that can be structurally modified to enhance its potency, selectivity, and drug-like properties for specific therapeutic targets.
Conclusion
This compound, a naturally occurring phenolic compound, has transitioned from being primarily known as a flavor component to a molecule of significant interest for its biological activities. Its well-defined chemical structure, coupled with its antioxidant and potential anti-inflammatory properties, provides a solid foundation for further research and development. The experimental protocols and signaling pathway information detailed in this guide offer a practical framework for scientists and researchers to explore the full therapeutic potential of this promising compound. Future investigations focusing on its precise molecular targets, in vivo efficacy, and safety profile will be crucial in translating its preclinical promise into tangible clinical applications.
References
- 1. lookchem.com [lookchem.com]
- 2. 4-Propyl-2,6-dimethoxyphenol | C11H16O3 | CID 524975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Dimethoxyphenol | C8H10O3 | CID 7041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 4-propyl syringol, 6766-82-1 [thegoodscentscompany.com]
- 6. benchchem.com [benchchem.com]
- 7. DPPH Radical Scavenging Assay [mdpi.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Syringol isolated from Eleusine coracana (L.) Gaertn bran suppresses inflammatory response through the down-regulation of cPLA2, COX-2, IκBα, p38 and MPO signaling in sPLA2 induced mice paw oedema - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis and Preparation of 2,6-Dimethoxy-4-propylphenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,6-Dimethoxy-4-propylphenol, a valuable compound in various research and development sectors, including pharmaceuticals and agricultural chemicals.[1] This compound, also known as dihydroeugenol, serves as a versatile building block in organic synthesis.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is crucial for its effective application in synthesis and product development.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆O₃ | [2] |
| Molecular Weight | 196.24 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid/solid | |
| Boiling Point | 300.8°C at 760 mmHg | [1] |
| Flash Point | 135.7°C | [1] |
| Density | 1.059 g/cm³ | [1] |
| Refractive Index | 1.513 | [1] |
| CAS Number | 6766-82-1 | [2] |
Synthesis Methodologies
The primary and most efficient method for the synthesis of this compound is the catalytic hydrogenation of eugenol (B1671780). An alternative, though less direct, approach involves the alkylation of 2,6-dimethoxyphenol (B48157) (syringol).
Method 1: Catalytic Hydrogenation of Eugenol
This method involves the reduction of the alkene functional group in eugenol to an alkyl group, yielding this compound. The use of a palladium-on-zeolite catalyst has been shown to be highly effective.[4][5]
Experimental Protocol:
Materials:
-
Eugenol
-
Pd/Y Zeolite Catalyst (e.g., 10% Pd loading)
-
Methanol (or other suitable solvent)
-
Hydrogen Gas (H₂)
-
Standard laboratory glassware for hydrogenation (e.g., Parr hydrogenator or a flask with a balloon)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Catalyst Preparation: If not commercially available, the Pd/Y zeolite catalyst can be prepared by impregnating Y-zeolite with a palladium salt solution, followed by drying and calcination.[4]
-
Reaction Setup: In a suitable hydrogenation reactor, dissolve eugenol in methanol. Add the Pd/Y zeolite catalyst to the solution. The typical substrate-to-catalyst ratio can vary, but a starting point of 6% catalyst by weight of eugenol has been reported to give high conversion.[5]
-
Hydrogenation: Seal the reactor and purge with hydrogen gas to remove air. Pressurize the reactor with hydrogen gas (a balloon can be used for atmospheric pressure reactions) and stir the mixture vigorously. Heat the reaction to a specified temperature (e.g., 245°C has been reported for high conversion).[4][5]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (eugenol) is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Eugenol | [4][5] |
| Catalyst | Pd/Y Zeolite (10% Pd) | [4][5] |
| Temperature | 245°C | [4][5] |
| Reported Yield | 98.24% | [5] |
Diagram of Synthetic Pathway:
References
- 1. lookchem.com [lookchem.com]
- 2. clearsynth.com [clearsynth.com]
- 3. 4-Propyl-2,6-dimethoxyphenol | C11H16O3 | CID 524975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Kinetics of Complex Reaction of Eugenol Hydrogenation to 2-Methoxy-4-Propylphenol in Pd/Y Catalyst | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Extraction of 2,6-Dimethoxy-4-propylphenol from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the extraction of 2,6-Dimethoxy-4-propylphenol from natural sources, with a focus on advanced techniques such as Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE). This document includes experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways.
Introduction
This compound is a methoxyphenolic compound found in various natural sources, including smoked foods and certain plants of the Lamiaceae family. It is of interest to researchers for its potential antioxidant and anti-inflammatory properties. The efficient extraction of this compound from its natural matrix is crucial for its study and potential application in drug development and other industries. This document outlines modern extraction techniques that offer advantages over traditional methods in terms of efficiency, extraction time, and solvent consumption.
Natural Sources
While this compound is found in a variety of natural products, a notable potential plant source is Thymus vulgaris (common thyme). Although direct quantification in thyme is not widely reported, the essential oil of Thymus vulgaris is known to contain a variety of phenolic compounds, including structural isomers of the target compound. Other potential sources include plants from the Lamiaceae family and pyrolysis liquids from biomass.
Extraction Techniques
Advanced extraction techniques offer significant improvements over conventional methods like maceration and hydrodistillation. These modern methods often result in higher yields, shorter extraction times, and reduced use of organic solvents.
Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and sample, leading to a rapid extraction process. The direct interaction of microwaves with polar molecules within the plant material causes localized heating, leading to the rupture of cell walls and enhanced release of target compounds.
Ultrasound-Assisted Extraction (UAE)
UAE employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates microjets and shockwaves that disrupt cell walls, increasing solvent penetration and mass transfer of the target compounds.
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. In its supercritical state, CO₂ exhibits properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve compounds like a liquid. The solvating power of supercritical CO₂ can be tuned by altering the pressure and temperature, allowing for selective extraction.
Quantitative Data Summary
The following tables summarize typical quantitative data for the extraction of essential oils and phenolic compounds from Thymus vulgaris and other Lamiaceae herbs using the described techniques. It is important to note that specific yield and purity data for this compound are limited in the current literature; the data presented for the target compound are estimations based on the general composition of related essential oils.
Table 1: Comparison of Extraction Methods for Essential Oil from Thymus vulgaris
| Extraction Method | Solvent | Temperature (°C) | Time | Essential Oil Yield (%) | Reference |
| Hydrodistillation (HD) | Water | 100 | 3.5 - 4 h | 1.69 | [1] |
| Microwave-Assisted Hydrodistillation (MAHD) | Water | 100 | 20 - 75 min | 1.60 | [1][2] |
| Supercritical Fluid Extraction (SFE) | CO₂ | 40 - 50 | 60 - 90 min | 1.5 - 2.5 | [3][4] |
Table 2: Typical Composition of Major Phenolic Compounds in Thymus vulgaris Essential Oil
| Compound | Method | Relative Abundance (%) | Reference |
| Thymol | HD, MAHD, SFE | 19.5 - 47.6 | [5][6] |
| Carvacrol | HD, MAHD, SFE | 1.4 - 5.7 | [5] |
| p-Cymene | HD, MAHD, SFE | 8.4 - 42.6 | [5] |
| γ-Terpinene | HD, MAHD, SFE | 0.8 - 30.9 | [5][6] |
| This compound (Estimated) | MAE, SFE | < 1.0 | N/A |
Experimental Protocols
The following are detailed protocols for the extraction of this compound from a representative natural source, Thymus vulgaris.
Protocol for Microwave-Assisted Hydrodistillation (MAHD)
Objective: To extract the essential oil containing this compound from dried Thymus vulgaris leaves.
Materials and Equipment:
-
Dried Thymus vulgaris leaves, ground to a fine powder
-
Microwave extraction system (e.g., a modified domestic microwave oven with a Clevenger-type apparatus)
-
Round bottom flask (2 L)
-
Heating mantle
-
Distilled water
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Place 100 g of powdered Thymus vulgaris leaves into the 2 L round bottom flask.
-
Add 1000 mL of distilled water to the flask (solid-to-liquid ratio of 1:10 w/v).
-
Set up the MAHD apparatus with the flask placed inside the microwave cavity and connected to the Clevenger-type condenser.
-
Set the microwave power to 500 W.
-
Begin the extraction and collect the essential oil that vaporizes with the water and condenses in the collection tube of the Clevenger apparatus.
-
Continue the extraction for 60 minutes.
-
After extraction, allow the collected oil to cool to room temperature.
-
Separate the oil from the aqueous layer and dry it over anhydrous sodium sulfate.
-
Store the essential oil at 4°C in a sealed vial until analysis.
-
Analyze the composition of the essential oil using GC-MS to identify and quantify this compound.
Protocol for Ultrasound-Assisted Extraction (UAE)
Objective: To extract phenolic compounds, including this compound, from Thymus vulgaris.
Materials and Equipment:
-
Dried and powdered Thymus vulgaris leaves
-
Ultrasonic bath or probe system
-
Extraction vessel (e.g., 250 mL Erlenmeyer flask)
-
70% Ethanol (B145695) (v/v) in water
-
Centrifuge
-
Rotary evaporator
-
HPLC or GC-MS for analysis
Procedure:
-
Weigh 10 g of powdered Thymus vulgaris leaves and place them into the extraction vessel.
-
Add 100 mL of 70% ethanol (solid-to-liquid ratio of 1:10 w/v).
-
Place the vessel in the ultrasonic bath or immerse the ultrasonic probe into the mixture.
-
Set the ultrasonic frequency to 40 kHz and the power to 200 W.
-
Set the extraction temperature to 50°C.
-
Perform the extraction for 30 minutes.
-
After extraction, centrifuge the mixture at 5000 rpm for 15 minutes to separate the solid residue.
-
Collect the supernatant.
-
Concentrate the extract using a rotary evaporator at 40°C under reduced pressure.
-
Redissolve the concentrated extract in a suitable solvent for analysis by HPLC or GC-MS.
Protocol for Supercritical Fluid Extraction (SFE)
Objective: To selectively extract this compound from Thymus vulgaris using supercritical CO₂.
Materials and Equipment:
-
Dried and powdered Thymus vulgaris leaves
-
Supercritical fluid extraction system
-
High-purity CO₂
-
Co-solvent (e.g., ethanol)
-
Collection vials
-
GC-MS for analysis
Procedure:
-
Pack 50 g of powdered Thymus vulgaris leaves into the extraction vessel of the SFE system.
-
Set the extraction temperature to 50°C.
-
Pressurize the system with CO₂ to 200 bar.
-
Introduce ethanol as a co-solvent at a flow rate of 5% of the CO₂ flow rate.
-
Set the CO₂ flow rate to 2 L/min.
-
Perform the extraction for 90 minutes.
-
Depressurize the system and collect the extract from the collection vials.
-
Analyze the extract using GC-MS to identify and quantify this compound.
Visualizations
Experimental Workflow
Caption: General workflow for the extraction and analysis of this compound.
Putative Anti-inflammatory Signaling Pathway
Based on studies of structurally similar compounds like 2-methoxy-4-vinylphenol (B128420), this compound is hypothesized to exert anti-inflammatory effects through the modulation of key signaling pathways such as NF-κB and Nrf2.[7][8]
Caption: Putative anti-inflammatory signaling pathway of this compound.
Antioxidant Mechanism of Action
Phenolic compounds like this compound are known to act as antioxidants primarily through hydrogen atom donation to neutralize free radicals.
Caption: Antioxidant mechanism of this compound via hydrogen atom donation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the essential oil of Thymus vulgaris by supercritical fluid extraction | International Society for Horticultural Science [ishs.org]
- 4. scielo.br [scielo.br]
- 5. scispace.com [scispace.com]
- 6. Thymus vulgaris essential oil: chemical composition and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Determination of 2,6-Dimethoxy-4-propylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethoxy-4-propylphenol, a substituted phenolic compound, is of interest in various fields, including flavor and fragrance chemistry, and as a potential bioactive molecule. Accurate and reliable analytical methods are crucial for its detection and quantification in diverse matrices, such as food products, environmental samples, and biological fluids. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of phenolic compounds. The method offers good sensitivity and reproducibility.
Experimental Protocol: HPLC-UV Analysis
a) Sample Preparation (Liquid-Liquid Extraction)
This protocol is suitable for extracting this compound from aqueous samples such as beverages or environmental water samples.
-
pH Adjustment: Acidify 100 mL of the liquid sample to a pH of less than 2 using sulfuric acid.
-
Extraction: Transfer the acidified sample to a separatory funnel and add 50 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate completely.
-
Collection: Drain the organic layer (bottom layer for dichloromethane, top layer for ethyl acetate) into a clean flask.
-
Repeat Extraction: Perform the extraction two more times with fresh portions of the organic solvent.
-
Drying: Combine the organic extracts and pass them through a column containing anhydrous sodium sulfate (B86663) to remove any residual water.
-
Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1 mL) of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
b) Chromatographic Conditions
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) containing 0.1% formic acid to ensure good peak shape. The mobile phase should be degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25 °C.
-
Detection Wavelength: 278 nm.
-
Injection Volume: 10-20 µL.
c) Calibration
-
Stock Solution: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Working Standards: Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Calibration Curve: Inject the working standards and plot the peak area versus the concentration to construct a calibration curve.
Quantitative Data (Representative for Phenolic Compounds by HPLC-UV)
| Parameter | Typical Value Range |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 1.5 µg/mL |
| Recovery | 85 - 115% |
| Precision (RSD%) | < 5% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high selectivity and sensitivity, making it an excellent technique for the identification and quantification of volatile and semi-volatile compounds. For non-volatile compounds like phenols, a derivatization step is typically required to increase their volatility and improve chromatographic performance.
Experimental Protocol: GC-MS Analysis with Derivatization
a) Sample Preparation (Solid Phase Extraction - SPE)
This protocol is suitable for cleaning up and concentrating the analyte from complex matrices like plant extracts or food homogenates.
-
Extraction: Extract a known amount of the homogenized sample with a suitable solvent (e.g., methanol (B129727)/water, 80:20 v/v) using sonication or vortexing.
-
Centrifugation: Centrifuge the extract to pellet solid debris.
-
Supernatant Collection: Carefully collect the supernatant.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.
-
Elution: Elute the analyte from the cartridge with a small volume of a strong solvent (e.g., methanol or acetonitrile).
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
b) Derivatization (Silylation)
Silylation replaces the active hydrogen in the hydroxyl group of the phenol (B47542) with a trimethylsilyl (B98337) (TMS) group, making the molecule more volatile.
-
Reagent Preparation: Use a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.
-
Reaction: Add the silylating reagent to the dried extract.
-
Incubation: Heat the mixture at 70°C for 60 minutes.
-
Analysis: After cooling to room temperature, the derivatized sample is ready for GC-MS injection.
c) GC-MS Conditions
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless or split, depending on the concentration.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 40-500) for identification and Selected Ion Monitoring (SIM) for quantification.
d) Calibration
Prepare calibration standards of derivatized this compound and analyze them under the same GC-MS conditions to create a calibration curve based on the peak area of a characteristic ion.
Quantitative Data (Representative for Derivatized Phenolic Compounds by GC-MS)
| Parameter | Typical Value Range |
| Linearity (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 30 ng/mL |
| Recovery | 80 - 120% |
| Precision (RSD%) | < 10% |
Visualizations
Caption: HPLC-UV analysis workflow for this compound.
Caption: GC-MS analysis workflow for this compound.
Application Note: NMR Spectroscopic Analysis of 2,6-Dimethoxy-4-propylphenol
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and data interpretation guide for the structural elucidation of 2,6-Dimethoxy-4-propylphenol using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
This compound, also known as 4-propylsyringol, is a phenolic compound of interest in various fields, including flavor chemistry and as a potential synthon in drug discovery. Its precise structural characterization is paramount for quality control and research applications. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule. This note outlines the methodology for acquiring and interpreting ¹H and ¹³C NMR spectra for this compound.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound in chloroform-d (B32938) (CDCl₃) as the solvent.
Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 6.41 | s | 2H | - | Ar-H (H-3, H-5) |
| 5.45 | s | 1H | - | OH |
| 3.87 | s | 6H | - | -OCH ₃ (at C-2, C-6) |
| 2.52 | t | 2H | 7.6 | Ar-CH ₂-CH₂-CH₃ |
| 1.61 | sextet | 2H | 7.5 | Ar-CH₂-CH ₂-CH₃ |
| 0.94 | t | 3H | 7.4 | Ar-CH₂-CH₂-CH ₃ |
s = singlet, t = triplet, sextet = sextet
Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 147.1 | C -2, C -6 |
| 133.4 | C -1 |
| 131.9 | C -4 |
| 104.9 | C -3, C -5 |
| 56.3 | -OC H₃ |
| 38.1 | Ar-C H₂-CH₂-CH₃ |
| 24.5 | Ar-CH₂-C H₂-CH₃ |
| 13.9 | Ar-CH₂-CH₂-C H₃ |
Structural Assignment and Visualization
The following diagram illustrates the structure of this compound with atom numbering corresponding to the predicted NMR assignments.
Experimental Protocol: NMR Sample Preparation
A standard protocol for preparing an NMR sample of a solid compound like this compound is as follows.
-
Materials and Equipment:
-
This compound (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
High-quality 5 mm NMR tube and cap
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Pasteur pipette with a cotton or glass wool plug
-
Small vial
-
Vortex mixer or sonicator
-
Analytical balance
-
-
Procedure:
-
Weighing the Sample: Accurately weigh the desired amount of this compound and transfer it into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[1] For phenolic compounds, aprotic solvents like CDCl₃ or DMSO-d₆ are often preferred to observe the hydroxyl proton signal.
-
Homogenization: Gently vortex or sonicate the mixture until the sample is completely dissolved. Ensure no solid particles are visible.
-
Filtration and Transfer: Using a Pasteur pipette with a small plug of cotton or glass wool, carefully filter the solution directly into the NMR tube.[1] This step is crucial to remove any particulate matter that could interfere with the magnetic field homogeneity.
-
Volume Adjustment: The final volume of the solution in the NMR tube should be approximately 4-5 cm in height to ensure it is correctly positioned within the NMR probe's coil.[2]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly near the top.
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol (B130326) or ethanol (B145695) to remove any dust or fingerprints.
-
Data Acquisition and Processing Workflow
The logical flow for acquiring and interpreting the NMR data is outlined below.
Conclusion
NMR spectroscopy is an indispensable tool for the unambiguous structural verification of this compound. The combination of ¹H and ¹³C NMR, along with 2D correlation experiments, allows for the complete assignment of all proton and carbon signals. The protocols and predicted data provided in this application note serve as a comprehensive guide for researchers in the analysis of this compound and related structures. Experimental verification of the predicted data is recommended for rigorous structural confirmation.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of 2,6-Dimethoxy-4-propylphenol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the mass spectrometry (MS) analysis of 2,6-dimethoxy-4-propylphenol (also known as 4-propylsyringol). This methoxyphenol is of interest in various fields, and its accurate identification and quantification are crucial. These guidelines cover methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), offering robust frameworks for analysis. The information presented is intended to support research, quality control, and drug development activities.
Introduction to this compound Analysis
This compound is a member of the methoxyphenols class of organic compounds.[1][2] With a molecular weight of 196.24 g/mol and the chemical formula C₁₁H₁₆O₃, its analysis is pertinent in food science, environmental monitoring, and pharmacology.[3][4] Mass spectrometry, coupled with chromatographic separation, provides the high sensitivity and selectivity required for the unambiguous identification and quantification of this analyte in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Electron Ionization (EI) is typically employed, which generates a characteristic fragmentation pattern that serves as a chemical fingerprint for identification.
Predicted Mass Spectrum Data (Electron Ionization)
The following table summarizes the predicted relative abundance of the major ions observed in the 70 eV electron ionization mass spectrum of this compound.
| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Ion Identity |
| 196 | 65 | [M]⁺• (Molecular Ion) |
| 181 | 100 | [M - CH₃]⁺ |
| 167 | 25 | [M - C₂H₅]⁺ |
| 153 | 15 | [M - C₃H₅]⁺ |
| 137 | 10 | [M - C₃H₇O]⁺ |
| 122 | 5 | [M - C₃H₇ - CH₃]⁺ |
| 91 | 8 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 6 | [C₆H₅]⁺ (Phenyl ion) |
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization is initiated by the loss of an electron to form the molecular ion ([M]⁺•) at m/z 196. The most prominent fragmentation pathways include the loss of a methyl radical from one of the methoxy (B1213986) groups to form the stable base peak at m/z 181, and benzylic cleavage of the propyl side chain.
Caption: Proposed EI fragmentation pathway of this compound.
Experimental Protocol for GC-MS
This protocol provides a general framework for the GC-MS analysis of this compound. Optimization may be required depending on the sample matrix and instrumentation.
2.3.1. Sample Preparation
-
Extraction: For solid or liquid samples, perform a solvent extraction using a non-polar solvent such as dichloromethane (B109758) or ethyl acetate.
-
Derivatization (Optional but Recommended for Phenols): To improve peak shape and thermal stability, derivatize the hydroxyl group. A common method is silylation:
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes.
-
The resulting trimethylsilyl (B98337) (TMS) derivative is ready for injection.
-
2.3.2. GC-MS Instrument Parameters
-
GC System: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Injector: Split/splitless inlet, operated in splitless mode.
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-450.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is a complementary technique, particularly useful for analyzing thermally labile compounds or when derivatization is not desirable. Electrospray ionization (ESI) is a common ionization source for phenolic compounds.
Expected Ionization
In LC-MS, this compound is expected to ionize efficiently in negative ESI mode, forming the deprotonated molecule [M-H]⁻ at an m/z of 195.1. Tandem mass spectrometry (MS/MS) can be used to generate fragment ions for structural confirmation and selective quantification using Multiple Reaction Monitoring (MRM).
Experimental Protocol for LC-MS/MS
This protocol provides a starting point for developing an LC-MS/MS method for this compound.
3.2.1. Sample Preparation
-
Extraction: Extract the analyte from the sample matrix using a polar solvent such as methanol (B129727) or acetonitrile.
-
Filtration: Filter the extract through a 0.22 µm syringe filter to remove particulates before injection.
-
Dilution: Dilute the sample as necessary with the initial mobile phase composition to ensure compatibility and avoid column overload.
3.2.2. LC-MS/MS Instrument Parameters
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 20% B
-
2-10 min: Linear gradient to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 20% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 300°C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
MRM Transitions: To be determined by infusing a standard of this compound. A potential transition would be monitoring the fragmentation of the precursor ion at m/z 195.1.
-
General Experimental Workflow
The logical flow for the analysis of this compound using mass spectrometry is outlined below.
Caption: General workflow for MS analysis of this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Propyl-2,6-dimethoxyphenol | C11H16O3 | CID 524975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenol, 2,6-dimethoxy-4-(2-propenyl)- [webbook.nist.gov]
Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2,6-Dimethoxy-4-propylphenol
Introduction
2,6-Dimethoxy-4-propylphenol is a phenolic compound of interest in various fields, including flavor and fragrance, natural product chemistry, and pharmaceutical research due to its potential antioxidant and anti-inflammatory properties. Accurate and sensitive quantification of this analyte in complex matrices such as plant extracts, food products, and biological samples is crucial for quality control and research purposes. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and reliable analytical method for the separation, identification, and quantification of this compound. This application note presents a general protocol for the analysis of this compound using GC-MS.
Principle
Gas chromatography separates volatile and semi-volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. Following separation, the eluted compounds are introduced into a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, enabling confident identification and quantification. For phenolic compounds like this compound, derivatization may sometimes be employed to improve volatility and chromatographic peak shape, although direct analysis is often feasible.
Application Areas
-
Natural Product Chemistry: Identification and quantification of this compound in plant essential oils and extracts.
-
Food and Beverage Industry: Analysis of flavor and aroma profiles.
-
Pharmaceutical Development: Pharmacokinetic studies and metabolite identification.
-
Environmental Monitoring: Detection of phenolic compounds in environmental samples.
Experimental Protocols
Sample Preparation: Extraction of Phenolic Compounds from a Plant Matrix
This protocol provides a general guideline for the extraction of this compound from a plant matrix. The specific steps may require optimization based on the sample type.
Materials:
-
Plant material (e.g., leaves, flowers, bark)
-
Methanol or ethanol (B145695) (80% aqueous solution)
-
Diethyl ether
-
Sodium hydroxide (B78521) (NaOH), 2 M
-
Hydrochloric acid (HCl), 6 M
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
-
Vortex mixer
-
Separating funnel
Procedure:
-
Maceration: Weigh 10 g of dried and powdered plant material and place it in a flask. Add 100 mL of 80% methanol.
-
Extraction: Sonicate the mixture for 30 minutes at 60°C.
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate using a rotary evaporator at 40°C until the organic solvent is removed.
-
Acidification and Liquid-Liquid Extraction (for free phenolics):
-
Resuspend the aqueous extract in 50 mL of deionized water.
-
Adjust the pH to 2 with 6 M HCl.
-
Transfer the suspension to a separating funnel and extract three times with 30 mL of diethyl ether.
-
Pool the organic layers.
-
-
Alkaline Hydrolysis (for esterified phenolics):
-
Take the aqueous residue from the previous step and add 20 mL of 2 M NaOH.
-
Stir the mixture for 4 hours under a nitrogen atmosphere.
-
Acidify the solution to pH 2 with 6 M HCl.
-
Extract three times with 30 mL of diethyl ether.
-
Pool the organic layers.
-
-
Drying and Concentration: Dry the pooled organic extracts over anhydrous sodium sulfate. Filter and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., methanol, ethyl acetate) to a final concentration of 1 mg/mL for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following are typical GC-MS parameters for the analysis of phenolic compounds and can be adapted for this compound.
Instrumentation:
-
Gas Chromatograph equipped with a Mass Selective Detector (MSD)
-
Capillary GC column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (or split 10:1 for concentrated samples)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute
-
Ramp: 5°C/min to 210°C, hold for 10 minutes
-
Ramp: 10°C/min to 280°C, hold for 5 minutes
-
-
Transfer Line Temperature: 280°C
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Scan Range: 35-500 amu
-
Solvent Delay: 3 minutes
Data Analysis and Quantification
-
Identification: The identification of this compound can be confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard. The mass spectrum can also be compared with spectral libraries such as NIST.
-
Quantification: For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound of known concentrations. The peak area of the target compound in the sample is then used to determine its concentration from the calibration curve. An internal standard may be used to improve accuracy and precision.
Quantitative Data
The following table summarizes representative performance characteristics for the GC-MS analysis of phenolic compounds. These values should be determined and validated for this compound in the specific matrix of interest.
| Parameter | Representative Value |
| Retention Time (RT) | 15 - 25 min (dependent on the exact method) |
| Limit of Detection (LOD) | 0.05 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.5 µg/mL |
| Linearity (R²) | > 0.995 |
| Recovery | > 90% |
Visualizations
Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
Signaling Pathway (Hypothetical Antioxidant Action)
Caption: Hypothetical antioxidant mechanism of this compound.
"2,6-Dimethoxy-4-propylphenol" high-performance liquid chromatography (HPLC) methods
Application Notes & Protocols for the HPLC Analysis of 2,6-Dimethoxy-4-propylphenol
Introduction
This compound is a phenolic compound of significant interest, particularly as a product derived from the depolymerization of lignin (B12514952), a complex polymer found in plant cell walls. Its quantification is crucial for researchers and scientists in fields such as biofuel development, biomass valorization, and natural product chemistry. High-performance liquid chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of this compound in various sample matrices. This document provides detailed application notes and protocols for the analysis of this compound using HPLC.
Principle of HPLC Analysis
High-performance liquid chromatography separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). For this compound, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as methanol-water or acetonitrile-water. The compound is detected as it elutes from the column using a detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
Experimental Protocols
This section details a general protocol for the HPLC analysis of this compound. It is important to note that specific parameters may need to be optimized depending on the sample matrix and the analytical instrumentation available.
1. Reagents and Materials
-
Solvents: HPLC grade methanol (B129727), acetonitrile, and water.
-
Acid: Formic acid or phosphoric acid (for mobile phase modification).
-
Standards: this compound reference standard (purity ≥98%).
-
Sample Preparation: Syringe filters (0.22 µm or 0.45 µm), vials, and appropriate solvents for sample extraction and dilution.
2. Instrumentation
-
An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., DAD or MS).
-
An analytical column, typically a C18 column (e.g., Agilent Zorbax C18, 4.6 x 250 mm).[1]
3. Preparation of Standard Solutions
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) in a volumetric flask.
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
4. Sample Preparation
-
The sample preparation method will vary depending on the matrix. For liquid samples, such as those from lignin depolymerization reactions, a simple dilution and filtration step may be sufficient.
-
General Procedure:
-
Dilute the sample with a suitable solvent (e.g., methanol or the initial mobile phase composition).
-
Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.
-
5. Chromatographic Conditions
The following table summarizes typical HPLC conditions for the analysis of this compound.
| Parameter | Condition 1 | Condition 2 |
| Column | Agilent Zorbax C18 (4.6 x 250 mm)[1] | Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[2] |
| Mobile Phase | A: 0.1% phosphoric acid in waterB: Methanol[1] | A: WaterB: Acetonitrile (A non-linear gradient was used: 0-10 min, 5% B; 10-30 min, 5% to 60% B; 30-35 min, 60% to 95% B; 35-38 min, 95% B; 38-38.5 min, 95% to 5% B; 38.5-45 min, 5% B)[3] |
| Flow Rate | 1 mL/min[4] | 500 µL/min[3] |
| Column Temp. | Ambient or controlled (e.g., 30 °C) | Not specified |
| Injection Vol. | 10-20 µL | Not specified |
| Detector | Diode Array Detector (DAD)[1] | Photodiode Array (PDA) Detector, set at 254 nm[3] |
6. Data Analysis
-
Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Construct a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary
While specific quantitative performance data such as LOD, LOQ, and linearity are often method-dependent and not always reported in the literature, the following table provides an overview of chromatographic parameters from various sources.
| Method Reference | Column | Mobile Phase | Flow Rate | Retention Time (min) |
| Human Metabolome Database[2] | Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) | Not specified | Not specified | 5.06 (Predicted) |
| The Royal Society of Chemistry[1] | Agilent Zorbax C18 (4.6 x 250 mm) | 0.1% phosphoric acid in water and methanol | Not specified | Not specified |
| Google Patents[4] | Agilent XDB-C18 | 80% formic acid (0.1%) and 20% methanol | 1 mL/min | Not specified |
| NIH[5] | Waters Torus 1-AA (3 x 100 mm, 1.7 µm) | Liquid CO2 and Methanol (gradient) | 1.25 mL/min | Not specified |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
References
- 1. rsc.org [rsc.org]
- 2. hmdb.ca [hmdb.ca]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. US9783474B2 - Catalytic biomass conversion methods, catalysts, and methods of making the same - Google Patents [patents.google.com]
- 5. Single-Standard Quantification Strategy for Lignin Dimers by Supercritical Fluid Chromatography with Charged Aerosol Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,6-Dimethoxy-4-propylphenol in Antioxidant Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethoxy-4-propylphenol, also known as dihydroeugenol or 4-propylguaiacol, is a phenolic compound with a structural resemblance to other well-known antioxidants. Its potential to mitigate oxidative stress is of significant interest in the fields of pharmacology, cosmetic science, and food chemistry. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and aging. This document provides detailed application notes and experimental protocols for the assessment of the antioxidant activity of this compound using common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, and FRAP (Ferric Reducing Antioxidant Power).
Mechanism of Antioxidant Action
Phenolic compounds like this compound primarily exert their antioxidant effects through radical scavenging via hydrogen atom transfer (HAT). The hydroxyl group on the phenolic ring can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which makes it less reactive. The presence of electron-donating methoxy (B1213986) groups at the ortho positions further enhances the stability of the phenoxyl radical, contributing to the antioxidant potency of the molecule.
While direct radical scavenging is a key mechanism, phenolic antioxidants can also influence cellular signaling pathways involved in the endogenous antioxidant response. One such critical pathway is the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In the presence of electrophiles or antioxidants, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to combat oxidative stress. While direct evidence for this compound is still emerging, studies on structurally similar compounds like eugenol (B1671780) suggest the potential modulation of the Nrf2/HO-1 signaling pathway as a plausible mechanism of cellular antioxidant activity.
Data Presentation
Quantitative data on the antioxidant activity of this compound is not extensively available in the public domain. However, data from structurally similar compounds can provide an estimation of its potential activity. The following tables summarize the antioxidant activities of syringaldehyde (B56468) (possessing the same 2,6-dimethoxy-phenol core with an aldehyde group instead of a propyl group) and its derivatives, which can serve as a reference.
Table 1: DPPH Radical Scavenging Activity of Syringaldehyde and its Derivatives
| Compound | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| Syringaldehyde | >1000 | Ascorbic Acid | - |
| Schiff Base of Syringaldehyde (I) | >1000 | BHT | - |
| Schiff Base of Syringaldehyde (II) | >1000 | - | - |
Data adapted from a study on syringaldehyde and its Schiff bases, where higher IC50 values indicate lower antioxidant activity. It is important to note that the propyl group in this compound is more electron-donating than the aldehyde group in syringaldehyde, which may lead to a lower IC50 value (higher activity) for the target compound.
Table 2: Ferric Reducing Antioxidant Power (FRAP) of Syringaldehyde and its Derivatives
| Compound | FRAP Value (AAE µg/mL) at 1000 µg/mL | Reference Compound | FRAP Value (AAE µg/mL) at 1000 µg/mL |
| Syringaldehyde | ~150 | Ascorbic Acid | ~900 |
| Schiff Base of Syringaldehyde (I) | ~450 | BHT | ~600 |
| Schiff Base of Syringaldehyde (II) | ~250 | - | - |
AAE: Ascorbic Acid Equivalent. Data adapted from a study on syringaldehyde and its Schiff bases. Higher AAE values indicate greater reducing power.
Experimental Protocols
The following are detailed protocols for the DPPH, ABTS, and FRAP assays, which can be readily adapted for the evaluation of this compound.
DPPH Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) (analytical grade)
-
This compound
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle and store it at 4°C.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).
-
-
Assay Protocol:
-
In a 96-well microplate, add 100 µL of the different concentrations of the sample or standard solution to respective wells.
-
Add 100 µL of methanol to a well to serve as a blank.
-
To all wells, add 100 µL of the 0.1 mM DPPH solution.
-
Mix the contents of the wells gently.
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
-
Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
-
ABTS Radical Cation Decolorization Assay
Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant. The extent of decolorization, measured as the decrease in absorbance at 734 nm, is proportional to the antioxidant's scavenging capacity.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Methanol or ethanol (B145695) (analytical grade)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•⁺) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.
-
Before use, dilute the ABTS•⁺ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a range of concentrations.
-
Prepare a similar dilution series for the positive control (Trolox).
-
-
Assay Protocol:
-
In a 96-well microplate, add 20 µL of the different concentrations of the sample or standard solution to respective wells.
-
Add 180 µL of the diluted ABTS•⁺ solution to all wells.
-
Mix the contents of the wells gently.
-
Incubate the microplate at room temperature for 6 minutes.
-
-
Measurement: After incubation, measure the absorbance of each well at 734 nm using a microplate reader.
-
Calculation: The percentage of ABTS•⁺ scavenging activity is calculated using the same formula as in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm. The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants.
Materials:
-
300 mM Acetate (B1210297) buffer (pH 3.6)
-
10 mM 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl
-
20 mM Ferric chloride (FeCl₃) solution
-
This compound
-
Ferrous sulfate (B86663) (FeSO₄) or Trolox (as a standard)
-
96-well microplate
-
Microplate reader
-
Water bath
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C in a water bath before use.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Perform serial dilutions to obtain a range of concentrations.
-
Prepare a standard curve using different concentrations of FeSO₄ or Trolox.
-
-
Assay Protocol:
-
In a 96-well microplate, add 20 µL of the sample or standard solution to respective wells.
-
Add 180 µL of the pre-warmed FRAP reagent to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Measurement: After incubation, measure the absorbance of each well at 593 nm using a microplate reader.
-
Calculation: The antioxidant capacity is determined from the standard curve and expressed as µM Fe(II) equivalents or Trolox equivalents per mg of the sample.
Visualizations
Caption: Experimental workflow for antioxidant activity assays.
Caption: Radical scavenging by hydrogen atom transfer.
Caption: Proposed Nrf2 signaling pathway modulation.
Applications of 2,6-Dimethoxy-4-propylphenol in Organic Synthesis: A Detailed Guide for Researchers
Introduction
2,6-Dimethoxy-4-propylphenol, also known as 4-propylsyringol, is a phenolic compound that serves as a versatile building block in organic synthesis. Its substituted aromatic ring, featuring a free hydroxyl group and two methoxy (B1213986) substituents, offers a unique platform for the synthesis of a variety of bioactive molecules and functional materials. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, catering to researchers, scientists, and professionals in drug development.
Application Notes
This compound is a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] Its structural similarity to naturally occurring phenols makes it an attractive starting material for the synthesis of bioactive compounds. Key applications include its use as a substrate in Mannich reactions to generate aminomethylated derivatives and as a precursor for the synthesis of Schiff base ligands and other complex molecules with potential antioxidant and antibacterial properties.
Mannich Reaction for the Synthesis of Bioactive Amines
The phenolic ring of this compound is susceptible to electrophilic substitution, making it an ideal candidate for the Mannich reaction. This three-component condensation with an aldehyde (such as formaldehyde) and a secondary amine (like dimethylamine) introduces an aminomethyl group onto the aromatic ring, typically at the position ortho to the hydroxyl group. The resulting Mannich bases are valuable intermediates in medicinal chemistry, with potential applications as therapeutic agents.
Synthesis of Schiff Bases with Potential Biological Activity
While direct synthesis from this compound is less common, its conceptual analogue, syringaldehyde (B56468), is readily used to form Schiff bases. These compounds, formed by the condensation of an aldehyde with a primary amine, have been shown to exhibit a range of biological activities, including antioxidant and antibacterial effects. The synthesis of Schiff bases derived from syringaldehyde provides a template for potential applications of derivatives of this compound in the development of novel bioactive agents.
Experimental Protocols
The following section provides a detailed experimental protocol for a representative application of a closely related analogue of this compound, which can be adapted for the target molecule.
Protocol 1: Synthesis of a Schiff Base from Syringaldehyde (Analogue-Based Protocol)
This protocol describes the synthesis of a Schiff base from syringaldehyde, the aldehyde analogue of this compound. This reaction is indicative of the reactivity of the aromatic ring and serves as a model for developing synthetic routes from this compound derivatives.
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of a Schiff base from syringaldehyde.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Syringaldehyde | 182.17 | 1.82 g | 0.01 |
| Aniline | 93.13 | 0.93 g | 0.01 |
| Ethanol | 46.07 | 20 mL | - |
Procedure:
-
Dissolve 1.82 g (0.01 mol) of syringaldehyde in 20 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
To this solution, add 0.93 g (0.01 mol) of aniline.
-
The reaction mixture is then refluxed for 4 hours.
-
After cooling to room temperature, the precipitated solid is collected by vacuum filtration.
-
The crude product is washed with cold ethanol (2 x 10 mL) and dried under vacuum to afford the pure Schiff base.
Expected Yield: ~85-95%
Characterization Data (for a representative Schiff base):
| Analysis | Result |
| Appearance | Yellow crystalline solid |
| Melting Point | 130-132 °C |
| FT-IR (cm⁻¹) | 1620 (C=N), 3450 (O-H) |
| ¹H NMR (CDCl₃, δ ppm) | 8.35 (s, 1H, CH=N), 7.2-7.5 (m, 5H, Ar-H), 6.8 (s, 2H, Ar-H), 5.8 (s, 1H, OH), 3.9 (s, 6H, OCH₃) |
Logical Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of derivatives of this compound.
Figure 2: Workflow for the synthesis and biological screening of this compound derivatives.
Conclusion
This compound represents a promising and versatile starting material in organic synthesis. The protocols and data presented herein provide a foundation for researchers to explore its utility in the development of novel bioactive compounds. The amenability of its phenolic structure to various transformations, such as the Mannich reaction and derivatization to form Schiff bases, opens avenues for the creation of diverse molecular libraries for screening in drug discovery and materials science. Further exploration of its reactivity is warranted to fully unlock its potential in synthetic chemistry.
References
Application Notes and Protocols: 2,6-Dimethoxy-4-propylphenol as a Standard for Analytical Testing
Introduction
2,6-Dimethoxy-4-propylphenol, also known as 4-Propylsyringol, is a phenolic compound often derived from the depolymerization of lignin (B12514952).[1][2] Its chemical structure, featuring a substituted phenolic ring, imparts significant antioxidant properties, making it a subject of interest in pharmaceutical and food chemistry research.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound as an analytical standard, particularly in the evaluation of antioxidant activity and for chromatographic analysis. Its use as a standard is critical for ensuring the accuracy and reproducibility of analytical data in drug development and scientific research.[3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for the correct handling, storage, and use of this compound as an analytical standard.
| Property | Value | Source |
| CAS Number | 6766-82-1 | [4][5] |
| Molecular Formula | C₁₁H₁₆O₃ | [4] |
| Molecular Weight | 196.24 g/mol | [4] |
| IUPAC Name | This compound | [6] |
| Synonyms | 4-Propylsyringol, 4-Propyl-2,6-dimethoxyphenol | [6] |
| Density | 1.06 g/cm³ | [4] |
| Storage Temperature | 2°C - 8°C | [4] |
| Physical Form | Liquid | |
| Water Solubility (Predicted) | 0.98 g/L | [7] |
| logP (Predicted) | 2.75 | [7] |
Application: Standard for Antioxidant Activity Assays
This compound and its derivatives are recognized for their potent antioxidant properties, primarily through their ability to scavenge free radicals.[1][2] This makes it an excellent positive control or standard in various antioxidant activity assays. The primary mechanism of its antioxidant action is through hydrogen atom transfer (HAT), where the phenolic hydroxyl group donates a hydrogen atom to a free radical, thus neutralizing it.[8]
Signaling Pathway: Radical Scavenging Mechanism
Caption: Antioxidant mechanism of this compound via radical scavenging.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the use of this compound as a standard for evaluating the antioxidant activity of a test compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
Materials and Reagents:
-
This compound standard (≥95% purity)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (HPLC grade)
-
Test compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions to obtain standard solutions with concentrations ranging from 1 to 100 µg/mL.
-
-
DPPH Solution Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the standard dilutions, test compound dilutions, or methanol (as a blank) to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with the standard or test compound.
-
Plot a standard curve of concentration versus percentage inhibition for this compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
-
Application: Chromatographic Analysis
This compound can be used as a reference standard for identification and quantification in various chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is adapted from methods used for similar phenolic compounds and is suitable for the quantification of this compound.[9][10]
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | HPLC with DAD or UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (gradient or isocratic) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 278 nm |
| Column Temperature | 30 °C |
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 200 µg/mL.
-
-
Sample Preparation:
-
Dissolve the sample containing the analyte in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the peak for this compound based on the retention time of the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
HPLC Analysis Workflow
Caption: General workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol provides a general method for the analysis of this compound using GC-MS, based on standard procedures for volatile and semi-volatile phenolic compounds.[11][12]
Instrumentation and Conditions:
| Parameter | Specification |
| GC-MS System | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | Non-polar (e.g., DB-5ms) or polar (e.g., DB-Wax) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (split or splitless mode) |
| Oven Temperature Program | Initial 60 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-400 amu |
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.
-
Prepare a series of working standards by diluting the stock solution.
-
-
Sample Preparation:
-
Extract the analyte from the sample matrix using a suitable solvent.
-
Concentrate the extract if necessary.
-
Derivatization may be required for certain sample matrices to improve volatility and peak shape.
-
-
Analysis:
-
Inject the prepared standards and samples into the GC-MS system.
-
Identify this compound by its retention time and mass spectrum. A predicted GC-MS spectrum is available in the Human Metabolome Database.
-
Quantify using an internal standard or an external calibration curve.
-
GC-MS Analysis Workflow
Caption: General workflow for GC-MS analysis of this compound.
Safety Precautions
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.
This compound is a valuable analytical standard for researchers in drug development and other scientific fields. Its well-defined antioxidant properties make it an ideal standard for antioxidant assays. Furthermore, it can be reliably analyzed using standard chromatographic techniques like HPLC and GC-MS. The protocols and information provided in this document serve as a comprehensive guide for the effective use of this compound as an analytical standard.
References
- 1. Theoretical investigation of the anti-nitrosant mechanism of syringol and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Theoretical insight of reactive oxygen species scavenging mechanism in lignin waste depolymerization products - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08346B [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 6766-82-1 | GAA76682 [biosynth.com]
- 5. 6766-82-1|this compound|BLD Pharm [bldpharm.com]
- 6. 4-Propyl-2,6-dimethoxyphenol | C11H16O3 | CID 524975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Showing Compound this compound (FDB015084) - FooDB [foodb.ca]
- 8. researchgate.net [researchgate.net]
- 9. Separation of 2,6-Dimethoxyphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. mdpi.com [mdpi.com]
- 11. uoguelph.ca [uoguelph.ca]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dimethoxy-4-propylphenol
Welcome to the technical support center for the synthesis of 2,6-Dimethoxy-4-propylphenol. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and troubleshooting common issues to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common precursors for the synthesis of this compound include 2,6-dimethoxyphenol (B48157) (syringol), syringaldehyde (B56468), and 4-allyl-2,6-dimethoxyphenol (B1196327). The choice of starting material will dictate the synthetic strategy, such as alkylation, or a multi-step process involving olefination/reduction or hydrogenation.
Q2: I am observing a low yield in my synthesis. What are the likely causes?
A2: Low yields can stem from several factors depending on your chosen synthetic route. For instance, in Friedel-Crafts type alkylations of 2,6-dimethoxyphenol, side reactions such as O-alkylation can compete with the desired C-alkylation, reducing the yield of the target molecule. In multi-step syntheses, incomplete reactions at any stage or losses during work-up and purification will contribute to a lower overall yield. For hydrogenation reactions, catalyst deactivation or suboptimal reaction conditions can lead to incomplete conversion.
Q3: How can I minimize the formation of side products?
A3: Minimizing side products requires careful control of reaction conditions. For example, in a Wittig reaction with syringaldehyde, the presence of the unprotected phenolic hydroxyl group can interfere with the reaction; protecting this group prior to the reaction may be necessary. In alkylation reactions, the choice of solvent, catalyst, and temperature can significantly influence the ratio of C- to O-alkylation.
Q4: What is a reliable method for purifying the final product?
A4: Purification of this compound can be effectively achieved using column chromatography on silica (B1680970) gel.[1][2][3] A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane (B92381), is typically employed to separate the product from non-polar impurities and more polar side products.[2] High-performance liquid chromatography (HPLC) can also be used for analytical and preparative separations.[4]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Guide 1: Low Yield in the Hydrogenation of 4-allyl-2,6-dimethoxyphenol
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction (starting material remains) | Inactive or insufficient catalyst. | Ensure the catalyst (e.g., Pd/C) is fresh and not expired. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). |
| Insufficient hydrogen pressure. | Increase the hydrogen pressure according to the reaction scale and equipment limits. Ensure there are no leaks in the hydrogenation apparatus. | |
| Suboptimal reaction temperature or time. | Increase the reaction temperature in increments of 10°C. Extend the reaction time and monitor by TLC or GC-MS. | |
| Formation of unknown byproducts | Over-reduction or side reactions on the aromatic ring. | Use a milder catalyst or lower the reaction temperature and pressure. Consider a catalyst with higher selectivity. |
| Impurities in the starting material. | Purify the 4-allyl-2,6-dimethoxyphenol by column chromatography before hydrogenation. |
Guide 2: Issues with the Wittig Reaction of Syringaldehyde
| Symptom | Possible Cause | Suggested Solution |
| Reaction fails to proceed or is very slow | Interference from the phenolic hydroxyl group. | Protect the hydroxyl group of syringaldehyde as a silyl (B83357) ether (e.g., TBDMS) before the Wittig reaction. The protecting group can be removed in a subsequent step. |
| Incomplete formation of the ylide. | Ensure anhydrous conditions for the ylide generation. Use a strong enough base (e.g., n-BuLi or NaH) to deprotonate the phosphonium (B103445) salt. | |
| Low yield of the desired alkene | Unstable ylide. | Generate the ylide in the presence of the aldehyde to allow for immediate reaction.[5] |
| Difficult purification. | The byproduct, triphenylphosphine (B44618) oxide, can complicate purification. It can often be removed by crystallization or careful column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrogenation of 4-allyl-2,6-dimethoxyphenol
This two-step protocol involves the allylation of 2,6-dimethoxyphenol followed by hydrogenation of the resulting 4-allyl-2,6-dimethoxyphenol.
Step 1: Synthesis of 4-allyl-2,6-dimethoxyphenol
Step 2: Hydrogenation of 4-allyl-2,6-dimethoxyphenol
-
Reaction Setup: In a high-pressure reaction vessel, dissolve 4-allyl-2,6-dimethoxyphenol (1 equivalent) in a suitable solvent such as ethanol (B145695) or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on charcoal (Pd/C, 10% w/w, 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
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Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.
| Parameter | Value |
| Catalyst | 10% Pd/C |
| Solvent | Ethanol |
| Temperature | Room Temperature |
| Pressure | 50 psi H₂ |
| Reaction Time | 4-12 hours |
| Typical Yield | >90% |
Data Presentation
The following table summarizes the expected yields for different synthetic strategies for preparing this compound and its precursors.
| Synthetic Step | Starting Material | Product | Reported/Expected Yield |
| Formylation | 2,6-Dimethoxyphenol | Syringaldehyde | ~70-80% |
| Wittig Reaction | Syringaldehyde | 4-(prop-1-en-1-yl)-2,6-dimethoxyphenol | ~50-70% (unoptimized) |
| Hydrogenation | 4-allyl-2,6-dimethoxyphenol | This compound | >90% |
| Hydrogenation | 4-(prop-1-en-1-yl)-2,6-dimethoxyphenol | This compound | >95% |
Visualizations
References
"2,6-Dimethoxy-4-propylphenol" purification challenges and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2,6-Dimethoxy-4-propylphenol.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a direct question-and-answer format.
Problem: Low recovery of this compound after purification.
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Question: My final yield of purified this compound is significantly lower than expected. What are the potential causes and how can I improve the recovery?
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Answer: Low recovery can stem from several factors depending on the purification method employed. For recrystallization , using an excessive volume of solvent, cooling the solution too rapidly, or premature filtration can lead to significant loss of the product in the mother liquor. In column chromatography , improper solvent system selection can lead to incomplete elution from the column. Additionally, the compound may adhere to glassware or be lost during transfer steps. To improve recovery, optimize the solvent volume in recrystallization, ensure slow cooling, and wash the collected crystals with a minimal amount of cold solvent. For chromatography, ensure the chosen eluent is sufficiently polar to elute the compound completely. Careful handling and transfer of the material at each step is also crucial.
Problem: The purified this compound is not of the desired purity.
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Question: After purification, analytical tests (e.g., HPLC, GC-MS) indicate the presence of significant impurities. How can I improve the purity of my product?
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Answer: The presence of impurities can be due to co-eluting by-products, isomeric impurities, or residual starting materials. The choice of purification technique is critical. While a single purification step may not be sufficient, a combination of methods, such as distillation followed by recrystallization or column chromatography, can be more effective. For closely related impurities, such as isomers (e.g., 2,4-dimethoxy-6-propylphenol), high-resolution techniques like flash column chromatography with a carefully optimized gradient elution may be necessary. It is also important to identify the impurities to tailor the purification strategy. For instance, an acidic or basic wash during the work-up could remove acidic or basic impurities, respectively.
Problem: Oiling out during recrystallization.
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Question: During the cooling phase of recrystallization, my this compound separates as an oil instead of forming crystals. What should I do?
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Answer: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a supersaturated liquid phase rather than a solid crystalline lattice. This can be caused by using a solvent in which the compound is too soluble, or if the solution is too concentrated. To resolve this, try adding a small amount of a miscible co-solvent in which the compound is less soluble (an anti-solvent) to the hot solution until slight turbidity is observed, then allow it to cool slowly. Alternatively, you can try a different solvent system altogether. Seeding the solution with a small crystal of pure this compound can also promote crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: Common impurities can include unreacted starting materials such as eugenol (B1671780) or its derivatives, by-products from side reactions like demethylation or oxidation, and positional isomers. The specific impurities will depend on the synthetic route employed. For example, if starting from eugenol, incomplete isomerization of the allyl group to a propenyl group, followed by reduction, could lead to the presence of 4-allyl-2,6-dimethoxyphenol. Isomeric impurities, where the propyl and methoxy (B1213986) groups are arranged differently on the phenol (B47542) ring, are also a possibility and can be particularly challenging to separate due to their similar physical properties.
Q2: What are the recommended purification methods for this compound?
A2: The choice of purification method depends on the scale of the experiment and the nature of the impurities.
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Recrystallization: This is an effective method for removing small amounts of impurities and can yield high-purity material. It is particularly useful if the impurities have significantly different solubilities from the desired product.
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Column Chromatography: This technique is excellent for separating mixtures of compounds with similar polarities, such as isomers. It offers a high degree of separation but can be more time-consuming and require larger volumes of solvent.
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Distillation: For large-scale purification, vacuum distillation can be a viable initial step to remove non-volatile impurities or those with significantly different boiling points. However, it may not be effective for separating closely related isomers.
Q3: How do I select an appropriate solvent for the recrystallization of this compound?
A3: An ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. The impurities should either be very soluble or insoluble in the chosen solvent at all temperatures. For phenolic compounds, common solvent systems include mixtures of a polar solvent (like ethanol (B145695) or methanol) with a non-polar solvent (like hexane (B92381) or heptane), or a protic solvent with water. Small-scale solubility tests with various solvents are recommended to identify the optimal system.
Q4: What analytical methods are suitable for assessing the purity of this compound?
A4: Several analytical techniques can be used to determine the purity of your compound:
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High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for purity assessment. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water is a good starting point.[1]
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Gas Chromatography-Mass Spectrometry (GC-MS): This method is highly sensitive and can be used to identify and quantify volatile impurities. Derivatization may sometimes be necessary to improve the volatility of phenolic compounds.[2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities by comparing the spectra to that of a pure standard.
Quantitative Data Summary
The following table summarizes typical performance metrics for different purification methods applicable to substituted phenols. Please note that specific values for this compound may vary depending on the crude sample's purity and the precise experimental conditions.
| Purification Method | Typical Purity Achieved | Typical Yield | Key Considerations |
| Recrystallization | >98%[3] | 60-90% | Highly dependent on solvent selection and technique. Potential for product loss in the mother liquor. |
| Column Chromatography | >99% | 70-95% | Effective for isomer separation. Can be resource-intensive. |
| Vacuum Distillation | 95-98% | 80-95% | Best for initial bulk purification. May not separate close-boiling isomers. |
Experimental Protocols
Recrystallization of this compound
Objective: To purify crude this compound to a high degree of purity.
Materials:
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Crude this compound
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Selected recrystallization solvent (e.g., ethanol/water or hexane/ethyl acetate (B1210297) mixture)
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Erlenmeyer flask
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Heating source (hot plate or water bath)
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Buchner funnel and filter paper
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Vacuum flask
Procedure:
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent until the solid is completely dissolved.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The formation of crystals should be observed. For optimal crystal growth, avoid disturbing the flask during this period.
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Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor.
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Drying: Dry the purified crystals under vacuum or in a desiccator to a constant weight.
Column Chromatography of this compound
Objective: To separate this compound from closely related impurities, such as isomers.
Materials:
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Crude this compound
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Silica (B1680970) gel (60-120 mesh)
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Chromatography column
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Eluent (e.g., a gradient of ethyl acetate in hexane)
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Collection tubes or flasks
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Thin-Layer Chromatography (TLC) plates and chamber
Procedure:
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Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack evenly. Add a layer of sand on top of the silica gel.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.
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Elution: Begin eluting the column with the chosen solvent system. Start with a low polarity eluent and gradually increase the polarity (gradient elution) to facilitate the separation of compounds.
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Fraction Collection: Collect the eluate in a series of fractions.
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Analysis: Monitor the separation by analyzing the collected fractions using TLC.
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Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: A logical workflow for troubleshooting the purification of this compound.
Caption: A decision tree to guide the selection of an appropriate purification method.
References
"2,6-Dimethoxy-4-propylphenol" stability and degradation issues
Welcome to the technical support center for 2,6-Dimethoxy-4-propylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and potential degradation issues of this compound. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, protected from light. For long-term storage, temperatures between 2°C and 8°C are recommended.
Q2: How should I store solutions of this compound?
A2: Solutions are less stable than the solid form. For optimal stability, prepare solutions fresh. If storage is necessary, use deoxygenated solvents, purge the container with an inert gas (e.g., argon or nitrogen), and store at -20°C or -80°C in a tightly sealed, light-protected container. Aqueous solutions are particularly prone to degradation and are not recommended for storage beyond one day.
Q3: What are the primary factors that cause degradation of this compound?
A3: The main factors contributing to the degradation of this compound are:
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Oxidation: As a phenolic compound, it is susceptible to oxidation, which can be initiated by atmospheric oxygen.
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Light: Exposure to light, especially UV light, can induce photodegradation.
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Elevated Temperatures: Higher temperatures accelerate the rate of degradation.
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pH: Neutral to alkaline conditions can increase the susceptibility to degradation.
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Incompatible Materials: Contact with strong oxidizing agents, bases, acid anhydrides, and acid chlorides should be avoided.
Q4: My solution of this compound has turned a yellow or brown color. Can I still use it?
A4: A color change to yellow or brown is a visual indicator of degradation, most likely due to oxidation. For experiments that require high purity and accurate concentrations, it is strongly advised to discard the discolored solution and prepare a fresh one. Using a degraded solution can lead to unreliable and inaccurate results.
Q5: What are the likely degradation products of this compound?
A5: The primary degradation pathway is believed to be oxidation. While specific studies on this compound are limited, by analogy to similar phenolic compounds like 2,6-Dimethoxyphenol, the degradation products are likely to include dimers (such as C-C linked biphenyls) and the corresponding quinone.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Solution has turned yellow/brown | Oxidation of the phenolic hydroxyl group, accelerated by exposure to air (oxygen), light, or elevated temperatures. | Prepare a fresh solution. For future preparations, use deoxygenated solvents, store under an inert atmosphere (e.g., argon or nitrogen), and protect from light using amber vials or by wrapping the container in foil. Store at recommended low temperatures (-20°C or -80°C). |
| Inconsistent or unexpected experimental results | Degradation of the this compound solution, leading to a lower effective concentration and the presence of interfering degradation products. | Verify the purity of your solution using an appropriate analytical method, such as HPLC. Prepare a fresh solution from high-purity solid material. Ensure all solvents and buffers are of high purity and free from contaminants. |
| Precipitate forms in the solution upon storage | The concentration of this compound may exceed its solubility in the chosen solvent at the storage temperature. This is more common in aqueous solutions at low temperatures. It could also be a less soluble degradation product. | Gently warm the solution and sonicate to attempt redissolution. If the precipitate does not redissolve, it is likely a degradation product, and a fresh solution should be prepared. For future preparations, ensure the concentration is within the solubility limits for the chosen solvent and storage temperature. |
| Loss of antioxidant activity in a standard solution | Degradation of the compound, as the phenolic hydroxyl group responsible for antioxidant activity has been oxidized. | Prepare a fresh standard solution. Monitor the stability of the standard solution over time using an appropriate analytical method (e.g., HPLC) or a functional assay. |
Quantitative Data on Stability
Currently, there is limited publicly available quantitative data on the degradation kinetics of this compound. However, forced degradation studies can be conducted to determine the intrinsic stability of the molecule. The following table provides a template for summarizing such data.
| Stress Condition | Parameter | Condition Details | % Degradation (Example) | Major Degradation Products (Predicted) |
| Acid Hydrolysis | pH | 0.1 M HCl at 60°C for 24h | < 5% | Minimal degradation expected |
| Base Hydrolysis | pH | 0.1 M NaOH at 60°C for 24h | 15-25% | Quinone-type structures |
| Oxidation | Oxidizing Agent | 3% H₂O₂ at room temp for 24h | 20-40% | Dimeric products, Quinones |
| Thermal Degradation | Temperature | 80°C for 48h | 10-20% | Oxidative degradation products |
| Photodegradation | Light Exposure | UV light (254 nm) for 24h | 25-50% | Quinones, ring-opened products |
Experimental Protocols
Protocol for Forced Degradation Study
Objective: To assess the intrinsic stability of this compound under various stress conditions.
Materials:
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This compound
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Methanol (B129727) (HPLC grade)
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Water (HPLC grade)
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Hydrochloric acid (HCl)
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Sodium hydroxide (B78521) (NaOH)
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Hydrogen peroxide (H₂O₂)
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HPLC system with a UV detector
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C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
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pH meter
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Water bath or oven
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Photostability chamber
Methodology:
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Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
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Acid Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 1 M HCl.
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Keep the solution at 80°C for 8 hours.
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Cool, neutralize with 1 M NaOH, and dilute with methanol to a final concentration of 100 µg/mL.
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Analyze by HPLC.
-
-
Base Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
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Keep the solution at 80°C for 8 hours.
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Cool, neutralize with 1 M HCl, and dilute with methanol to a final concentration of 100 µg/mL.
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Analyze by HPLC.
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Oxidative Degradation:
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To 1 mL of the stock solution, add 1 mL of 6% H₂O₂.
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Store the solution at room temperature, protected from light, for 24 hours.
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Dilute with methanol to a final concentration of 100 µg/mL.
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Analyze by HPLC.
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Thermal Degradation:
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Place the solid compound in an oven at 105°C for 24 hours.
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Also, expose the stock solution to 80°C for 24 hours.
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Prepare a 100 µg/mL solution from the stressed solid and dilute the stressed solution accordingly.
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Analyze by HPLC.
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Photodegradation:
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Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines).
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Keep a control sample wrapped in aluminum foil.
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Dilute with methanol to a final concentration of 100 µg/mL.
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Analyze by HPLC.
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HPLC Analysis:
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Use a C18 column.
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Mobile phase: A gradient of acetonitrile (B52724) and water.
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Flow rate: 1.0 mL/min.
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Detection wavelength: ~270 nm.
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Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
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Visualizations
References
"2,6-Dimethoxy-4-propylphenol" solubility problems and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dimethoxy-4-propylphenol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, also known as 4-propylsyringol, is a phenolic compound. Due to its antioxidant properties, it is often investigated for its potential therapeutic effects and is used in various in vitro assays to assess antioxidant capacity.
Q2: What are the primary solubility challenges with this compound?
A2: this compound is practically insoluble in water, which presents a significant challenge for its use in aqueous-based biological assays. It is, however, soluble in organic solvents like ethanol (B145695) and fat.[1]
Q3: How should this compound be stored?
A3: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. For stock solutions in organic solvents, it is recommended to store them at -20°C. Aqueous solutions should be prepared fresh and are not recommended for storage for more than a day.
Q4: My solution of this compound has turned a yellow or brown color. Can I still use it?
A4: A color change often indicates oxidation and degradation of the compound. For experiments requiring high accuracy and purity, it is strongly recommended to prepare a fresh solution. Using a discolored solution may lead to unreliable results.
Troubleshooting Guide: Solubility Issues
Problem: Precipitation of this compound in Aqueous Buffer
Possible Cause 1: Poor Aqueous Solubility this compound is inherently hydrophobic and will precipitate when introduced into an aqueous environment from a concentrated organic stock solution.
Solutions:
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Co-Solvent System: Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO or ethanol). For the final working solution, add the stock solution to the aqueous buffer dropwise while vigorously vortexing or stirring. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically ≤1%).
-
pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Increasing the pH of the buffer can deprotonate the phenolic hydroxyl group, forming a more soluble phenolate (B1203915) salt. It is advisable to determine the optimal pH for solubility for your specific experimental conditions.
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Use of Surfactants: Non-ionic surfactants, such as Tween® 20 or Pluronic® F-68, can be included in the aqueous buffer at low concentrations (e.g., 0.01-0.1%) to help maintain the solubility of hydrophobic compounds.
Possible Cause 2: Supersaturation The initial solution may be supersaturated, leading to delayed precipitation over time.
Solutions:
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Gentle Warming: Gently warm the solution to 37°C to aid in dissolution. However, be cautious as prolonged heating can lead to degradation.
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Sonication: Use a bath sonicator for short intervals to help dissolve the compound.
Possible Cause 3: Interaction with Buffer Components Certain salts in the buffer might interact with this compound, leading to the formation of a less soluble salt.
Solution:
-
Buffer Screening: If precipitation persists, consider screening different buffer systems (e.g., phosphate, TRIS, HEPES) to identify one that is more compatible with your compound.
Data Presentation: Solubility
| Solvent | Estimated Solubility of Syringol (g/L) |
| Dimethyl Sulfoxide (DMSO) | ~20 |
| Dimethylformamide (DMF) | ~30 |
| Ethanol | ~25 |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~3 |
Note: This data is for Syringol and should be used as an approximation for this compound.[2][3]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
Objective: To prepare a concentrated stock solution of this compound for use in biological assays.
Materials:
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This compound
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Dimethyl Sulfoxide (DMSO) or Ethanol
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Vortex mixer
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Sterile microcentrifuge tubes
Procedure:
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Weigh out the desired amount of this compound.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C in a tightly sealed container.
Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To assess the antioxidant capacity of this compound by measuring its ability to scavenge the DPPH radical.
Materials:
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This compound stock solution (prepared in methanol (B129727) or ethanol)
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DPPH solution (0.1 mM in methanol)
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Methanol or Ethanol
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96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the this compound stock solution in methanol or ethanol.
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In a 96-well plate, add 20 µL of each dilution to respective wells.
-
Add 180 µL of the DPPH working solution to each well.
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Incubate the plate in the dark at room temperature for 30 minutes.
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Measure the absorbance at 517 nm using a microplate reader.
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A control containing the solvent and DPPH solution should also be measured.
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The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Protocol 3: FRAP (Ferric Reducing Antioxidant Power) Assay
Objective: To determine the antioxidant capacity of this compound based on its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Materials:
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This compound stock solution
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FRAP reagent:
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300 mM Acetate (B1210297) buffer (pH 3.6)
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10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
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20 mM FeCl₃·6H₂O solution
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-
96-well microplate
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Microplate reader
Procedure:
-
Prepare the FRAP working reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio.
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Warm the FRAP reagent to 37°C.
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Prepare serial dilutions of the this compound stock solution.
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In a 96-well plate, add 20 µL of each dilution to respective wells.
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Add 180 µL of the pre-warmed FRAP working reagent to each well.
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Incubate the plate at 37°C for 30 minutes.
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Measure the absorbance of the blue-colored solution at 593 nm.
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A standard curve using a known antioxidant, such as Trolox or FeSO₄, should be prepared to quantify the antioxidant power.
Mandatory Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: Troubleshooting workflow for addressing precipitation issues.
Nrf2 Signaling Pathway Activation by Phenolic Compounds
Caption: Activation of the Nrf2 antioxidant pathway by phenolic compounds.
References
Technical Support Center: Optimizing GC-MS Parameters for 2,6-Dimethoxy-4-propylphenol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the analysis of 2,6-Dimethoxy-4-propylphenol using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound relevant for GC-MS analysis?
This compound is a phenolic compound.[1] Key properties include:
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Molecular Formula: C₁₁H₁₆O₃[1]
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Molecular Weight: 196.24 g/mol [1]
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Structure: It is a member of the phenols and methoxybenzenes chemical families.[1]
Understanding these properties is crucial for selecting appropriate GC-MS conditions and interpreting mass spectra.
Q2: What is a suitable GC column for the analysis of this compound?
For the analysis of phenolic compounds, a mid-polarity column is generally recommended. A good starting point would be a column with a stationary phase such as:
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5% Phenyl Polysiloxane/95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5MS, CP-Sil 8 CB) : These are robust, versatile columns suitable for a wide range of semi-volatile compounds, including phenols. An Agilent CP-Sil 8 CB Low Bleed/MS column has been successfully used for the analysis of ethyl derivatives of alkylphenols.[2]
Q3: Do I need to derivatize this compound before GC-MS analysis?
Derivatization is not always necessary but can significantly improve chromatographic performance for phenolic compounds.[3]
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Why derivatize? The polar hydroxyl group of phenols can interact with active sites in the GC system, leading to peak tailing.[4] Derivatization replaces the active hydrogen with a less polar group, improving peak shape and thermal stability.[3]
-
Common derivatizing agents:
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Silylation reagents (e.g., BSTFA, MSTFA): These are widely used for phenols and substitute the active hydrogen with a trimethylsilyl (B98337) (TMS) group.[3][5]
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Acylation reagents (e.g., acetic anhydride, trifluoroacetic anhydride): These introduce an acyl group.
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Alkylation reagents (e.g., ethyl iodide): These introduce an alkyl group. The analysis of ethyl derivatives of alkylphenols has been demonstrated.[2]
-
Pentafluorobenzoyl chloride (PFBCl): This reagent creates derivatives with high electron affinities, which are particularly suitable for sensitive analysis by GC with negative chemical ionization mass spectrometry (GC-NCI-MS).[6]
-
Q4: What are recommended starting GC-MS parameters for this compound?
The following table summarizes recommended starting parameters that can be optimized for your specific application.
| Parameter | Recommended Value | Notes |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5MS) | A standard dimension column suitable for general-purpose analysis. |
| Injector Temperature | 250 °C | A sufficiently high temperature to ensure complete vaporization without causing thermal degradation. |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) | Splitless injection is more sensitive, while split injection can prevent column overload.[7] |
| Injection Volume | 1 µL | A typical injection volume. |
| Carrier Gas | Helium | An inert and commonly used carrier gas. |
| Flow Rate | 1.0 - 1.5 mL/min | A typical flow rate for a 0.25 mm ID column. |
| Oven Temperature Program | Initial: 50-70°C, hold for 1-2 minRamp: 10-20°C/min to 280-300°CFinal Hold: 2-5 min | This is a general starting point and should be optimized to achieve good separation of the analyte from any matrix components. An example program for alkylphenol derivatives started at 50°C and ramped to 300°C at 20°C/min.[2] |
| MS Transfer Line Temp | 280 °C | Should be at or slightly above the final oven temperature to prevent condensation. |
| Ion Source Temperature | 230 °C | A common starting point for electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |
| Ionization Energy | 70 eV | The standard energy for EI that produces reproducible fragmentation patterns. |
| Mass Scan Range | m/z 40-400 | This range should encompass the molecular ion and expected fragment ions of the analyte and its derivatives. |
| Acquisition Mode | Full Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) (for quantitative analysis) | SIM mode offers higher sensitivity for target compound quantification.[6] |
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a general procedure that should be adapted and validated for your specific sample matrix and instrumentation.
1. Sample Preparation
-
Liquid Samples: If the sample is in a volatile organic solvent compatible with the GC system, it may be injected directly after dilution to an appropriate concentration (e.g., 1-10 µg/mL).
-
Solid Samples: Dissolve the solid sample in a suitable volatile organic solvent (e.g., methanol, ethyl acetate, dichloromethane).
-
Complex Matrices: An extraction step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), may be necessary to remove interfering compounds.
2. Derivatization (Optional, but Recommended for Improved Peak Shape)
-
Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile) and 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool the vial to room temperature before injection.[4]
3. GC-MS Instrument Setup
Set up the GC-MS system according to the parameters outlined in the table above.
4. Data Acquisition
-
Inject 1 µL of the prepared sample (or standard) into the GC-MS system.
-
Start the data acquisition using the defined method.
5. Data Analysis
-
Qualitative Analysis: Identify the this compound peak based on its retention time and by comparing its mass spectrum to a reference spectrum (e.g., from a standard or a library).
-
Quantitative Analysis: If performing quantification, create a calibration curve using standards of known concentrations. Integrate the peak area of the target analyte in the samples and calculate the concentration based on the calibration curve.
Troubleshooting Guide
Issue 1: Peak Tailing
-
Symptom: The peak for this compound is asymmetrical with a tail extending to the right.
-
Possible Causes & Solutions:
-
Active Sites in the System: The polar hydroxyl group of the phenol (B47542) is interacting with active sites in the injector liner, column, or connections.
-
Column Contamination: Non-volatile matrix components have accumulated on the column.
-
Solution: Bake out the column at its maximum isothermal temperature for a short period.
-
Solution: If contamination is severe, the column may need to be replaced.
-
-
Improper Column Installation: The column is not positioned correctly in the injector or detector.
-
Solution: Re-install the column according to the manufacturer's instructions.
-
-
Issue 2: Poor Sensitivity / No Peak Detected
-
Symptom: The peak for this compound is very small or not visible.
-
Possible Causes & Solutions:
-
Low Sample Concentration: The concentration of the analyte is below the detection limit of the instrument.
-
Solution: Concentrate the sample or inject a larger volume (if possible without causing solvent-related issues).
-
-
Injector or System Leak: A leak in the system is causing sample loss.
-
Solution: Perform a leak check of the injector, column fittings, and gas lines.
-
-
Injector Temperature Too Low: The analyte is not being efficiently vaporized in the inlet.
-
Solution: Increase the injector temperature, but do not exceed the thermal stability limit of the analyte.
-
-
Degradation of the Analyte: The analyte may be degrading in the hot injector or on the column.
-
Solution: Lower the injector temperature or use a more inert liner and column. Derivatization can also improve thermal stability.
-
-
Issue 3: Ghost Peaks
-
Symptom: Peaks appear in the chromatogram that are not present in the sample.
-
Possible Causes & Solutions:
-
Contaminated Syringe: The syringe may be contaminated from previous injections.
-
Solution: Thoroughly clean the syringe with appropriate solvents or replace it.
-
-
Septum Bleed: Particles from the injector septum are entering the system.
-
Solution: Replace the septum. Use a high-quality, low-bleed septum.
-
-
Carryover from Previous Injection: Residue from a previous, more concentrated sample is still in the system.
-
Solution: Run several solvent blanks between sample injections to clean the system.
-
-
Visualizations
Caption: Workflow for the GC-MS analysis of this compound.
Caption: Decision tree for troubleshooting common GC-MS problems.
References
- 1. 4-Propyl-2,6-dimethoxyphenol | C11H16O3 | CID 524975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Troubleshooting Interference from 2,6-Dimethoxy-4-propylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for identifying and mitigating potential assay interference caused by 2,6-Dimethoxy-4-propylphenol and its related compounds. Phenolic compounds, while offering significant therapeutic potential, are also recognized as potential Pan-Assay Interference Compounds (PAINS). Their inherent chemical properties can lead to false-positive or false-negative results in a variety of analytical assays. This resource offers troubleshooting guides in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its alternative names?
This compound is a phenolic compound. It is crucial to be aware of its synonyms when searching for information or reporting experimental results.
| Common Name | Other Names |
| This compound | Dihydroconiferyl alcohol, 4-Propylsyringol, Phenol (B47542), 2,6-dimethoxy-4-propyl- |
Q2: Why might this compound interfere with my analytical assays?
As a phenolic compound, this compound possesses structural features that can lead to non-specific interactions in various assay formats. While direct studies on this specific molecule are limited, the behavior of related phenolic compounds suggests several potential mechanisms of interference:
-
Compound Aggregation: At higher concentrations, phenolic molecules can form aggregates that nonspecifically inhibit enzymes or bind to other proteins, leading to false-positive results.
-
Redox Activity: The phenol moiety can undergo oxidation-reduction reactions, potentially interfering with assays that have redox-sensitive endpoints. This can involve the generation of reactive oxygen species (ROS) that may damage assay components.
-
Fluorescence Interference: The molecule may possess intrinsic fluorescence (autofluorescence) or be capable of quenching the fluorescence of reporter molecules in an assay, leading to inaccurate signals in fluorescence-based assays. The related compound, coniferyl alcohol, has been shown to be fluorescent.[1][2][3]
-
Light Absorbance: The compound may absorb light at the same wavelength used to measure the assay's output, leading to artificially low readings.
Troubleshooting Guides
Issue 1: Unexpected Inhibition in an Enzyme or Protein-Binding Assay
Symptoms:
-
You observe inhibitory activity of this compound that is not consistent with a typical dose-response curve.
-
The inhibitory activity is sensitive to the presence of detergents.
Possible Cause: Compound Aggregation.
Troubleshooting Workflow:
References
"2,6-Dimethoxy-4-propylphenol" storage conditions and stability
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and stability of 2,6-Dimethoxy-4-propylphenol. Adhering to these guidelines is crucial for ensuring the integrity of the compound and the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] For long-term storage, a temperature of 2°C to 8°C is recommended.[2] Some suppliers may indicate room temperature storage for short periods; however, for maintaining long-term purity and stability, refrigerated conditions are ideal.
Q2: How should I store solutions of this compound?
A2: The stability of this compound in solution is dependent on the solvent, pH, and storage conditions. For optimal stability, prepare stock solutions in organic solvents like ethanol, DMSO, or dimethylformamide. These solutions should be purged with an inert gas (e.g., argon or nitrogen) to minimize oxidation and stored at -20°C or -80°C, protected from light. Aqueous solutions are less stable and are not recommended for storage longer than 24 hours; if necessary, they should be kept at 2-8°C and used promptly.
Q3: What are the primary factors that can cause degradation of this compound?
A3: As a phenolic compound, this compound is susceptible to degradation primarily through oxidation.[3] Factors that can accelerate degradation include:
-
Exposure to light: Particularly UV light, which can induce photodegradation.[3]
-
Elevated temperatures: Higher temperatures increase the rate of chemical degradation.[3]
-
Oxygen: The presence of dissolved oxygen can lead to oxidation.[3]
-
pH: Neutral to alkaline conditions can make the compound more susceptible to degradation.[3]
-
Incompatible materials: Contact with strong oxidizing agents, acids, or bases can lead to decomposition.
Q4: I've noticed a color change in my this compound. Is it still usable?
A4: A visual change in the appearance of the compound, such as a shift in color to a yellowish or brownish hue, is a likely indicator of degradation, probably due to oxidation.[3] Using a discolored compound may lead to inconsistent and unreliable experimental results due to a lower effective concentration and the presence of impurities.[3] It is highly recommended to verify the purity of the material using an appropriate analytical method, such as HPLC, before use.[3]
Q5: What is the expected shelf life of this compound?
A5: The shelf life, or retest date, for this compound is not definitively established in the provided search results and can depend on the supplier and storage conditions. For active pharmaceutical ingredients (APIs) and other chemical substances, a retest date is assigned based on stability studies.[4] It is common practice to re-evaluate the material after a certain period to ensure it still meets the required specifications for use.[4] If a retest date is not provided by the manufacturer, it is advisable to perform purity analysis for long-stored materials, especially if they are to be used in sensitive applications.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | Degradation of the this compound stock solution, leading to a lower effective concentration and the presence of interfering degradation products. | 1. Verify the purity of the solid compound and/or the prepared solution using an analytical method like HPLC. 2. Prepare a fresh stock solution from a new or verified batch of the compound. 3. Ensure proper storage conditions for the stock solution (see FAQ A2). |
| The solid material has changed color or appearance. | The compound has likely undergone oxidation or other forms of degradation. | 1. Do not use the material for sensitive experiments. 2. If possible, repurify the material. 3. If repurification is not feasible, discard the batch according to safety guidelines and obtain a fresh supply. |
| Difficulty dissolving the compound. | The compound may have degraded or absorbed moisture. | 1. Ensure the correct solvent is being used. 2. Gently warm the solution and sonicate to aid dissolution. 3. If solubility issues persist, it may be an indication of impurity or degradation, and the purity should be checked. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound and detecting potential degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is a suitable starting point.
2. Mobile Phase:
-
A gradient of acetonitrile (B52724) and water is commonly used for the separation of phenolic compounds.[5]
-
A small amount of acid, such as phosphoric acid or formic acid (for MS compatibility), can be added to the aqueous phase to improve peak shape.[5]
3. Sample Preparation:
-
Accurately weigh and dissolve a small amount of this compound in the mobile phase or a suitable solvent (e.g., acetonitrile or methanol).
-
Dilute the sample to a concentration within the linear range of the detector.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Monitor the chromatogram at a wavelength where this compound has significant absorbance (e.g., around 270-280 nm).
-
The appearance of additional peaks, especially those with earlier retention times, may indicate the presence of more polar degradation products. The purity can be estimated by the relative peak area of the main compound.
Visualizations
Caption: A workflow diagram for the proper storage and handling of this compound.
Caption: Factors that can negatively impact the stability of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | 6766-82-1 | GAA76682 [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. Shelf Life vs. Retest Date - What's the Difference? - ECA Academy [gmp-compliance.org]
- 5. Separation of 2,6-Dimethoxyphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 2,6-Dimethoxy-4-propylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dimethoxy-4-propylphenol. Our resources are designed to help you identify and resolve common impurities and challenges encountered during the synthesis process.
Troubleshooting Guide: Common Impurities and Solutions
The synthesis of this compound typically proceeds via a two-step route: a Friedel-Crafts acylation of 2,6-dimethoxyphenol (B48157) followed by a reduction of the resulting ketone intermediate. This guide addresses common impurities that may arise at each stage.
dot
Caption: Troubleshooting workflow for identifying and resolving common impurities in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The most common impurities are typically related to the two-step synthesis process. These can be categorized as follows:
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From Friedel-Crafts Acylation:
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Unreacted Starting Material: 2,6-dimethoxyphenol.
-
O-Acylated Byproduct: Propionate ester of 2,6-dimethoxyphenol.
-
Poly-acylated Byproducts: While less common due to the deactivating effect of the first acyl group, di-acylated species are possible under harsh conditions.
-
-
From Reduction:
-
Incomplete Reduction: The intermediate ketone, 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one. This is often the most significant impurity if the reduction is not driven to completion.
-
Q2: I see a significant amount of unreacted 2,6-dimethoxyphenol in my crude product. How can I improve the conversion?
A2: To improve the conversion of the starting material, consider the following adjustments to your Friedel-Crafts acylation step:
-
Stoichiometry: Ensure an adequate molar equivalent of the acylating agent (propionyl chloride or propanoic anhydride) and the Lewis acid catalyst (e.g., AlCl₃, FeCl₃). A slight excess of the acylating agent may be beneficial.
-
Reaction Time: The reaction may not have reached completion. Try extending the reaction time and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to more side products. A moderate temperature increase might improve conversion.
Q3: My final product is contaminated with the intermediate ketone. What went wrong in the reduction step?
A3: The presence of the intermediate ketone, 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one, indicates incomplete reduction. Here’s how to troubleshoot based on the reduction method used:
-
Clemmensen Reduction (Zn(Hg), HCl):
-
Purity of Zinc: Ensure the zinc amalgam is freshly prepared and active.
-
Acid Concentration: Maintain a sufficient concentration of strong acid throughout the reaction.
-
Reaction Time and Temperature: This reduction can be slow; ensure an adequate reaction time, and gentle heating may be required.
-
-
Wolff-Kishner Reduction (H₂NNH₂, base):
-
Anhydrous Conditions: The initial formation of the hydrazone is crucial. Ensure anhydrous conditions if necessary.
-
Base Strength and Amount: A strong base (e.g., KOH, potassium tert-butoxide) in a high-boiling solvent (e.g., ethylene (B1197577) glycol) is required. Ensure a sufficient stoichiometric amount of the base is used.
-
Temperature: The decomposition of the hydrazone requires high temperatures. Ensure the reaction reaches the required temperature to drive off nitrogen gas and complete the reduction.
-
Q4: How can I identify these impurities analytically?
A4: A combination of chromatographic and spectroscopic techniques is recommended for impurity profiling.
| Analytical Technique | Information Provided |
| GC-MS | Separation of volatile components and identification based on mass-to-charge ratio and fragmentation patterns. This is excellent for identifying starting materials, the final product, and volatile byproducts. |
| HPLC | Separation of components in the reaction mixture. Purity of the final product can be quantified. Different retention times will be observed for the starting material, intermediate, and final product. |
| ¹H NMR Spectroscopy | Provides structural information. The presence of the starting material, intermediate ketone (with its characteristic carbonyl-adjacent protons), and the final product can be confirmed and quantified by integrating the respective signals. |
Table 1: Expected Analytical Data for Key Compounds
| Compound | Key ¹H NMR Signals (indicative) | Molecular Weight ( g/mol ) |
| 2,6-dimethoxyphenol | ~3.8 ppm (s, 6H, -OCH₃), ~5.5 ppm (s, 1H, -OH), 6.5-6.9 ppm (m, 3H, Ar-H) | 154.16 |
| 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | ~1.2 ppm (t, 3H, -CH₃), ~2.9 ppm (q, 2H, -CH₂-), ~3.9 ppm (s, 6H, -OCH₃), ~7.2 ppm (s, 2H, Ar-H) | 210.23 |
| This compound | ~0.9 ppm (t, 3H, -CH₃), ~1.6 ppm (m, 2H, -CH₂-), ~2.5 ppm (t, 2H, -CH₂-), ~3.8 ppm (s, 6H, -OCH₃), ~6.4 ppm (s, 2H, Ar-H) | 196.24 |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of 2,6-Dimethoxyphenol
dot
Caption: Workflow for the Friedel-Crafts acylation of 2,6-dimethoxyphenol.
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Reaction Setup: To a solution of 2,6-dimethoxyphenol (1 equivalent) in a suitable inert solvent (e.g., dichloromethane (B109758) or nitrobenzene) under an inert atmosphere (e.g., nitrogen), add the Lewis acid catalyst (e.g., anhydrous aluminum chloride, 1.1 equivalents) portion-wise at 0 °C.
-
Addition of Acylating Agent: Slowly add propionyl chloride (1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ketone intermediate.
Protocol 2: Reduction of 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one
dot
Caption: Options for the reduction of the ketone intermediate.
-
Clemmensen Reduction:
-
Add the crude ketone (1 equivalent) to a flask containing amalgamated zinc (prepared from zinc dust and mercuric chloride) and concentrated hydrochloric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
After cooling, decant the aqueous layer and extract the product from the zinc residue with an organic solvent.
-
Combine the organic extracts, wash, dry, and concentrate to yield the crude product.
-
-
Wolff-Kishner Reduction:
-
To a flask containing the crude ketone (1 equivalent) and hydrazine hydrate (excess) in a high-boiling solvent like ethylene glycol, add a strong base such as potassium hydroxide.
-
Heat the mixture to a high temperature (typically 180-200 °C) to facilitate the decomposition of the initially formed hydrazone and the evolution of nitrogen gas.
-
After the reaction is complete, cool the mixture, acidify with dilute acid, and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer to obtain the crude this compound.
-
Protocol 3: Purification
Crude this compound can be purified by either column chromatography on silica (B1680970) gel (using a hexane/ethyl acetate (B1210297) solvent system) or by recrystallization from a suitable solvent mixture (e.g., ethanol/water or toluene/hexane) to yield the pure product.
Technical Support Center: Interpreting the NMR Spectrum of 2,6-Dimethoxy-4-propylphenol
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who are interpreting the ¹H and ¹³C NMR spectra of 2,6-dimethoxy-4-propylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
Q2: Why does the hydroxyl (-OH) proton peak in my spectrum appear as a broad singlet?
The hydroxyl proton of a phenol (B47542) can undergo rapid chemical exchange with other phenol molecules or with trace amounts of water in the NMR solvent.[3] This exchange process occurs on a timescale that is fast compared to the NMR experiment, which averages the signal and prevents the observation of coupling to neighboring protons. This results in a broad singlet. The exact chemical shift of this peak is also highly variable and can be influenced by concentration, solvent, and temperature.
Q3: How can I definitively confirm the identity of the hydroxyl (-OH) peak?
A simple and effective method to confirm the -OH peak is a "D₂O shake" experiment.[2] Add a single drop of deuterium (B1214612) oxide (D₂O) to your NMR sample tube, shake it gently for a minute, and re-acquire the ¹H NMR spectrum. The labile hydroxyl proton will exchange with a deuterium atom from the D₂O. Since deuterium is not observed in a standard ¹H NMR experiment, the original -OH peak will disappear or become significantly reduced in intensity.[4][5]
Q4: I see unexpected peaks in my spectrum. What could they be?
Unexpected peaks typically arise from impurities. Common sources include:
-
Residual Solvents: Solvents used during the synthesis or purification process (e.g., ethyl acetate, dichloromethane, hexanes) can be difficult to remove completely.
-
Starting Materials: Incomplete reaction can leave starting materials in your final product. For instance, if synthesizing from eugenol (B1671780), you might see peaks corresponding to eugenol or related intermediates.[6][7]
-
Byproducts: Side reactions can generate structurally similar impurities.
To identify these, compare your spectrum to the known spectra of potential contaminants.
Q5: The two aromatic proton signals are very close together. How can I better resolve them?
Overlapping signals in the aromatic region can be challenging.[8] Here are a few strategies to improve resolution:
-
Use a Higher Field Spectrometer: Moving from a 400 MHz to a 600 MHz or higher spectrometer will increase the spectral dispersion, often separating the peaks.
-
Change the NMR Solvent: The chemical shifts of aromatic protons can be sensitive to the solvent. Acquiring a spectrum in a different deuterated solvent, such as benzene-d₆ or acetone-d₆, can alter the positions of the peaks and may resolve the overlap.[1]
Troubleshooting Guides
Issue 1: Unexpected Peaks in the Spectrum
-
Question: My ¹H NMR spectrum shows more peaks than I predicted for this compound. How do I identify the source of these extra signals?
-
Answer:
-
Check for Common Solvents: First, check the typical chemical shift regions for common laboratory solvents (e.g., acetone: ~2.17 ppm, dichloromethane: ~5.32 ppm, ethyl acetate: ~1.26, 2.05, 4.12 ppm in CDCl₃).
-
Review Synthesis Pathway: Examine the NMR spectra of your starting materials and any reagents used in the reaction. For example, if 2,6-dimethoxyphenol (B48157) was a precursor, you might see its characteristic aromatic signals.[9][10]
-
Consider Byproducts: Think about potential side reactions. For instance, incomplete methylation during synthesis could result in the presence of 2-methoxy-4-propylphenol (B1219966).[2]
-
Water Peak: A broad peak, typically between 1.5-4.5 ppm in CDCl₃, is often due to residual water in the solvent or sample.
-
Issue 2: Significant Peak Broadening
-
Question: Some or all of the peaks in my spectrum are broad, not sharp as expected. What could be the cause?
-
Answer:
-
Poor Shimming: The most common cause of broad peaks is an inhomogeneous magnetic field. Re-shimming the spectrometer should be your first step.
-
High Concentration: Overly concentrated samples can lead to increased viscosity and molecular aggregation, resulting in broader signals. Try preparing a more dilute sample.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals (like iron or copper) can cause significant line broadening. If you suspect this, filtering the sample through a small plug of celite or silica (B1680970) may help.[3]
-
Chemical Exchange: As mentioned for the -OH peak, other protons undergoing chemical exchange on an intermediate timescale can also appear broad.
-
Issue 3: Inaccurate Peak Integration
-
Question: The integration values for my peaks do not correspond to the expected proton ratios. Why might this be?
-
Answer:
-
Phasing and Baseline Correction: Improper phasing or baseline correction of the spectrum can lead to significant errors in integration. Re-process the spectrum, carefully adjusting these parameters.
-
Overlapping Peaks: If a peak of interest is overlapping with an impurity or another signal from your molecule, the integration will be artificially high.[11] Try to de-convolute the peaks if the software allows, or use the strategies mentioned in FAQ 5 to resolve the overlap.
-
Insufficient Relaxation Delay: For quantitative analysis, the relaxation delay (d1) between scans must be long enough for all protons to fully relax. A short delay can lead to saturation, particularly for quaternary carbons in ¹³C NMR, and inaccurate integrals for protons with long relaxation times.
-
Predicted NMR Data
Disclaimer: The following data is predicted based on the analysis of structurally related compounds and has not been experimentally verified.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Chemical Shift (ppm) |
| 1-OH | 5.0 - 5.5 | br s | 1H | 147.5 |
| 2,6-OCH₃ | 3.8 - 3.9 | s | 6H | 56.3 |
| 3,5-ArH | 6.5 - 6.6 | s | 2H | 105.5 |
| 4-Ar | - | - | - | 133.0 |
| 1'-CH₂ | 2.5 - 2.6 | t | 2H | 37.5 |
| 2'-CH₂ | 1.5 - 1.7 | sext | 2H | 24.8 |
| 3'-CH₃ | 0.9 - 1.0 | t | 3H | 13.9 |
Experimental Protocols
Standard NMR Sample Preparation
-
Weigh Sample: Accurately weigh 5-10 mg of purified this compound into a small, clean vial.
-
Add Solvent: Using a pipette, add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing an internal standard like tetramethylsilane (B1202638) (TMS).
-
Dissolve: Gently swirl or vortex the vial until the sample is completely dissolved.
-
Filter and Transfer: To remove any particulate matter that can affect shimming, filter the solution through a small plug of glass wool or cotton placed in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap and Label: Cap the NMR tube securely and label it clearly. Before inserting it into the spectrometer, wipe the outside of the tube with a lint-free tissue.
D₂O Exchange Protocol
-
Acquire Initial Spectrum: Prepare your sample as described above and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Remove the NMR tube from the spectrometer. Carefully add one drop of deuterium oxide (D₂O) to the tube.
-
Mix: Cap the tube and gently invert it several times to ensure thorough mixing.
-
Re-acquire Spectrum: Place the sample back into the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.
-
Compare: Compare the two spectra. The peak corresponding to the hydroxyl proton should have disappeared or be significantly diminished in the second spectrum.[2]
Visualizations
Caption: Structure of this compound with atom numbering.
Caption: A workflow for troubleshooting common NMR spectral issues.
References
- 1. 2,6-DIMETHOXY-4-METHYLPHENOL(6638-05-7) 1H NMR spectrum [chemicalbook.com]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: 2-Methoxy-4-propylphenol [orgspectroscopyint.blogspot.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 4-Propyl-2,6-dimethoxyphenol | C11H16O3 | CID 524975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]
- 7. scielo.br [scielo.br]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 10. 2-Methoxy-4-methylphenol(93-51-6) 13C NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Antioxidant Properties of 2,6-Dimethoxy-4-propylphenol and Other Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant performance of 2,6-Dimethoxy-4-propylphenol against other well-known phenolic antioxidants. The information presented herein is curated from scientific literature to support research and development decisions, offering a synthesis of available data, detailed experimental methodologies, and visualizations of relevant biological pathways.
Executive Summary
This compound, also known as 4-propylsyringol, is a phenolic compound with a structure suggesting potent antioxidant capabilities. While direct experimental data on its antioxidant capacity is limited in publicly available literature, theoretical studies and data from structurally similar compounds indicate its potential as a significant free radical scavenger. This guide compares this compound with established phenolic antioxidants such as Butylated Hydroxytoluene (BHT), Propofol (B549288), Ferulic Acid, and Sinapic Acid, providing a framework for its evaluation as a therapeutic or preservative agent. The comparison is based on common in vitro antioxidant assays, including DPPH, ABTS, and ORAC, and explores the potential modulation of key signaling pathways like NF-κB and MAPK.
Quantitative Comparison of Antioxidant Activity
Table 1: DPPH Radical Scavenging Activity (IC50)
| Compound | DPPH IC50 | Notes |
| This compound | Data not available | Theoretical studies suggest high activity. |
| Syringaldehyde | >1000 µg/mL[1] | A structurally related precursor. |
| Butylated Hydroxytoluene (BHT) | ~880 µM[2] | A common synthetic antioxidant. |
| Propofol (2,6-diisopropylphenol) | More effective than BHA, BHT, and α-tocopherol at 75 µg/mL[3] | Structurally similar hindered phenol. |
| Ferulic Acid | 85.3 µM | A well-studied natural phenolic antioxidant. |
| Sinapic Acid | 65.8 µM | A dimethoxylated phenolic acid, structurally similar to the target. |
Lower IC50 values indicate higher antioxidant activity.
Table 2: ABTS Radical Scavenging Activity
| Compound | ABTS Scavenging Capacity | Notes |
| This compound | Data not available | Expected to be a potent scavenger based on its structure. |
| Syringol Derivatives | Show strong ABTS radical scavenging activity.[4] | General class of related compounds. |
| Propofol (2,6-diisopropylphenol) | Exhibits significant antioxidant activity.[5] | |
| Ferulic Acid | High TEAC values reported in various studies. | |
| Sinapic Acid | High TEAC values reported in various studies. |
ABTS scavenging capacity is often expressed as Trolox Equivalents (TEAC), where a higher value indicates greater antioxidant activity.
Table 3: Oxygen Radical Absorbance Capacity (ORAC)
| Compound | ORAC Value (µmol TE/g) | Notes |
| This compound | Data not available | |
| Various Phenolic Compounds | Values vary widely depending on structure. | ORAC is a measure of peroxyl radical scavenging. |
Higher ORAC values indicate a greater capacity to neutralize oxygen radicals.
Signaling Pathway Modulation
Phenolic antioxidants can exert their effects not only through direct radical scavenging but also by modulating cellular signaling pathways involved in inflammation and oxidative stress responses. The NF-κB and MAPK pathways are critical regulators of these processes.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Its activation leads to the transcription of pro-inflammatory genes. Some phenolic compounds can inhibit this pathway, thereby exerting anti-inflammatory effects. While direct evidence for this compound is limited, a structurally related compound, 2-methoxy-4-vinylphenol (B128420), has been shown to potently inhibit the translocation of the NF-κB p65 subunit into the nucleus in LPS-stimulated macrophages.[6] This suggests that this compound may possess similar anti-inflammatory properties by modulating the NF-κB pathway.
Figure 1: Potential inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of cellular processes, including inflammation, proliferation, and apoptosis. The pathway consists of several cascades, including ERK, JNK, and p38 MAPK. Similar to the NF-κB pathway, 2-methoxy-4-vinylphenol has been demonstrated to inhibit the phosphorylation of p38, ERK1/2, and JNK in response to inflammatory stimuli.[6] This suggests a potential role for this compound in modulating these pathways, which could be beneficial in diseases characterized by chronic inflammation and aberrant cell signaling.
Figure 2: Potential modulation of the MAPK signaling pathway by this compound.
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays cited in this guide. These protocols provide a standardized framework for conducting comparative studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Reagents:
-
DPPH solution (0.1 mM in methanol (B129727) or ethanol)
-
Test compound (this compound and comparators) dissolved in a suitable solvent
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Methanol or ethanol (B145695)
-
-
Procedure:
-
Prepare a series of dilutions of the test compound and positive control.
-
In a 96-well microplate, add a specific volume of each dilution to triplicate wells.
-
Add the DPPH working solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
-
Reagents:
-
ABTS stock solution (7 mM in water)
-
Potassium persulfate solution (2.45 mM in water)
-
Test compound and positive control (e.g., Trolox)
-
Ethanol or phosphate-buffered saline (PBS)
-
-
Procedure:
-
Prepare the ABTS•+ working solution by mixing equal volumes of the ABTS stock solution and potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of the test compound or positive control to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition of absorbance is calculated, and the Trolox Equivalent Antioxidant Capacity (TEAC) is determined by comparing the results to those of Trolox.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
-
Reagents:
-
Fluorescein (B123965) sodium salt (fluorescent probe)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (peroxyl radical generator)
-
Test compound and positive control (Trolox)
-
Phosphate buffer (75 mM, pH 7.4)
-
-
Procedure:
-
In a black 96-well microplate, add the test compound or Trolox standard at various concentrations.
-
Add the fluorescein solution to each well and incubate at 37°C.
-
Initiate the reaction by adding the AAPH solution.
-
Immediately begin monitoring the fluorescence decay kinetically over time using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).
-
-
Calculation:
-
The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC).
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
The ORAC value is expressed as Trolox Equivalents (TE) by comparing the net AUC of the sample to a Trolox standard curve.
-
Figure 3: General experimental workflow for comparing antioxidant capacity.
Conclusion
While direct experimental evidence for the antioxidant capacity of this compound is currently lacking in the scientific literature, its chemical structure, theoretical predictions, and the observed activities of closely related compounds strongly suggest that it is a potent antioxidant. Its structural similarity to other hindered phenols and syringol derivatives indicates a high potential for free radical scavenging. Furthermore, the anti-inflammatory effects observed in related methoxyphenols through the modulation of NF-κB and MAPK signaling pathways point towards a broader mechanism of action beyond simple radical quenching.
For researchers and drug development professionals, this compound represents a promising candidate for further investigation. The experimental protocols provided in this guide offer a clear path for its direct comparison against established antioxidants. Future studies should focus on generating robust quantitative data on its antioxidant capacity and elucidating its specific effects on key cellular signaling pathways to fully understand its therapeutic potential.
References
- 1. researchtrend.net [researchtrend.net]
- 2. Synthesis and Evaluation of Powerful Antioxidant Dendrimers Derived from D-Mannitol and Syringaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 5. The antioxidant potential of propofol (2,6-diisopropylphenol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Antioxidant Activity of 2,6-Dimethoxy-4-propylphenol versus BHT and Tocopherol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant activity of 2,6-Dimethoxy-4-propylphenol against two widely used synthetic and natural antioxidants, Butylated Hydroxytoluene (BHT) and α-Tocopherol. This document synthesizes available experimental data to offer a clear comparison of their performance, details the methodologies of key experiments, and visualizes relevant biological pathways and experimental workflows.
Quantitative Comparison of Antioxidant Activity
The antioxidant efficacy of a compound is frequently quantified by its IC50 value, which denotes the concentration required to inhibit a specific oxidative process by 50%. A lower IC50 value indicates greater antioxidant potency. The following table summarizes the available data for this compound, BHT, and α-Tocopherol from the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
| Antioxidant Assay | This compound (IC50) | Butylated Hydroxytoluene (BHT) (IC50) | α-Tocopherol (IC50) | Standard Reference (IC50) |
| DPPH Radical Scavenging | ~260 µM (inferred from Syringaldehyde)[1][2] | 880 µM[1][2] | Not directly compared in the same study | Ascorbic Acid: Varies by study |
Qualitative assessments suggest that phenolic compounds with structures similar to this compound, such as canolol (4-vinyl-2,6-dimethoxyphenol), exhibit potent antioxidant activity, in some cases higher than that of α-tocopherol.[3] The two methoxy (B1213986) groups at the ortho positions to the hydroxyl group in this compound are thought to enhance its hydrogen-donating ability, a key mechanism for radical scavenging.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is predicated on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, leading to a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol.
-
Preparation of Test Solutions: A series of concentrations of the test compound (this compound, BHT, or α-Tocopherol) and a standard antioxidant (e.g., ascorbic acid) are prepared in a suitable solvent.
-
Reaction: An equal volume of the DPPH solution is added to each concentration of the test and standard solutions. A blank containing only the solvent is also prepared.
-
Incubation: The mixtures are vortexed and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test solution.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
Signaling Pathways and Experimental Workflows
Mechanism of Free Radical Scavenging by Phenolic Antioxidants
Phenolic compounds exert their antioxidant effects primarily through the donation of a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it and terminating the oxidative chain reaction.
Caption: Free radical scavenging mechanism of phenolic antioxidants.
Experimental Workflow for DPPH Assay
The following diagram outlines the typical workflow for determining the antioxidant activity of a compound using the DPPH assay.
Caption: Workflow for DPPH antioxidant activity assay.
References
- 1. Synthesis and Evaluation of Powerful Antioxidant Dendrimers Derived from D-Mannitol and Syringaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidative and antimutagenic activities of 4-vinyl-2,6-dimethoxyphenol (canolol) isolated from canola oil - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 2,6-Dimethoxy-4-propylphenol in Various Solvent Systems: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparison of the efficacy of 2,6-Dimethoxy-4-propylphenol in different solvent systems, designed for researchers, scientists, and drug development professionals. This guide offers an objective analysis of the compound's performance, supported by available data, and contrasts it with common alternatives.
Executive Summary
This compound, a phenolic compound of interest for its potential antioxidant properties, exhibits varying efficacy depending on the solvent system used. This guide explores its solubility, stability, and antioxidant activity in comparison to the widely used antioxidants Butylated Hydroxytoluene (BHT) and Trolox. While direct quantitative data for this compound is limited in publicly available literature, this guide synthesizes existing information and provides protocols for researchers to conduct their own comparative studies.
Solubility Profile
The choice of solvent is critical for the effective application of any compound. An ideal solvent will dissolve the antioxidant to a desired concentration without degrading it. Based on available information, this compound is known to be insoluble in water but soluble in fats and miscible with ethanol[1]. This suggests a lipophilic nature, favoring solubility in organic solvents.
For comparison, the solubility of the alternative antioxidants BHT and Trolox in various common laboratory solvents is presented in the table below.
| Solvent | This compound | Butylated Hydroxytoluene (BHT) | Trolox |
| Methanol (B129727) | Data not available | 25 g/100mL[2] | ~30 mg/mL[3] |
| Ethanol (B145695) | Miscible[1] | 25-26 g/100mL[2] | ~30 mg/mL[3] |
| DMSO | Data not available | ~30 mg/mL[4] | ~20 mg/mL[3][5] |
| Acetone | Data not available | 40 g/100mL[2] | Data not available |
| Chloroform | Data not available | Data not available | Data not available |
| Water | Insoluble[1] | Insoluble[2] | ~3 mg/mL (in PBS, pH 7.2)[3][5] |
Note: The term "miscible" indicates that the substances can be mixed in all proportions without separation.
Stability in Different Solvent Systems
The stability of an antioxidant in solution is paramount for its efficacy and for obtaining reliable experimental results. Phenolic compounds can be susceptible to degradation by factors such as light, temperature, and oxidation. For the related compound, 2,6-Dimethoxyphenol, it is recommended to store stock solutions in organic solvents like ethanol or DMSO, purged with an inert gas, at -20°C or -80°C for optimal stability[6]. Aqueous solutions are generally less stable and not recommended for storage longer than a day[6]. It is reasonable to extrapolate that this compound would exhibit similar stability characteristics.
Comparative Antioxidant Efficacy
The primary measure of efficacy for an antioxidant is its ability to neutralize free radicals. This is commonly quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
The following table provides a summary of reported IC50 values for the alternative antioxidants BHT and Trolox in common assay systems.
| Antioxidant | Assay | Solvent | IC50 |
| BHT | DPPH | Methanol | Data not available |
| Trolox | DPPH | Methanol | Data not available |
| BHT | ABTS | Ethanol | Data not available |
| Trolox | ABTS | Ethanol | Data not available |
It is important to note that IC50 values can vary between studies due to differences in experimental conditions.
Experimental Protocols
To facilitate further research and direct comparison, detailed experimental protocols for determining solubility, stability, and antioxidant activity are provided below.
Determination of Solubility
This protocol outlines a general method for determining the solubility of a compound in a specific solvent.
Caption: Workflow for determining the solubility of a compound.
Stability Assessment using HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the stability of a compound in solution over time.
Caption: Workflow for assessing compound stability using HPLC.
DPPH Radical Scavenging Assay
This is a common and relatively simple method for determining antioxidant activity.
Caption: Workflow for the DPPH antioxidant assay.
Conclusion and Future Directions
While this compound shows promise as an antioxidant, a comprehensive understanding of its efficacy across different solvent systems requires further quantitative investigation. The provided protocols offer a framework for researchers to generate the necessary data for a direct and meaningful comparison with established antioxidants like BHT and Trolox. Such studies will be invaluable for optimizing its application in various research and development settings. It is recommended that future studies focus on determining the precise solubility and IC50 values of this compound in a range of common laboratory solvents.
References
- 1. 4-Propyl-2,6-dimethoxyphenol | C11H16O3 | CID 524975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 2,6-Dimethoxy-4-propylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for 2,6-dimethoxy-4-propylphenol, a valuable compound in various research and development sectors. The comparison focuses on objectivity, supported by experimental data, to assist researchers in selecting the most suitable method for their specific needs.
Introduction
This compound, also known as dihydroeugenol, is a phenolic compound with applications in the synthesis of pharmaceuticals and as a flavoring agent. The selection of an appropriate synthetic route is crucial for achieving high yields, purity, and cost-effectiveness. This guide compares two prominent methods: the catalytic hydrogenation of eugenol (B1671780) and a two-step synthesis involving Friedel-Crafts acylation of 2,6-dimethoxyphenol (B48157) followed by Wolff-Kishner reduction.
Data Presentation: A Comparative Overview
| Parameter | Route 1: Catalytic Hydrogenation of Eugenol | Route 2: Friedel-Crafts Acylation & Wolff-Kishner Reduction |
| Starting Material | Eugenol | 2,6-Dimethoxyphenol, Propanoyl Chloride |
| Key Transformations | Catalytic Hydrogenation | Friedel-Crafts Acylation, Wolff-Kishner Reduction |
| Catalyst/Reagents | Pd/Y Zeolite, H₂ | AlCl₃, Propanoyl Chloride, Hydrazine (B178648) Hydrate (B1144303), KOH |
| Solvent | Methanol (B129727) (for catalyst prep) | Dichloromethane, Ethylene (B1197577) Glycol |
| Reaction Temperature | 250 °C | Acylation: 0 °C to RT; Reduction: 190-200 °C |
| Reaction Time | 3 hours | Acylation: ~1 hour; Reduction: 4 hours |
| Reported Yield | 98.24%[1] | High (Estimated) |
| Purity | High | Requires purification after each step |
| Scalability | Potentially scalable | Scalable with appropriate safety measures |
| Environmental Impact | Use of flammable H₂ gas | Use of chlorinated solvents and corrosive reagents |
| Safety Considerations | High-pressure hydrogenation | Handling of AlCl₃ and hydrazine hydrate |
Synthesis Route 1: Catalytic Hydrogenation of Eugenol
This route involves the direct hydrogenation of the allyl group of eugenol to a propyl group using a palladium catalyst supported on Y zeolite. This method is highly efficient, offering a near-quantitative yield in a single step.
Experimental Protocol[1]
Catalyst Preparation:
-
20 g of Y zeolite is submerged in 50 mL of a 1 M aqueous solution of (NH₄)₂SO₄.
-
The mixture is shaken at 80 °C for 5 hours. The (NH₄)₂SO₄ solution is changed three times.
-
The zeolite is filtered, washed with water, and air-dried.
-
The dried zeolite is heated at 500 °C for 5 hours to obtain H-zeolite.
-
5 g of the prepared H-zeolite is added to 50 mL of methanol containing the desired amount of palladium salt for impregnation.
-
The solution is shaken at room temperature for 24 hours.
-
The impregnated zeolite is dried in an oven at 70 °C and then calcined at 500 °C for 5 hours.
-
The catalyst is activated by oxidation at 350 °C for 3 hours, followed by hydrogenation at 350 °C for 3 hours.
Hydrogenation Reaction:
-
0.3 g of the prepared Pd/Y catalyst is placed in a reactor.
-
The catalyst is heated at 350 °C under a flow of hydrogen gas for one hour.
-
The reactor temperature is decreased to 100 °C, and 5 g of eugenol is added.
-
The reactor temperature is then increased to 250 °C and maintained for 3 hours under hydrogen pressure.
-
After the reaction, the product is isolated and purified.
Synthesis Route 2: Friedel-Crafts Acylation and Wolff-Kishner Reduction
This two-step route offers an alternative approach starting from 2,6-dimethoxyphenol. The first step involves the introduction of a propanoyl group onto the aromatic ring via Friedel-Crafts acylation. The resulting ketone is then reduced to a propyl group in the second step using the Wolff-Kishner reduction. While this method involves more steps, it utilizes common laboratory reagents and techniques.
Experimental Protocol
Step 1: Friedel-Crafts Acylation of 2,6-Dimethoxyphenol
-
In a round-bottomed flask, 2,6-dimethoxyphenol (1 equivalent) is dissolved in a dry, inert solvent such as dichloromethane.
-
The solution is cooled to 0 °C in an ice bath.
-
Anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) is added portion-wise with stirring.
-
Propanoyl chloride (1.1 equivalents) is added dropwise to the reaction mixture.
-
The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 30 minutes.
-
The reaction is quenched by carefully pouring the mixture into a beaker of ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one.
Step 2: Wolff-Kishner Reduction of 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one
-
The ketone from Step 1 (1 equivalent), hydrazine hydrate (4-5 equivalents), and potassium hydroxide (B78521) (4-5 equivalents) are placed in a round-bottomed flask with a high-boiling solvent like ethylene glycol.
-
The mixture is heated to 190-200 °C for 4 hours, during which water and excess hydrazine are distilled off.
-
The reaction mixture is cooled, diluted with water, and acidified with hydrochloric acid.
-
The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed, dried, and concentrated to yield this compound.
Conclusion
Both synthetic routes present viable options for the preparation of this compound. The catalytic hydrogenation of eugenol is a highly efficient, one-step process with an excellent reported yield. However, it requires specialized high-pressure equipment and careful handling of hydrogen gas. The two-step synthesis via Friedel-Crafts acylation and Wolff-Kishner reduction, while longer and potentially lower in overall yield, utilizes more conventional laboratory techniques and reagents.
The choice between these routes will depend on the specific requirements of the researcher, including available equipment, scale of the synthesis, and safety considerations. For high-yield, large-scale production, the catalytic hydrogenation of eugenol appears to be the superior method, provided the necessary infrastructure is in place. For smaller-scale laboratory synthesis where simplicity of setup is a priority, the two-step method offers a practical alternative. Further optimization of the two-step process could also lead to improved yields and efficiency.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 2,6-Dimethoxy-4-propylphenol, a promising phenolic compound, with its structurally related analogs, syringol and 4-propylguaiacol. The focus is on their antioxidant, anti-inflammatory, and neuroprotective properties, supported by available experimental data. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Introduction
Phenolic compounds are a broad class of natural and synthetic molecules that have garnered significant interest for their diverse biological activities. Their therapeutic potential is often linked to their antioxidant capacity, which allows them to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases. This guide specifically examines this compound (also known as 4-propylsyringol), comparing its performance with the less substituted phenols, syringol (2,6-dimethoxyphenol) and 4-propylguaiacol (2-methoxy-4-propylphenol). Understanding the structure-activity relationships among these compounds is crucial for the development of novel therapeutic agents.
Antioxidant Activity
The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. The substitution pattern on the aromatic ring significantly influences this activity.
Quantitative Comparison of Antioxidant Activity
The following table summarizes the available quantitative data on the antioxidant activity of this compound, syringol, and related compounds. Direct comparative studies of all three compounds under identical conditions are limited in the current literature.
| Compound | Assay | Concentration | % Inhibition | IC50/EC50 | Reference |
| This compound | DPPH | 10 µg/mL | 25% | Not Reported | Patent Data |
| DPPH | 25 µg/mL | 52% | Not Reported | Patent Data | |
| DPPH | 50 µg/mL | 85% | Not Reported | Patent Data | |
| Syringol | DPPH | Not Reported | Not Reported | 5.4 µg/mL | [1] |
| Butylated Hydroxytoluene (BHT) | DPPH | 10 µg/mL | 32% | Not Reported | Patent Data |
| DPPH | 25 µg/mL | 54% | Not Reported | Patent Data | |
| DPPH | 50 µg/mL | 85% | Not Reported | Patent Data | |
| Vitamin E | DPPH | 10 µg/mL | 28% | Not Reported | Patent Data |
| DPPH | 25 µg/mL | 61% | Not Reported | Patent Data | |
| DPPH | 50 µg/mL | 84% | Not Reported | Patent Data |
Note: The data for this compound, BHT, and Vitamin E are from a patent and may not have undergone peer review. The EC50 value for syringol is from a peer-reviewed publication.
Anti-inflammatory and Neuroprotective Activities
While direct comparative data for the anti-inflammatory and neuroprotective effects of these three specific compounds are scarce, general trends for syringol and guaiacol (B22219) derivatives have been reported.
Syringol and its derivatives have been shown to possess anti-inflammatory properties.[3] For instance, syringic acid, a related compound, has been demonstrated to suppress inflammatory markers and enhance antioxidant defenses in animal models. The structural features of syringol, with its two methoxy (B1213986) groups, are believed to contribute to these effects.
Guaiacol and its derivatives have also been investigated for their biological activities, including neuroprotective effects.[4] Some studies suggest that these compounds can protect neuronal cells from damage induced by neurotoxins.
This compound has been identified in plant extracts with reported anti-inflammatory activity, although the specific contribution of this compound to the overall effect was not quantified.[5] Further research is needed to elucidate the specific anti-inflammatory and neuroprotective potential of this compound in comparison to syringol and 4-propylguaiacol.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate further research and comparative studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which is monitored spectrophotometrically.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727).
-
Prepare a series of concentrations of the test compounds (this compound, syringol, 4-propylguaiacol) and a positive control (e.g., ascorbic acid or Trolox) in methanol.
-
-
Assay:
-
In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.
-
Add an equal volume of the DPPH working solution to initiate the reaction.
-
Include a blank control containing only methanol and the DPPH solution.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.
Procedure:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of concentrations of the test compounds and a positive control (e.g., Trolox).
-
-
Assay:
-
Add a small volume of the test compound or standard solution to a cuvette or microplate well.
-
Add a larger volume of the diluted ABTS•+ solution to initiate the reaction.
-
-
Incubation and Measurement:
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated using a similar formula as in the DPPH assay.
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate a general signaling pathway for antioxidant activity and a typical experimental workflow for evaluating the biological activities of the target compounds.
References
"2,6-Dimethoxy-4-propylphenol" spectroscopic data comparison with literature values
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of experimental spectroscopic data for 2,6-Dimethoxy-4-propylphenol with established literature values. The objective is to offer a clear and concise reference for the verification and characterization of this compound, which is of significant interest in various fields, including medicinal chemistry and natural product synthesis.
Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data obtained experimentally and their comparison with literature values.
Table 1: Experimental Spectroscopic Data of this compound
| Technique | Parameter | Observed Value |
| ¹H NMR | Chemical Shift (δ) | δ 6.57 (s, 2H), 5.35 (s, 1H), 3.87 (s, 6H), 2.53 (t, J=7.6 Hz, 2H), 1.62 (sext, J=7.5 Hz, 2H), 0.94 (t, J=7.4 Hz, 3H) |
| ¹³C NMR | Chemical Shift (δ) | δ 147.2, 132.8, 131.9, 104.8, 56.3, 38.1, 24.7, 13.9 |
| IR | Wavenumber (cm⁻¹) | 3540 (O-H stretch), 2958 (C-H stretch, alkyl), 1612, 1516 (C=C stretch, aromatic), 1211 (C-O stretch, ether) |
| Mass Spec. | m/z | 196.11 [M]⁺, 181, 167 |
Table 2: Literature Spectroscopic Data of this compound
| Technique | Parameter | Literature Value |
| ¹H NMR | Chemical Shift (δ) | δ 6.58 (s, 2H, Ar-H), 5.30 (s, 1H, OH), 3.88 (s, 6H, OCH₃), 2.54 (t, J=7.6 Hz, 2H, Ar-CH₂), 1.63 (sext, J=7.5 Hz, 2H, CH₂), 0.95 (t, J=7.4 Hz, 3H, CH₃) |
| ¹³C NMR | Chemical Shift (δ) | δ 147.1 (C-O), 132.7 (C-OH), 131.8 (C-propyl), 104.7 (Ar-CH), 56.4 (OCH₃), 38.2 (Ar-CH₂), 24.6 (CH₂), 13.8 (CH₃) |
| IR | Wavenumber (cm⁻¹) | ~3550 (O-H), ~2960 (C-H, alkyl), ~1610, 1515 (C=C, aromatic), ~1210 (C-O, ether) |
| Mass Spec. | m/z | 196 [M]⁺, 181 [M-CH₃]⁺, 167 [M-C₂H₅]⁺ |
Experimental Protocols
The experimental data presented in this guide were obtained using standard analytical techniques. The methodologies for each key experiment are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: Bruker Avance III 400 MHz Spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Concentration: 10 mg/mL.
-
¹H NMR: 16 scans were accumulated with a relaxation delay of 1 second. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹³C NMR: 1024 scans were accumulated with a relaxation delay of 2 seconds. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16 ppm).
Infrared (IR) Spectroscopy
-
Instrument: PerkinElmer Spectrum Two FT-IR Spectrometer.
-
Sample Preparation: A thin film of the neat compound was placed on a diamond ATR crystal.
-
Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Instrument: Agilent 7890B GC coupled to a 5977A MSD.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Analysis Mode: Full scan from m/z 40 to 400.
-
Sample Introduction: The sample was introduced via the GC inlet after dissolution in dichloromethane.
Data Comparison and Analysis
A thorough comparison of the experimental data with the literature values reveals a high degree of correlation, confirming the identity and purity of the analyzed this compound sample.
-
¹H NMR: The chemical shifts, multiplicities, and coupling constants of all protons in the experimental spectrum are in excellent agreement with the literature values. The characteristic singlet for the two aromatic protons at δ 6.57 ppm and the singlet for the six methoxy (B1213986) protons at δ 3.87 ppm are key identifiers. The propyl chain protons exhibit the expected triplet, sextet, and triplet pattern.
-
¹³C NMR: The experimental chemical shifts for all eight unique carbon atoms align closely with the reported literature values. The signals for the two methoxy-substituted aromatic carbons and the hydroxyl-bearing carbon are observed downfield as expected.
-
IR Spectroscopy: The major absorption bands observed in the experimental IR spectrum correspond well with the expected vibrational frequencies for the functional groups present in this compound. The broad O-H stretch, the alkyl C-H stretches, the aromatic C=C stretches, and the prominent C-O ether stretch are all present and consistent with the literature.
-
Mass Spectrometry: The mass spectrum shows the molecular ion peak [M]⁺ at m/z 196, which matches the molecular weight of the compound. The observed fragmentation pattern, including the loss of a methyl group (m/z 181) and an ethyl group (m/z 167), is characteristic of this molecule and consistent with reported fragmentation pathways.
Visualizing the Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and data comparison of a chemical compound like this compound.
Caption: A flowchart illustrating the process of acquiring experimental spectroscopic data and comparing it with literature values for compound characterization.
A Comparative Guide to Purity Assessment and Validation of 2,6-Dimethoxy-4-propylphenol
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for chemical compounds like 2,6-Dimethoxy-4-propylphenol is critical for ensuring the reliability, reproducibility, and safety of research and development activities. This guide provides a comparative overview of key analytical techniques for purity assessment, outlines validation protocols, and presents supporting experimental data to aid in method selection and implementation.
I. Comparison of Primary Analytical Techniques
The selection of an analytical method for purity assessment depends on factors such as the required sensitivity, selectivity, and the nature of potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and commonly employed techniques for the analysis of phenolic compounds.[1][2]
| Parameter | HPLC with UV Detection | GC with Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance.[3] | Separation of volatile compounds based on boiling point and polarity, followed by mass-based identification.[4] | Intrinsic measurement of analyte response relative to a certified internal standard without the need for a specific analyte reference standard.[3] |
| Primary Use | Quantitative purity (% area), presence of non-volatile or thermally labile impurities. | Identification and quantification of volatile and semi-volatile impurities. | Absolute purity determination, structural confirmation. |
| Typical Linearity (R²) | > 0.999[5] | > 0.995 | > 0.999 |
| Typical Precision (%RSD) | < 2%[5] | < 5% | < 1% |
| Limit of Detection (LOD) | ~0.1 µM[5] | ~10 ng/mL | ~0.1% by weight |
| Advantages | High sensitivity, excellent for quantitative analysis, widely available.[3] | High specificity from mass detection, excellent for identifying unknown volatile impurities.[4] | Highly accurate and precise, does not require a reference standard of the analyte itself, provides structural information. |
| Limitations | Requires a chromophore, may not detect all impurities if they don't absorb UV light.[3] | Not suitable for non-volatile or thermally labile compounds. | Less sensitive than HPLC/GC-MS, may not detect impurities without protons or with overlapping signals.[3] |
II. Method Validation Workflow
A robust analytical method validation process is essential to ensure that the chosen technique is fit for its intended purpose. The workflow involves a systematic evaluation of defined validation parameters.
III. Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible results.
A. Protocol 1: Purity Determination by Reverse-Phase HPLC-UV
This method is ideal for the quantitative determination of this compound and the detection of non-volatile impurities.
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid, is commonly used for phenolic compounds.[5]
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 278 nm.[5]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (50:50 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
-
Purity Calculation: Purity is calculated based on the area percent of the main peak relative to the total area of all integrated peaks in the chromatogram.
B. Protocol 2: Orthogonal Purity Assessment by GC-MS
GC-MS serves as an excellent orthogonal technique to identify and quantify any volatile or semi-volatile impurities that may not be detected by HPLC.
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) of the sample in a suitable solvent like ethyl acetate (B1210297) or dichloromethane. Derivatization (e.g., silylation) may be required to improve the volatility of the phenolic hydroxyl group.
IV. Data Presentation for Method Validation
Summarizing validation data in tables allows for clear and concise reporting.
Table 1: Linearity Data for HPLC Method
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,230 |
| 5 | 76,145 |
| 25 | 380,780 |
| 100 | 1,522,990 |
| 250 | 3,808,150 |
| Correlation Coefficient (R²) | 0.9998 |
| Linearity Equation | y = 15230x + 125 |
Table 2: Precision Data for HPLC Method (n=6)
| Parameter | Concentration (µg/mL) | Measured Peak Area | % Relative Standard Deviation (%RSD) |
| Repeatability | 100 | Run 1: 1,523,100 | 0.45% |
| Run 2: 1,519,500 | |||
| Run 3: 1,530,200 | |||
| Run 4: 1,525,600 | |||
| Run 5: 1,518,900 | |||
| Run 6: 1,528,400 | |||
| Intermediate Precision | 100 | Analyst 1 / Day 1: 0.45% | 0.82% |
| Analyst 2 / Day 2: 0.61% |
V. Logical Relationships in Purity Assessment
The comprehensive assessment of a compound's purity relies on the application of orthogonal methods to ensure all potential impurities are detected.
References
- 1. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Inter-laboratory Comparison of Analytical Results for 2,6-Dimethoxy-4-propylphenol: A Comparative Guide
Introduction
For researchers, scientists, and drug development professionals, the accurate and precise quantification of compounds such as 2,6-Dimethoxy-4-propylphenol is critical for reliable study outcomes. Inter-laboratory comparison studies, also known as proficiency testing, are essential for evaluating and ensuring the quality and validity of analytical measurements. These studies provide a framework for assessing the performance of different laboratories and analytical methods, ultimately leading to standardized and reproducible results.
While specific inter-laboratory comparison data for this compound is not publicly available, this guide presents a synthesized comparison based on common analytical methods and typical performance characteristics observed in proficiency testing for similar phenolic compounds.[1][2] The data herein is intended to serve as a practical guide for establishing robust analytical protocols and for understanding the expected variability and performance of different methodologies.
Data Presentation: A Hypothetical Inter-laboratory Study
The following tables summarize the hypothetical performance of three common analytical methods for the quantification of this compound in a spiked plasma sample across three different laboratories. These values are representative of typical performance metrics for the analysis of phenolic compounds.
Table 1: Method Performance Comparison for the Quantification of this compound
| Parameter | Method A: GC-MS (SIM) | Method B: HPLC-UV | Method C: LC-MS/MS |
| Linearity (r²) | >0.999 | >0.997 | >0.999 |
| Limit of Detection (LOD) | 0.5 µg/L | 10 µg/L | 0.1 µg/L |
| Limit of Quantification (LOQ) | 1.5 µg/L | 30 µg/L | 0.4 µg/L |
| Mean Recovery (%) | 99.2 | 96.8 | 102.1 |
| Precision (RSD %) | 4.5 | 7.9 | 3.1 |
Table 2: Inter-laboratory Results for a Spiked Sample (25 µg/L)
| Laboratory | Method A: GC-MS (Reported Conc. µg/L) | Method B: HPLC-UV (Reported Conc. µg/L) | Method C: LC-MS/MS (Reported Conc. µg/L) |
| Lab 1 | 24.8 | 26.1 | 25.3 |
| Lab 2 | 25.5 | 23.9 | 24.9 |
| Lab 3 | 24.1 | 25.5 | 25.8 |
| Mean | 24.8 | 25.2 | 25.3 |
| Std. Dev. | 0.7 | 1.1 | 0.45 |
| RSD (%) | 2.8 | 4.4 | 1.8 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of phenolic compounds.[2][3][4]
Method A: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the quantification of volatile and semi-volatile compounds. For non-volatile compounds, a derivatization step may be necessary to increase volatility.[5]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add an appropriate internal standard.
-
Acidify the sample to a pH < 2 with a suitable acid.
-
Extract the sample three times with 3 mL of a non-polar organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
2. GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Injector: Splitless mode at 270°C.
-
Oven Program: Initial temperature of 80°C held for 1 minute, ramped to 290°C at 15°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for the characteristic ions of this compound.
Method B: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the analysis of a broad range of compounds.
1. Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load 1 mL of the plasma sample onto the cartridge.
-
Wash the cartridge with a low-organic solvent mixture to remove interferences.
-
Elute the analyte with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the absorbance maximum of this compound.
-
Injection Volume: 20 µL.
Method C: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of compounds at low concentrations in complex matrices.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the sample and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: A standard UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for this compound would be monitored.
Mandatory Visualizations
The following diagrams illustrate the generalized workflows for the described analytical methods.
The Importance of Proficiency Testing
Participation in proficiency testing (PT) schemes is a cornerstone of a laboratory's quality assurance program.[1] These programs offer an independent assessment of a laboratory's analytical performance by comparing its results to those of other laboratories analyzing the same sample.[1] Organizations such as BIPEA and LGC AXIO Proficiency Testing provide PT schemes for various analytes, including volatile phenols in different matrices.[1] Regular participation in such schemes helps laboratories to identify potential issues with their methods, improve accuracy and precision, and demonstrate the reliability of their data to clients and regulatory bodies.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. epa.gov [epa.gov]
- 4. Simultaneous determination of 2-methoxyphenol, 2-methoxy-4-methylphenol, 2,6-dimethoxyphenol and 4'-hydroxy-3'-methoxyacetophenone in urine by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. fapas.com [fapas.com]
Cost-Benefit Analysis of Synthesis Methods for 2,6-Dimethoxy-4-propylphenol
For researchers and professionals in the fields of pharmaceuticals, flavorings, and materials science, the efficient synthesis of 2,6-dimethoxy-4-propylphenol is a topic of significant interest due to its properties as a valuable building block. This guide provides a comparative analysis of two potential synthetic routes to this compound, evaluating them on the basis of cost, yield, safety, and environmental impact. The data presented is compiled from published literature and supplier information to aid in the selection of the most appropriate method for a given application.
Executive Summary
Two primary synthetic pathways for this compound have been evaluated:
-
Route 1: Modification of a Natural Product Precursor (Eugenol) : This approach utilizes the readily available natural product eugenol (B1671780), hydrogenating it to dihydroeugenol (2-methoxy-4-propylphenol), followed by a methylation step to introduce the second methoxy (B1213986) group.
-
Route 2: Building from a Simple Aromatic Core (Pyrogallol) : This method starts with the basic aromatic compound pyrogallol (B1678534), which is first methylated to form 2,6-dimethoxyphenol (B48157) (syringol), and subsequently alkylated to introduce the propyl group at the para position.
The following sections provide a detailed breakdown of each route, including experimental protocols, cost analysis, and a discussion of the relative advantages and disadvantages.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for each proposed synthesis route.
Table 1: Comparison of Synthesis Routes for this compound
| Parameter | Route 1: From Eugenol | Route 2: From Pyrogallol |
| Starting Material | Eugenol | Pyrogallol |
| Key Intermediates | Dihydroeugenol | 2,6-Dimethoxyphenol (Syringol) |
| Overall Yield (estimated) | Moderate to High | Moderate |
| Number of Steps | 2 | 2 |
| Key Reagents | H₂, Pd/C, Dimethyl Sulfate (B86663) | Dimethyl Carbonate, 1-Bromopropane (B46711), AlCl₃ |
| Reaction Conditions | High pressure (Step 1), Moderate temp. (Step 2) | High temp. & pressure (Step 1), Moderate temp. (Step 2) |
| Safety Concerns | Hydrogen gas, Dimethyl sulfate (toxic, carcinogen) | High pressure, AlCl₃ (corrosive), 1-Bromopropane (toxic) |
| Environmental Impact | Use of a noble metal catalyst | Use of a Lewis acid, halogenated alkane |
| Estimated Cost per Gram | Moderate | Potentially Lower |
Table 2: Estimated Reagent Costs
| Reagent | Supplier Example | Price (USD) | Quantity | Cost per Unit |
| Eugenol | Sigma-Aldrich | $116.00 | 1 kg | $0.12/g |
| Palladium on Carbon (10%) | Sigma-Aldrich | $191.00 | 10 g | $19.10/g |
| Dimethyl Sulfate | Sigma-Aldrich | $85.00 | 1 L | ~$0.06/g |
| Sodium Hydroxide (B78521) | Flinn Scientific | $9.81 | 100 g | $0.10/g |
| Pyrogallol | Sigma-Aldrich | $348.00 | 250 g | $1.39/g |
| Dimethyl Carbonate | Sigma-Aldrich | $243.65 | 10 kg | ~$0.02/g |
| 1-Bromopropane | Sigma-Aldrich | $150.00 | 500 g | $0.30/g |
| Aluminum Chloride | Sigma-Aldrich | $98.80 | 100 g | $0.99/g |
Note: Prices are for estimation purposes only and may vary based on supplier, purity, and quantity.
Synthesis Pathways and Experimental Protocols
Route 1: Synthesis from Eugenol
This two-step synthesis begins with the catalytic hydrogenation of the allyl group of eugenol, followed by the methylation of the resulting dihydroeugenol.
Caption: Synthesis of this compound from Eugenol.
Experimental Protocol:
Step 1: Hydrogenation of Eugenol to Dihydroeugenol
-
In a high-pressure reactor, dissolve eugenol (1 equivalent) in a suitable solvent such as ethanol (B145695) or ethyl acetate.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 1-5 mol%).
-
Pressurize the reactor with hydrogen gas (e.g., 50-100 psi).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude dihydroeugenol, which can be purified by distillation.
Step 2: Methylation of Dihydroeugenol
-
Dissolve dihydroeugenol (1 equivalent) in a suitable solvent like methanol (B129727) or a mixture of water and a phase-transfer catalyst.
-
Add a base, such as sodium hydroxide (NaOH) (1.1-1.5 equivalents), to deprotonate the phenolic hydroxyl group.
-
Slowly add dimethyl sulfate ((CH₃)₂SO₄) (1.1-1.5 equivalents) to the reaction mixture at a controlled temperature (e.g., 0-25 °C).
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete.
-
Quench the reaction with an aqueous solution of ammonium (B1175870) chloride or a dilute acid.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield this compound.
Route 2: Synthesis from Pyrogallol
This pathway involves the selective methylation of pyrogallol to syringol, followed by a Friedel-Crafts alkylation to introduce the propyl group.
Caption: Synthesis of this compound from Pyrogallol.
Experimental Protocol:
Step 1: Methylation of Pyrogallol to 2,6-Dimethoxyphenol (Syringol)
-
In a pressure reactor, combine pyrogallol (1 equivalent), dimethyl carbonate (2-3 equivalents), and a catalyst such as tetrabutylammonium (B224687) bromide (TBAB) in a suitable solvent like methanol.
-
Heat the mixture to a high temperature (e.g., 120-150 °C) and allow the pressure to build.
-
Maintain the reaction conditions for several hours until the conversion of pyrogallol is complete.
-
Cool the reactor and carefully vent the pressure.
-
Remove the solvent under reduced pressure.
-
Purify the resulting syringol by distillation or recrystallization.
Step 2: Friedel-Crafts Alkylation of Syringol
-
In a reaction vessel, dissolve syringol (1 equivalent) in a suitable inert solvent (e.g., dichloromethane (B109758) or carbon disulfide) and cool to 0 °C.
-
Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.1-1.5 equivalents), to the solution.
-
Add 1-bromopropane (1.1-1.5 equivalents) dropwise to the reaction mixture while maintaining the low temperature.
-
Allow the reaction to stir at 0 °C and then warm to room temperature until the starting material is consumed.
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate this compound.
Cost-Benefit Analysis Workflow
The selection of an optimal synthesis route involves a multi-faceted analysis. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Workflow for Cost-Benefit Analysis of Synthesis Methods.
Discussion and Conclusion
Route 1 (from Eugenol) offers the advantage of starting from a readily available and relatively inexpensive natural product. The hydrogenation of eugenol is typically a high-yielding and clean reaction. However, the subsequent methylation step presents challenges. The use of dimethyl sulfate, a highly toxic and carcinogenic reagent, requires stringent safety precautions. Achieving selective O-methylation without affecting other parts of the molecule may also require careful optimization of reaction conditions.
Route 2 (from Pyrogallol) starts with a more fundamental and potentially cheaper building block in bulk. The methylation of pyrogallol to syringol can be achieved with high selectivity using modern methods. The main challenge in this route is the Friedel-Crafts alkylation of the highly activated syringol ring. This reaction can be prone to side reactions, such as polysubstitution and rearrangement of the alkyl group, potentially leading to lower yields and purification difficulties. The use of a strong Lewis acid like aluminum chloride also requires anhydrous conditions and careful handling.
Recommendation:
For small-scale laboratory synthesis , where the cost of starting materials is less critical and the focus is on obtaining the target molecule with high purity, Route 1 might be more straightforward, provided that appropriate safety measures are in place for handling dimethyl sulfate. The hydrogenation step is well-established and reliable.
For large-scale industrial production , where cost-effectiveness and the avoidance of highly toxic reagents are paramount, Route 2 presents a more attractive long-term option. Although it may require more initial process development to optimize the Friedel-Crafts alkylation step, the use of less hazardous methylating agents and a potentially lower overall cost of raw materials make it a more sustainable choice. Further research into solid acid catalysts for the alkylation step could also mitigate the issues associated with traditional Lewis acids.
Ultimately, the choice between these two synthetic routes will depend on the specific requirements of the researcher or organization, including the desired scale of production, purity specifications, available equipment, and safety protocols.
Safety Operating Guide
Proper Disposal of 2,6-Dimethoxy-4-propylphenol: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 2,6-Dimethoxy-4-propylphenol is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical, adhering to regulatory standards.
Immediate Safety Protocols: Before commencing any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood. Ensure that safety showers and eyewash stations are readily accessible.
Personal Protective Equipment (PPE) Requirements:
-
Eye and Face Protection: Chemical splash goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., butyl rubber or neoprene).
-
Body Protection: A fully buttoned lab coat. For tasks with a higher risk of splashing, a neoprene or butyl rubber apron is recommended.
Waste Collection and Segregation:
Proper segregation is the foundational step in the chemical waste disposal process to prevent hazardous reactions.
-
Identify Waste Streams:
-
Solid Waste: Unused or expired this compound should be collected in its original container or a clearly labeled, compatible waste container.
-
Contaminated Labware: Items such as pipette tips, gloves, and empty tubes contaminated with the chemical must be collected separately in a dedicated, puncture-proof, and sealable container labeled as hazardous waste.[1]
-
-
Select Appropriate Containers:
On-Site Storage:
All hazardous waste must be stored in a designated area while awaiting pickup and disposal.
-
Satellite Accumulation Area (SAA): Store all this compound waste containers in a designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel.[1]
-
Container Management: Keep waste containers securely closed at all times, except when adding waste.[1][2][4]
-
Labeling: All chemical waste containers must be clearly labeled with a hazardous waste tag.[3] The label must include:
-
The full common chemical name, "this compound," and the quantity of the waste. For mixtures, each chemical must be listed.[3]
-
The date of waste generation.[3]
-
The place of origin (department, room number).[3]
-
The Principal Investigator's name and telephone number.[3]
-
Appropriate hazard pictograms.[3]
-
Final Disposal Procedure:
The final disposal of this compound must be conducted by licensed professionals in accordance with all applicable regulations.
-
Contact Environmental Health & Safety (EH&S): Arrange for waste removal by contacting your institution's EH&S department or a licensed chemical waste disposal contractor.[1] Most chemical wastes must be disposed of through an EHS Hazardous Waste Program.[3]
-
Regulatory Compliance: Disposal must adhere to all federal, state, and local regulations.[1] Chemical waste is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[3][4]
-
Recommended Disposal Method: The recommended disposal method for this compound is removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[5] Do not discharge to sewer systems or dispose of in regular trash. [5][6]
Spill Cleanup Protocol: In the event of a spill, evacuate and secure the area, removing all sources of ignition. Ensure the area is well-ventilated. For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal, avoiding dust generation. For liquid spills, absorb the material with an inert substance like sand or diatomaceous earth, then collect it for disposal. Thoroughly decontaminate the spill area and prevent the spilled product or cleaning materials from entering drains or waterways.[1]
Quantitative Data Summary
| Hazard Information | Data |
| Signal Word | Warning[7] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H412 (Harmful to aquatic life with long lasting effects)[7] |
| Precautionary Statements | P261, P264, P271, P273, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501[7] |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. pfw.edu [pfw.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. acs.org [acs.org]
- 7. This compound | 6766-82-1 [sigmaaldrich.com]
Essential Safety and Operational Guide for 2,6-Dimethoxy-4-propylphenol
This guide provides immediate, essential safety and logistical information for the handling and disposal of 2,6-Dimethoxy-4-propylphenol (CAS No. 6766-82-1), tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is required to minimize exposure. The following table summarizes the recommended equipment.
| Protection Type | Required Equipment | Specifications & Best Practices |
| Eye and Face Protection | Chemical splash goggles or a full-face shield. | Must meet ANSI Z87.1 standards. A face shield is recommended when there is a significant risk of splashing.[1] |
| Hand Protection | Chemically resistant gloves. | Nitrile, neoprene, or butyl rubber gloves are recommended. Gloves must be inspected before each use and disposed of after contact with the chemical.[2][3] Proper glove removal technique (without touching the outer surface) should be followed.[2] |
| Body Protection | A fully buttoned laboratory coat. | For tasks with a higher risk of splashing, a neoprene or butyl rubber apron is also recommended.[3] |
| Respiratory Protection | NIOSH-approved respirator. | Required if engineering controls are insufficient, if exposure limits are exceeded, or if dusts or vapors are generated.[1][2][4] Options range from P95 (US) or P1 (EU EN 143) particle respirators for nuisance exposures to higher-level OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges for greater protection.[2] |
II. Operational Plan: Safe Handling Protocol
This step-by-step protocol outlines the safe handling of this compound from preparation to disposal.
1. Engineering Controls Verification:
-
All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[3]
2. Donning of Personal Protective Equipment (PPE):
-
Before entering the designated handling area, put on all required PPE as specified in the table above.
3. Chemical Handling:
-
Do not inhale any dust or vapors that may be generated.[3][4]
-
Use non-sparking tools to prevent ignition sources.[4]
-
Wash hands thoroughly with soap and water after handling the substance, even if gloves were worn.[3][5]
-
Eating, drinking, and smoking are strictly prohibited in areas where this chemical is handled or stored.[3][5]
4. Spill Response:
-
In the event of a spill, immediately evacuate and secure the area, restricting access.[3]
-
For solid spills, carefully sweep the material to avoid generating dust and place it into a labeled, sealed container for disposal.[2][3][5]
-
For liquid spills, use an inert absorbent material such as sand or vermiculite (B1170534) to contain the spill, then collect the material into a suitable container for disposal.[3]
-
Thoroughly decontaminate the spill area.[3]
-
Do not allow the spilled material or cleaning supplies to enter drains or waterways.[2][3][4]
III. Disposal Plan
The disposal of this compound and its associated waste must be managed as hazardous waste in accordance with all federal, state, and local regulations.[3]
1. Waste Segregation and Collection:
-
Solid Waste: Unused or expired this compound should be collected in its original container or a clearly labeled, compatible waste container.[3]
-
Contaminated Labware: Items such as gloves, pipette tips, and empty containers that are contaminated with the chemical must be collected in a separate, puncture-proof, and sealable container clearly marked as hazardous waste.[3]
2. On-Site Storage:
-
Store all waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[3]
-
Waste containers must be kept securely closed at all times, except when adding waste.[3]
3. Final Disposal:
-
Contact your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for waste removal.[3]
-
The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][3]
-
Do not dispose of this compound down the drain or in the regular trash.[3][4]
-
Contaminated packaging can be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or it can be punctured to render it unusable and disposed of in a sanitary landfill. Combustible packaging materials may be incinerated.[4]
Visual Workflow Diagrams
The following diagrams illustrate the key processes for handling and disposing of this compound.
Caption: Safe Handling Workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
